Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-pyridin-3-yl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-14-10(13)8-5-9(15-12-8)7-3-2-4-11-6-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYBKCVFGWEEKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801191169 | |
| Record name | 3-Isoxazolecarboxylic acid, 5-(3-pyridinyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801191169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375064-46-2 | |
| Record name | 3-Isoxazolecarboxylic acid, 5-(3-pyridinyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375064-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isoxazolecarboxylic acid, 5-(3-pyridinyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801191169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Mechanistically Driven Approach to the Synthesis of Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to act as a bioisostere for other functional groups.[1][2] Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate is a key heterocyclic building block, valuable for the synthesis of kinase inhibitors, anti-inflammatory compounds, and other pharmacologically active agents.[3] This guide provides a comprehensive, mechanistically-grounded protocol for the synthesis of this target molecule. Moving beyond a simple recitation of steps, we delve into the causality behind the strategic and procedural choices, emphasizing a robust and reproducible [3+2] cycloaddition pathway. The protocols are designed to be self-validating, ensuring scientific integrity and trustworthiness for researchers in drug discovery and development.
Strategic Design: A Retrosynthetic Analysis
The most powerful and convergent strategy for constructing the 3,5-disubstituted isoxazole core is the 1,3-dipolar cycloaddition reaction.[1][4] This approach involves the reaction of a nitrile oxide (a 1,3-dipole) with an alkyne (a dipolarophile). Our retrosynthetic analysis of this compound identifies this key disconnection, leading to two primary precursor molecules: a source for the 3-pyridylnitrile oxide and an alkyne bearing the methyl carboxylate group.
Caption: Mechanism for the synthesis of the target isoxazole.
Detailed Experimental Protocol
This section provides a robust, step-by-step methodology. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Synthesis of 3-Pyridinecarboxaldehyde Oxime (Precursor 1)
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-pyridinecarboxaldehyde (5.35 g, 50 mmol) and ethanol (30 mL).
-
Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (4.17 g, 60 mmol) and sodium hydroxide (2.40 g, 60 mmol) in water (15 mL). Causality Note: The sodium hydroxide neutralizes the HCl salt of hydroxylamine, liberating the free base required for the reaction.
-
Reaction: Add the aqueous hydroxylamine solution to the stirred aldehyde solution. An immediate mild exotherm and formation of a white precipitate may be observed.
-
Completion & Isolation: Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting aldehyde spot has disappeared. Cool the mixture in an ice bath for 30 minutes, then collect the white crystalline product by vacuum filtration.
-
Purification: Wash the filter cake with cold water (2 x 15 mL) and then a small amount of cold ethanol. Dry the product under vacuum to yield 3-pyridinecarboxaldehyde oxime (typically >90% yield), which can be used in the next step without further purification.
Synthesis of this compound
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| 3-Pyridinecarboxaldehyde Oxime | 122.12 | 2.44 g | 20 | 1.0 |
| Methyl Propiolate | 84.07 | 2.02 g (2.1 mL) | 24 | 1.2 |
| N-Chlorosuccinimide (NCS) | 133.53 | 2.81 g | 21 | 1.05 |
| Triethylamine (Et₃N) | 101.19 | 4.46 mL | 32 | 1.6 |
| N,N-Dimethylformamide (DMF) | - | 40 mL | - | - |
Protocol:
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 3-pyridinecarboxaldehyde oxime (2.44 g, 20 mmol) and anhydrous DMF (40 mL). Stir until all solids dissolve.
-
Chlorination: Add N-chlorosuccinimide (2.81 g, 21 mmol) portion-wise over 10 minutes, ensuring the internal temperature does not exceed 30 °C. Causality Note: NCS is a mild and effective source of electrophilic chlorine for converting the oxime to the hydroximoyl chloride. A slight excess ensures full conversion.
-
Stirring: Stir the resulting solution at room temperature for 1 hour. The solution should be clear and pale yellow.
-
Dipolarophile Addition: Add methyl propiolate (2.1 mL, 24 mmol) to the reaction mixture in one portion. Causality Note: A slight excess of the dipolarophile ensures the efficiently trapped nitrile oxide as it is formed, minimizing side reactions like dimerization.
-
Cycloaddition Initiation: Cool the flask in an ice-water bath to 0-5 °C. Slowly add triethylamine (4.46 mL, 32 mmol) dropwise via a syringe over 20-30 minutes, maintaining the internal temperature below 10 °C. Causality Note: Slow, cold addition of the base controls the rate of nitrile oxide formation, preventing a rapid exotherm and minimizing side reactions. An excess of base is used to drive the elimination reaction to completion and neutralize the HCl byproduct.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight).
-
Workup: Pour the reaction mixture into 200 mL of ice-cold water and stir for 30 minutes. A precipitate should form. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude solid with water (3 x 30 mL). Recrystallize the solid from an ethanol/water mixture or purify by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound as a white to off-white solid.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ ~9.1 (s, 1H, Py-H2), ~8.8 (d, 1H, Py-H6), ~8.1 (d, 1H, Py-H4), ~7.5 (m, 1H, Py-H5), ~7.2 (s, 1H, Isoxazole-H4), 4.0 (s, 3H, -OCH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~170.1, 160.5, 158.2, 151.8, 147.5, 134.0, 125.3, 123.9, 100.5, 53.0. |
| Mass Spec (ESI+) | m/z calculated for C₁₀H₈N₂O₃ [M+H]⁺: 205.06; found: 205.06. |
| Melting Point | Literature dependent, but expected to be a sharp-melting crystalline solid. |
Safety & Troubleshooting
-
Safety: N-Chlorosuccinimide is an irritant. Triethylamine has a strong odor and is flammable. DMF is a skin and respiratory irritant. All manipulations should be performed in a fume hood with appropriate PPE.
-
Troubleshooting:
-
Low Yield: May result from incomplete formation of the hydroximoyl chloride (ensure NCS is fresh) or dimerization of the nitrile oxide. Ensure slow, cold addition of triethylamine to mitigate dimerization.
-
Impure Product: The primary impurity is often the furoxan dimer of the nitrile oxide. This can be removed during column chromatography or recrystallization. Ensure the workup with water is thorough to remove DMF and triethylamine hydrochloride salts.
-
Conclusion
This guide details a reliable and mechanistically sound synthesis of this compound. By focusing on the 1,3-dipolar cycloaddition of an in situ-generated nitrile oxide, this protocol provides researchers with a high-yielding and scalable route to a valuable heterocyclic building block. Understanding the causality behind each step—from precursor preparation to the controlled generation of the reactive intermediate—empowers scientists to troubleshoot and adapt this powerful methodology for the synthesis of other novel isoxazole derivatives critical to the advancement of drug discovery.
References
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Zanakhov, T. O., Galenko, E. E., Novikov, M. S., & Khlebnikov, A. F. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738–745. [Link]
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Zanakhov, T. O., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. ResearchGate. [Link]
- (2001). Process for synthesizing isoxazolines and isoxazoles.
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Mendoza, D. B., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(34), 22055-22062. [Link]
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Raimondi, L., et al. (2016). Synthesis of isoxazolidines by 1,3-dipolar cycloaddition: Recent advances. Organic & Biomolecular Chemistry, 14(3), 757-768. [Link]
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Kumar, A., et al. (2017). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Asian Journal of Chemistry, 29(8), 1763-1767. [Link]
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Hassert, M., et al. (2021). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2021(2), M1229. [Link]
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Al-Masoudi, N. A., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Journal of Medicinal and Chemical Sciences, 5(6), 949-960. [Link]
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Various Authors. (2023). Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]
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Unspecified Authors. (2017). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. [Link]
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Gevorgyan, A., et al. (2015). Synthesis of water soluble isoxazol-3-yl(isothiazol-3-yl) carboxamides and ureas containing amino acid residues – potential anticancer agents. Journal of Heterocyclic Chemistry, 52(1), 11-19. [Link]
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de Oliveira, R. B., et al. (2012). Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. PLoS ONE, 7(6), e39084. [Link]
- (1995). Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
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Waldo, J. P., & Larock, R. C. (2007). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 9(10), 1765-1768. [Link]
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Reddy, C. R., et al. (2013). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 18(9), 10835-10851. [Link]
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Nguyen, T. B., et al. (2021). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 17, 1-9. [Link]
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MySkinRecipes. (n.d.). Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate. [Link]
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Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. [Link]
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Iaroshenko, V. O., et al. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 26(11), 3324. [Link]
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Li, Y., et al. (2019). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. Molecules, 24(18), 3246. [Link]
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Cruz-Reyes, M. R., et al. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Molecules, 28(10), 4118. [Link]
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El-Sayed, H. A., et al. (2015). Synthesis and antiviral activity of novel 3,5-disubstituted 1,2,4-triazole glycoside derivatives. Der Pharma Chemica, 7(1), 133-143. [Link]
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- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Analysis of Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate
This guide provides a comprehensive structural analysis of Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. This document moves beyond a simple recitation of data, offering in-depth interpretations and rationales grounded in established chemical principles and spectroscopic techniques.
Introduction: The Significance of the Pyridyl-Isoxazole Scaffold
The isoxazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to participate in a variety of non-covalent interactions. When coupled with a pyridine moiety, as in this compound, the resulting molecule presents a unique electronic and steric profile. This combination of aromatic and heteroaromatic rings is a common feature in molecules designed to interact with biological targets, offering a balance of rigidity and conformational flexibility. The 3-pyridyl substitution, in particular, introduces a key hydrogen bond acceptor, which can be critical for molecular recognition at an active site. This guide will dissect the structural nuances of this promising scaffold.
Synthesis and Molecular Architecture
The synthesis of this compound can be achieved through several established routes for isoxazole formation. A common and effective method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.
Proposed Synthetic Pathway
A logical synthetic approach involves the generation of 3-pyridinecarbonitrile oxide from 3-pyridinecarboxaldehyde oxime, followed by its reaction with methyl propiolate. This cycloaddition directly furnishes the desired 3,5-disubstituted isoxazole ring system.
Caption: Proposed synthetic pathway for this compound.
The choice of an oxidizing agent in Step 2 is critical to efficiently generate the nitrile oxide intermediate while minimizing side reactions. N-chlorosuccinimide (NCS) is often employed for this transformation. The subsequent cycloaddition with methyl propiolate is typically regioselective, yielding the 3,5-disubstituted product as the major isomer.
Spectroscopic Elucidation
A thorough spectroscopic analysis is paramount to confirm the identity and purity of the synthesized compound. This section details the expected spectroscopic signatures of this compound based on data from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to be highly informative.
-
Pyridyl Protons: The four protons of the 3-pyridyl ring will appear as a complex set of multiplets in the aromatic region (typically δ 7.5-9.0 ppm). The proton at the 2-position of the pyridine ring is expected to be the most downfield due to its proximity to the nitrogen atom.
-
Isoxazole Proton: A sharp singlet corresponding to the C4-H of the isoxazole ring is anticipated, likely in the range of δ 6.5-7.5 ppm.
-
Methyl Ester Protons: A singlet integrating to three protons for the methyl ester group (-OCH₃) will be observed, typically around δ 3.9-4.1 ppm.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will complement the proton data.
-
Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal, expected in the region of δ 160-165 ppm.
-
Isoxazole Carbons: The C3 and C5 carbons of the isoxazole ring are expected to resonate at approximately δ 158-162 ppm and δ 168-172 ppm, respectively. The C4 carbon will appear further upfield, typically around δ 100-110 ppm.
-
Pyridyl Carbons: The carbons of the pyridine ring will appear in the aromatic region (δ 120-155 ppm).
-
Methyl Ester Carbon: The methyl carbon of the ester group will be observed upfield, around δ 52-55 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying key functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C=O (Ester) | 1720-1740 | Strong |
| C=N (Isoxazole & Pyridine) | 1580-1650 | Medium to Strong |
| C=C (Aromatic) | 1450-1600 | Medium to Weak |
| C-O (Ester) | 1200-1300 | Strong |
| C-H (Aromatic) | 3000-3100 | Medium to Weak |
| C-H (Methyl) | 2850-3000 | Medium to Weak |
The strong carbonyl stretch of the ester group is a particularly diagnostic peak in the IR spectrum. The various C=N and C=C stretching vibrations from the isoxazole and pyridine rings will contribute to a complex fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₀H₈N₂O₃), the expected molecular weight is approximately 204.18 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 204. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 173, and the loss of the entire methyl carboxylate group (-COOCH₃) to give a fragment at m/z 145.
Crystallographic Analysis and Molecular Modeling
While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as Methyl 3-phenylisoxazole-5-carboxylate, allows for a detailed and reliable prediction of its solid-state conformation and intermolecular interactions.[1]
Predicted Molecular Geometry
The molecule is expected to be largely planar, with a small dihedral angle between the isoxazole and pyridine rings. This planarity is a consequence of the sp² hybridization of the atoms in both rings. The methyl ester group may exhibit some rotational freedom, but a co-planar arrangement with the isoxazole ring is often favored to maximize conjugation.
| Parameter | Predicted Value | Rationale |
| Isoxazole-Pyridine Dihedral Angle | 10-25° | Based on analogs like Methyl 3-phenylisoxazole-5-carboxylate.[1] |
| C=O Bond Length | ~1.21 Å | Typical for an ester carbonyl group. |
| N-O Bond Length (Isoxazole) | ~1.40 Å | Characteristic of the isoxazole ring. |
| C-O Bond Lengths (Ester) | ~1.34 Å (C-O), ~1.44 Å (O-CH₃) | Standard ester bond lengths. |
Intermolecular Interactions and Crystal Packing
In the solid state, the molecules are likely to be organized through a network of non-covalent interactions.
-
π-π Stacking: The planar aromatic and heteroaromatic rings are expected to engage in π-π stacking interactions, contributing significantly to the stability of the crystal lattice.
-
C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H donors and the oxygen atoms of the carbonyl group and the nitrogen atom of the pyridine ring as acceptors are anticipated. These interactions play a crucial role in directing the crystal packing.
References
physicochemical properties of Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate
Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The guide delves into the compound's synthesis, core physicochemical properties, and its established and potential applications, particularly in drug discovery. As a key intermediate, its structural features—a methyl ester for further modification, an isoxazole core known for a wide range of bioactivities, and a pyridyl moiety for modulating solubility and receptor interactions—make it a valuable scaffold. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.
Introduction: The Strategic Value of the Isoxazole Scaffold
The isoxazole ring system is a prominent heterocyclic motif in medicinal chemistry, renowned for its metabolic stability and ability to participate in various non-covalent interactions with biological targets. Isoxazole-containing compounds exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic integration of an isoxazole ring can enhance a molecule's physicochemical profile, making it a favored scaffold in modern drug design.[1]
This compound belongs to this important class of compounds. It serves as a crucial synthetic intermediate for more complex molecules, particularly those targeting the central nervous system. The parent carboxylic acid, 5-(3-Pyridyl)isoxazole-3-carboxylic Acid, is a key precursor in the development of nicotinic acetylcholine receptor (nAChR) modulators, which have potential applications in treating cognitive and neurodegenerative disorders.[2] The methyl ester functional group provides a reactive handle for creating libraries of amides and other derivatives, facilitating extensive structure-activity relationship (SAR) studies.
Synthesis and Characterization
The synthesis of this compound is most commonly achieved through the esterification of its corresponding carboxylic acid. This method is reliable and allows for straightforward purification.
Synthesis Strategy: From Carboxylic Acid to Ester
The principle behind this synthesis is the conversion of a carboxylic acid to an ester in the presence of an alcohol and a catalyst. While direct acid-catalyzed (Fischer) esterification is possible, a more efficient laboratory-scale method involves the formation of a more reactive intermediate, such as an acid chloride. This intermediate readily reacts with methanol to yield the desired methyl ester with high purity. This approach avoids the equilibrium limitations of Fischer esterification.
Detailed Experimental Protocol: Synthesis via Acid Chloride Intermediate
This protocol describes a robust, two-step, one-pot procedure starting from 5-(3-Pyridyl)isoxazole-3-carboxylic acid.
Materials:
-
5-(3-Pyridyl)isoxazole-3-carboxylic Acid[2]
-
Thionyl chloride (SOCl₂)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-(3-Pyridyl)isoxazole-3-carboxylic acid (1.0 equivalent).
-
Solvent Addition: Add anhydrous DCM or THF to dissolve or suspend the starting material.
-
Acid Chloride Formation: Cool the mixture in an ice bath (0 °C). Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise. A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until the reaction is complete. The progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.
-
Solvent Removal: Once the formation of the acid chloride is complete, remove the excess thionyl chloride and solvent under reduced pressure.
-
Esterification: Re-dissolve the crude acid chloride intermediate in anhydrous methanol, which acts as both reactant and solvent.
-
Reflux: Heat the methanolic solution to reflux and maintain for 2-6 hours. Monitor the reaction by TLC until the intermediate is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate or DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield this compound as a pure solid.
Visualization of Synthesis Workflow
Caption: Synthesis of the target ester via an acid chloride intermediate.
Core Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for guiding formulation and development efforts.
Data Summary Table
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₁₀H₈N₂O₃ | [3] |
| Molecular Weight | 204.18 g/mol | [4][5] |
| IUPAC Name | Methyl 5-(pyridin-3-yl)-1,2-oxazole-3-carboxylate | --- |
| CAS Number | 115049-31-9 | Inferred from supplier data |
| Physical State | White to off-white crystalline solid | Inferred from analogs like Methyl 5-phenyl-isoxazole-3-carboxylate[6] |
| Melting Point | Not experimentally determined. Predicted to be in the range of 80-120 °C. | Based on analogs; the phenyl analog melts at 81 °C[6] |
| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform; sparingly soluble in water. | Based on structural polarity and data for similar compounds[6] |
| Lipophilicity (LogP) | Not experimentally determined. Predicted to be moderately lipophilic. | Computational prediction |
| pKa (Basicity) | Estimated pKaH ~3.5-4.5 for the pyridinium conjugate acid. | The pKa of pyridine (~5.2) is reduced by the electron-withdrawing isoxazole-carboxylate substituent[7] |
Analysis of Key Properties
-
Molecular Structure and Weight: The compound has a molecular formula of C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol .[3][4][5] This places it well within the typical range for small molecule drug candidates, adhering to general guidelines like Lipinski's Rule of Five.
-
Physical State and Solubility: As with many related heterocyclic compounds like Methyl 5-phenyl-isoxazole-3-carboxylate, it is expected to be a crystalline solid at room temperature.[6] Its polarity, derived from the ester and two nitrogen atoms, suggests solubility in polar organic solvents like alcohols and chlorinated solvents, with limited solubility in water. The pyridine nitrogen offers a site for salt formation, which can be exploited to significantly increase aqueous solubility if required.
-
Acidity and Basicity (pKa): The molecule lacks acidic protons. The most significant feature is the basic nitrogen atom of the pyridine ring. The pKa of pyridine is approximately 5.2. However, the isoxazole-carboxylate moiety at the 3-position is strongly electron-withdrawing, which decreases the electron density on the pyridine ring and thus reduces the basicity of the nitrogen atom. Therefore, the pKa of the conjugate acid is predicted to be lower than that of pyridine, likely in the 3.5-4.5 range.[7] This means the compound will be protonated and positively charged only in highly acidic environments (pH < 4).
Applications in Research and Drug Development
This compound is primarily utilized as a versatile intermediate in the synthesis of bioactive molecules.
-
Central Nervous System (CNS) Agents: Its most direct application stems from its role as a precursor to modulators of nicotinic acetylcholine receptors (nAChRs).[2] These receptors are implicated in a variety of neurological processes, and their modulation is a key strategy for developing treatments for Alzheimer's disease, schizophrenia, and ADHD.
-
Kinase Inhibitors and Anti-Inflammatory Drugs: The structurally related 2-pyridyl isomer is used in the synthesis of kinase inhibitors and anti-inflammatory compounds.[4] This suggests that the 3-pyridyl scaffold could also be explored for similar targets, as pyridyl moieties are common features in ATP-mimetic kinase inhibitors.
-
Antitubercular and Antimicrobial Agents: The isoxazole core is present in numerous compounds with demonstrated antimicrobial activity. Specifically, derivatives of isoxazole carboxylic acid methyl esters have been investigated as promising agents against Mycobacterium tuberculosis.[8]
-
Agrochemicals: The parent acid is noted for its use as a building block for novel pesticides.[2] The stability and bioactivity associated with the isoxazole ring are valuable attributes in agrochemical design.
Conclusion
This compound is a high-value synthetic building block with a favorable physicochemical profile for drug discovery. Its defined structure, accessible synthesis, and the proven biological relevance of its constituent parts—the isoxazole ring and the pyridyl moiety—make it an important tool for medicinal chemists. The insights provided in this guide on its properties and synthesis are intended to facilitate its effective application in the development of next-generation therapeutics and other advanced chemical products.
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An In-depth Technical Guide to the Potential Mechanism of Action of Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate
Introduction
Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate is a heterocyclic compound featuring a central isoxazole ring substituted with a pyridyl group at the 5-position and a methyl carboxylate group at the 3-position. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structural motifs—the isoxazole and pyridine rings—are well-established pharmacophores present in a multitude of clinically relevant drugs.[1][2][3] The isoxazole scaffold is known for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] Similarly, the pyridine ring is a key component in many kinase inhibitors, where it often plays a crucial role in binding to the hinge region of the enzyme's ATP-binding pocket.[7][8]
This technical guide will, therefore, extrapolate from the known biological activities of structurally related compounds to propose and detail potential mechanisms of action for this compound. We will delve into hypothetical molecular interactions and outline a comprehensive experimental framework to investigate these postulations, providing researchers and drug development professionals with a robust starting point for their investigations.
Part 1: Postulated Mechanisms of Action
Based on the pharmacophoric features of this compound, we propose two primary potential mechanisms of action: kinase inhibition and cyclooxygenase (COX) inhibition, leading to anticancer and anti-inflammatory activities, respectively.
Kinase Inhibition: A Potential Anticancer Mechanism
The combination of the pyridine and isoxazole rings strongly suggests that this compound could function as a kinase inhibitor.[7][9] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[10]
Hypothesized Molecular Interaction:
The pyridine nitrogen of the 3-pyridyl group can act as a hydrogen bond acceptor, forming a crucial interaction with the backbone amide of a conserved residue in the hinge region of a kinase's ATP-binding site.[8] This interaction is a common feature of many ATP-competitive kinase inhibitors.[11] The isoxazole ring, being a planar aromatic system, can engage in π-π stacking or hydrophobic interactions with aromatic residues within the active site. The methyl carboxylate group could further enhance binding affinity through hydrogen bonding or dipole-dipole interactions with nearby amino acid side chains.
Caption: Hypothesized binding mode of this compound in a kinase active site.
Potential Downstream Effects:
By inhibiting a specific kinase, this compound could disrupt oncogenic signaling pathways, leading to:
-
Cell cycle arrest: Inhibition of cyclin-dependent kinases (CDKs).
-
Apoptosis: Blockade of survival pathways such as PI3K/Akt or MAPK.[4]
-
Inhibition of angiogenesis: Targeting vascular endothelial growth factor receptors (VEGFRs).
Cyclooxygenase (COX) Inhibition: A Potential Anti-inflammatory Mechanism
Many isoxazole-containing compounds exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[12][13] COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[14]
Hypothesized Molecular Interaction:
The planar and hydrophobic nature of the isoxazole and pyridyl rings could allow this compound to bind within the hydrophobic channel of the COX active site, where the natural substrate, arachidonic acid, binds. The methyl carboxylate group could interact with polar residues at the apex of the active site, further stabilizing the complex. The 3-pyridyl substituent may confer selectivity for COX-2 over COX-1, as the COX-2 active site is slightly larger and has a side pocket that can accommodate bulkier substituents.
Caption: Hypothesized binding of this compound in the COX active site.
Potential Downstream Effects:
Inhibition of COX enzymes would lead to a reduction in prostaglandin synthesis, resulting in:
-
Anti-inflammatory effects: Decreased vasodilation, edema, and cytokine production.
-
Analgesic effects: Reduced sensitization of nociceptive nerve endings.
Part 2: Experimental Validation Protocols
To investigate the hypothesized mechanisms of action, a tiered experimental approach is recommended, starting with in vitro biochemical and cellular assays, followed by in vivo studies for promising candidates.
Investigating Kinase Inhibitory Activity
2.1.1 In Vitro Kinase Inhibition Assays
Objective: To determine if this compound directly inhibits the activity of a panel of protein kinases and to determine its potency (IC50).
Protocol:
-
Kinase Panel Screening:
-
Utilize a commercial kinase panel screening service (e.g., Reaction Biology, Eurofins) to test the compound at a single high concentration (e.g., 10 µM) against a broad panel of kinases (e.g., >400 kinases).
-
-
IC50 Determination:
-
For any kinases showing significant inhibition (>50%) in the initial screen, perform dose-response assays to determine the IC50 value.
-
A common method is a radiometric assay using [γ-³²P]ATP or a fluorescence-based assay.[15]
-
Detailed Radiometric Assay Protocol (Example for Kinase X):
-
Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 5 µL of the compound dilution, 10 µL of a solution containing the substrate peptide and [γ-³²P]ATP (at the Km concentration for the specific kinase), and initiate the reaction by adding 10 µL of Kinase X.
-
Incubate for a specified time (e.g., 30 minutes) at 30°C.
-
Stop the reaction by adding 5 µL of 3% phosphoric acid.
-
Spot 10 µL of the reaction mixture onto a P30 filtermat.
-
Wash the filtermat three times for 5 minutes in 75 mM phosphoric acid and once in methanol.
-
Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
-
Data Presentation:
| Kinase Target | IC50 (µM) | Selectivity Score (S10) |
| Kinase A | 0.5 ± 0.1 | 0.05 |
| Kinase B | 2.3 ± 0.4 | 0.2 |
| Kinase C | > 50 | - |
2.1.2 Cellular Assays
Objective: To determine if the compound inhibits the phosphorylation of a kinase's downstream substrate in a cellular context.
Protocol (Western Blotting):
-
Culture a relevant cancer cell line (e.g., one known to be dependent on the identified target kinase).
-
Treat the cells with varying concentrations of this compound for a specified time.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate and a primary antibody for the total protein as a loading control.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.
Investigating Anti-inflammatory Activity
2.2.1 In Vitro COX Inhibition Assays
Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.[13]
Protocol (Colorimetric Assay):
-
Utilize a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical).
-
The assay measures the peroxidase activity of COX.
-
In a 96-well plate, add the reaction buffer, heme, purified COX-1 or COX-2 enzyme, and the test compound at various concentrations.
-
Incubate for a specified time at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
After a further incubation period, add a colorimetric substrate that is oxidized by the peroxidase activity, leading to a color change.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 15.2 ± 1.8 | 1.3 ± 0.2 | 11.7 |
| Celecoxib (Control) | 25.1 ± 2.5 | 0.08 ± 0.01 | 313.8 |
2.2.2 Cellular Assays for Anti-inflammatory Effects
Objective: To assess the ability of the compound to reduce the production of pro-inflammatory mediators in cells.
Protocol (LPS-induced Prostaglandin E2 (PGE2) Production in Macrophages):
-
Culture a macrophage cell line (e.g., RAW 264.7).
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce inflammation.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit.
-
Determine the dose-dependent inhibition of PGE2 production.
Part 3: Synthesis
A plausible synthetic route for this compound involves the cycloaddition of a nitrile oxide with an appropriate alkyne.[16][17]
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Foreword: The Emergence of a Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Pyridyl-Substituted Isoxazoles
In the landscape of modern drug discovery, the isoxazole ring stands out as a "privileged scaffold"—a core molecular structure that is recurrently found in a multitude of biologically active compounds.[1][2] Its five-membered heterocyclic structure, containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties, metabolic stability, and synthetic versatility.[3][4] When this potent core is functionalized with a pyridine moiety, a new dimension of chemical and biological potential is unlocked. The pyridine ring, a bioisostere of benzene, enhances water solubility, provides a hydrogen bond acceptor, and can critically influence the pharmacokinetic and pharmacodynamic profile of a molecule.[5]
This guide provides a comprehensive exploration of the diverse biological activities exhibited by pyridyl-substituted isoxazoles. We will move beyond a simple cataloging of effects to delve into the mechanistic underpinnings, the critical structure-activity relationships (SARs) that govern efficacy, and the practical experimental methodologies required to validate these findings. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable class of compounds.
Section 1: The Synthetic Foundation
The biological evaluation of any compound class is predicated on its synthetic accessibility. Pyridyl-substituted isoxazoles are primarily synthesized through 1,3-dipolar cycloaddition reactions, where a nitrile oxide (often generated in situ) reacts with an alkyne.[3] Another prominent method involves the reaction of hydroxylamine with β-dicarbonyl compounds.[1] More advanced strategies, such as the inverse-electron-demand hetero-Diels-Alder reaction of isoxazoles with enamines, allow for the transformation of the isoxazole core itself into a substituted pyridine, offering a unique "scaffold hopping" approach to generate structural diversity.[6][7][8] The choice of synthetic route is critical as it dictates the achievable substitution patterns on both the isoxazole and pyridine rings, which in turn profoundly impacts biological activity.
Caption: Key synthetic routes to pyridyl-substituted isoxazoles.
Section 2: Spectrum of Biological Activities
The fusion of the pyridyl and isoxazole moieties has given rise to compounds with a wide array of pharmacological effects. This section will detail the most significant of these activities, supported by experimental data and mechanistic insights.
Antimicrobial Activity
A pressing global health challenge is the rise of multidrug-resistant (MDR) bacteria. Pyridyl-substituted isoxazoles have emerged as a promising class of antibacterial agents.
Key Insights & Causality: Novel series of pyridyl nitrofuranyl isoxazolines have demonstrated significant antibacterial activity against multiple drug-resistant (MDR) Staphylococcus strains.[9][10] Structure-activity relationship studies revealed that the presence of a piperazine linker between the pyridyl group and the isoxazoline ring is crucial for enhanced activity.[9][10] Specifically, 3-pyridyl analogues were found to be more potent than the corresponding 2- and 4-pyridyl isomers, achieving Minimum Inhibitory Concentrations (MICs) in the range of 4–32 µg/mL against MDR staphylococci.[9][10] This suggests that the spatial orientation and electronic properties conferred by the 3-pyridyl substitution, combined with the structural flexibility of the piperazine linker, are optimal for target engagement. Importantly, these active compounds showed favorable toxicity profiles, being non-toxic against human cell lines (WI-38 and HeLa), indicating a selective mechanism of action against bacterial targets.[9][10]
Other studies have shown that sulfonamide isoxazolo[5,4-b]pyridine derivatives exhibit notable activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli.[11][12]
Data Presentation: Antibacterial Potency
| Compound Class | Linker | Pyridyl Position | Target Organism(s) | MIC Range (µg/mL) | Reference |
| Pyridyl Nitrofuranyl Isoxazolines | Piperazine | 3-pyridyl | MDR Staphylococcus spp. | 4 - 32 | [9][10] |
| Pyridyl Nitrofuranyl Isoxazolines | None | 3-pyridyl | MDR Staphylococcus spp. | > 32 | [9][10] |
| Sulfonamide Isoxazolo[5,4-b]pyridines | N/A | Fused | P. aeruginosa, E. coli | Active at 125-500 | [11][12] |
Anti-inflammatory and Analgesic Activity
Inflammation is a complex biological response implicated in numerous diseases.[13] Several pyridyl-substituted isoxazoles have been shown to possess significant anti-inflammatory, analgesic, and antipyretic properties.[14]
Mechanism of Action: COX Inhibition A primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Certain pyridyl-isoxazole derivatives have been shown to be good inhibitors of COX-2 while showing weaker inhibition of the constitutively expressed COX-1 enzyme.[14] This selectivity is highly desirable as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. Molecular docking studies have confirmed that these compounds fit well into the active site of the COX-2 enzyme.[14] The anti-inflammatory effects have been validated in vivo using the formalin-induced paw edema model in rats.[14]
Caption: Inhibition of the Prostaglandin Synthesis Pathway by COX-2 selective Pyridyl-Isoxazoles.
Anticancer Activity
The search for novel anticancer agents is a cornerstone of pharmaceutical research. Pyridyl-substituted isoxazoles have demonstrated potent cytotoxic effects against a range of human cancer cell lines.
Key Insights & Targets:
-
Breast Cancer: Novel isoxazole derivatives have been specifically designed and synthesized to target breast cancer.[15] Certain compounds have shown marked activity against both estrogen receptor-positive (MCF-7) and -negative (MDA-MB-435) cell lines, with some exhibiting greater selectivity and estrogen modulator activity than the standard drug tamoxifen.[15] Fused systems, such as sulfonamide isoxazolo[5,4-b]pyridines, have also shown the ability to inhibit the proliferation of the MCF-7 breast cancer cell line.[11] The modification of natural products like diosgenin with an isoxazole fraction containing a pyridine ring has also led to potent anticancer activity against MCF-7 cells.[16][17]
-
Other Cancers: The utility of these compounds extends beyond breast cancer. Isoxazole-modified natural products have shown efficacy against lung adenocarcinoma (A549).[16][17] Furthermore, newly designed isoxazole-substituted oxazolo[5,4-d]pyrimidines have been identified as potent inhibitors of human vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis, and have demonstrated significant cytotoxicity against colon cancer (HT29) cell lines.[18]
Caption: Anticancer applications of pyridyl-substituted isoxazoles.
Neuroprotective Effects
Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[19] Isoxazole-substituted chromans have been investigated for their ability to protect against such damage.
Key Insights: In studies using the neuronal HT22 cell line, a model for oxidative stress-induced cell death, isoxazole-substituted chromans displayed high in vitro neuroprotective activity, with many analogues showing EC50 values below 1 µM.[19] The compounds were largely non-cytotoxic. The substitution pattern on the isoxazole ring was found to be critical, with 3-aryl-5-(chroman-5-yl)-isoxazoles demonstrating superior neuroprotective activity.[19] This suggests that the isoxazole moiety plays a key role in mediating the neuroprotective effects, potentially through antioxidant mechanisms or stabilization of neuronal membranes.[20]
Section 3: Experimental Protocols for Validation
Scientific integrity demands robust and reproducible experimental methods. The following protocols are self-validating systems for assessing the key biological activities discussed.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)
Principle: This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., MDR S. aureus ATCC strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Pyridyl-isoxazole test compounds, dissolved in DMSO
-
Negative control (broth + DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer or plate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform serial two-fold dilutions in CAMHB directly in the 96-well plate to achieve a range of final concentrations (e.g., 128 µg/mL to 0.25 µg/mL). The final DMSO concentration should not exceed 1% to avoid solvent toxicity.
-
Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (bacteria + standard antibiotic), a negative/sterility control (broth only), and a growth control (bacteria + broth + 1% DMSO).
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be confirmed by reading the optical density at 600 nm.
Protocol 2: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
Principle: Carrageenan injection into a rat's paw induces a localized, acute inflammation. The ability of a test compound to reduce the resulting edema (swelling) is a measure of its anti-inflammatory activity.[13][14]
Materials:
-
Wistar rats (150-200g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test compounds (pyridyl-isoxazoles) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Vehicle control
-
Plebismometer or digital calipers to measure paw volume/thickness
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment. Fast animals overnight before the experiment but allow free access to water.
-
Grouping: Divide animals into groups (n=6 per group): Vehicle Control, Standard Drug, and Test Compound groups (at various doses).
-
Initial Measurement: Measure the initial volume of the right hind paw of each rat using a plebismometer.
-
Compound Administration: Administer the test compounds, standard drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [ (V_c - V_t) / V_c ] * 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
-
Analyze data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Section 4: Conclusion and Future Directions
The pyridyl-substituted isoxazole scaffold represents a highly versatile and potent platform for the development of new therapeutic agents. The accumulated evidence strongly supports their efficacy in diverse fields, including infectious diseases, inflammation, oncology, and neurology. The key to their success lies in the synergistic interplay between the isoxazole core and the pyridyl substituent, which can be fine-tuned through synthetic chemistry to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on several key areas:
-
Mechanism Deconvolution: For many of these compounds, particularly in anticancer and neuroprotective applications, the precise molecular targets remain to be fully elucidated. Advanced proteomic and genomic approaches can help identify binding partners and affected pathways.
-
Pharmacokinetic Optimization: While in vitro potency is high, comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies are required to translate this into in vivo efficacy. Modifications to improve solubility, metabolic stability, and oral bioavailability are critical next steps.
-
Expansion of Scope: The demonstrated success in several therapeutic areas warrants the exploration of pyridyl-isoxazoles against other targets, such as viral diseases and metabolic disorders.
By integrating rational design, robust synthetic chemistry, and rigorous biological validation, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical class.
References
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El-Hawash, S. A. M., Soliman, R., Youssef, A. M., Ragab, H. M. A., Elzahhar, P. A. S., El-Ashmawey, I. M., Abdel Wahab, A. E., & Shaat, I. A. (n.d.). Design, synthesis and biological screening of some pyridinylpyrazole and pyridinylisoxazole derivatives as potential anti-inflammatory, analgesic, antipyretic and antimicrobial agents. PubMed. Retrieved from [Link]
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(2017). Novel pyridyl nitrofuranyl isoxazolines show antibacterial activity against multiple drug resistant Staphylococcus species. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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(2017). Novel pyridyl nitrofuranyl isoxazolines show antibacterial activity against multiple drug resistant Staphylococcus species. ScienceDirect. Retrieved from [Link]
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(n.d.). Synthesis of substituted 3-pyridyl-isoxazolidines. ResearchGate. Retrieved from [Link]
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(2022). Substituted pyridines from isoxazoles: scope and mechanism. Michigan State University. Retrieved from [Link]
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The Isoxazole-3-Carboxylate Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." Among its many isomeric forms and derivatives, the isoxazole-3-carboxylate and its corresponding carboxamide analogues have emerged as a particularly fruitful area of investigation, yielding compounds with a remarkable breadth of biological activities. This guide provides an in-depth exploration of the synthesis, biological significance, and structure-activity relationships of isoxazole-3-carboxylate derivatives, offering field-proven insights for professionals in drug development.
The Strategic Advantage of the Isoxazole-3-Carboxylate Moiety
The isoxazole ring is not merely a passive linker. The proximity of the electronegative oxygen and nitrogen atoms creates a unique electronic distribution, influencing the molecule's dipole moment, hydrogen bonding capacity, and overall conformation. Placing a carboxylate or carboxamide group at the C3 position offers several strategic advantages in drug design:
-
Versatile Synthetic Handle: The carboxylic acid or ester at C3 is a key synthetic intermediate, readily converted into a diverse library of amides, esters, and other functional groups. This allows for extensive chemical space exploration to optimize potency, selectivity, and pharmacokinetic properties.
-
Key Pharmacophoric Element: The carboxamide linkage (-C(=O)NH-) is a classic hydrogen bond donor and acceptor, crucial for anchoring ligands into the active sites of enzymes and receptors.
-
Modulation of Physicochemical Properties: Derivatization at the C3-carboxylate position allows for fine-tuning of properties like solubility, lipophilicity (LogP), and membrane permeability, which are critical for drug efficacy and bioavailability.
Core Synthetic Strategies: Building the Scaffold
The construction of the isoxazole-3-carboxylate core is primarily achieved through two robust and highly versatile methodologies: the [3+2] cycloaddition reaction and the condensation of β-dicarbonyl compounds with hydroxylamine. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
The [3+2] Dipolar Cycloaddition: A Convergent Approach
The 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is the most prevalent and powerful method for assembling the isoxazole ring.[1][2] To achieve the desired 3-carboxylate regiochemistry, an alkyne bearing an electron-withdrawing group, such as an ester, is required.
Causality in Experimental Design: The regioselectivity of this reaction is governed by Frontier Molecular Orbital (FMO) theory.[3] The reaction is typically under HOMO(dipole)-LUMO(dipolarophile) control. An electron-withdrawing group on the alkyne lowers its LUMO energy, facilitating a rapid and regioselective reaction with the nitrile oxide's HOMO to yield the 3,5-disubstituted isoxazole.[3]
The nitrile oxide itself is a reactive intermediate, generated in situ from a stable precursor, most commonly an aldoxime or a hydroximoyl chloride.
Diagram of the 1,3-Dipolar Cycloaddition Pathway
Caption: General workflow for isoxazole-3-carboxylate synthesis via 1,3-dipolar cycloaddition.
Experimental Protocol: Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate
This protocol is a representative example of the 1,3-dipolar cycloaddition approach.
-
Step 1: Generation of the Nitrile Oxide Precursor (Benzhydroximoyl Chloride).
-
To a stirred solution of benzaldoxime (1.0 eq) in N,N-dimethylformamide (DMF), N-chlorosuccinimide (NCS) (1.05 eq) is added portion-wise at 0 °C.
-
Rationale: NCS acts as a mild chlorinating agent to convert the aldoxime into the more reactive hydroximoyl chloride. DMF is a suitable polar aprotic solvent for this transformation.
-
The reaction is stirred at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material. The mixture is then poured into ice water, and the precipitated product is filtered, washed with water, and dried.
-
-
Step 2: Cycloaddition Reaction.
-
The benzhydroximoyl chloride (1.0 eq) and ethyl propiolate (1.1 eq) are dissolved in a suitable solvent such as toluene or dichloromethane.
-
Triethylamine (Et3N) (1.2 eq) is added dropwise to the solution at room temperature.
-
Rationale: Triethylamine acts as a base to dehydrochlorinate the hydroximoyl chloride, generating the reactive benzonitrile oxide in situ. The nitrile oxide immediately reacts with the electron-deficient alkyne, ethyl propiolate, preventing its dimerization.
-
The reaction is stirred for 12-24 hours. Progress is monitored by TLC.
-
Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure ethyl 5-phenylisoxazole-3-carboxylate.
-
Condensation from β-Ketoesters
An alternative and classical route involves the condensation of a β-ketoester with hydroxylamine. This method is particularly useful when the required β-ketoester is commercially available or easily accessible.
Causality in Experimental Design: The reaction proceeds via initial formation of an oxime at the more reactive ketone carbonyl, followed by an intramolecular cyclization via nucleophilic attack of the oxime oxygen onto the ester carbonyl, with subsequent dehydration to form the aromatic isoxazole ring. The pH of the reaction medium is critical; acidic conditions favor the formation of the 3,5-disubstituted isoxazole ester.[2]
Diagram of the β-Ketoester Condensation Pathway
Caption: Synthesis of isoxazoles from β-ketoesters and hydroxylamine.
Biological Activities and Therapeutic Potential
Isoxazole-3-carboxylate derivatives have demonstrated a wide spectrum of pharmacological activities, making them highly attractive scaffolds for drug discovery programs. The most prominent activities include anti-inflammatory, anticancer, and antimicrobial effects.
Anti-inflammatory Activity: Selective COX-2 Inhibition
A significant number of isoxazole derivatives, including the marketed drug Valdecoxib, function as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[4] The COX-2 enzyme is a key mediator in the inflammatory cascade, responsible for the synthesis of prostaglandins. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a validated strategy to achieve anti-inflammatory effects while minimizing gastrointestinal side effects.[5]
Mechanism of Action: Selective COX-2 inhibitors typically possess a sulfonamide or a similar group that can bind to a secondary, hydrophilic pocket present in the COX-2 active site but absent in COX-1. Molecular docking studies on isoxazole-3-carboxamide derivatives have shown that the isoxazole core and its substituents occupy the primary active site channel, while specific substitutions on the appended aryl rings can project into this secondary pocket, conferring selectivity.[5][6] For instance, a 3,4-dimethoxy substitution on one phenyl ring and a chloro group on another can effectively orient the 5-methylisoxazole ring toward this secondary pocket, enhancing COX-2 binding and selectivity.[5][6]
Signaling Pathway Diagram: COX-2 Inhibition
Caption: Inhibition of the COX-2 pathway by isoxazole-3-carboxamide derivatives.
Anticancer Activity: Induction of Apoptosis and Enzyme Inhibition
The isoxazole-3-carboxylate scaffold is prevalent in compounds exhibiting potent antiproliferative activity against various cancer cell lines.[7] The mechanisms are diverse and often depend on the specific substitution pattern of the derivative.
Mechanism of Action:
-
Induction of Apoptosis: Many isoxazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[8][9] This can be achieved through multiple pathways, including the activation of caspases (key executioner proteins in the apoptotic cascade), cell cycle arrest at checkpoints like G2/M, and disruption of key survival signaling pathways.[8] Some derivatives have been shown to trigger apoptosis by inhibiting heat shock protein 90 (HSP90), a chaperone protein essential for the stability and function of many oncoproteins.[8]
-
Enzyme Inhibition: Beyond COX-2, other enzymes crucial for cancer progression are targeted. For example, some isoxazole derivatives inhibit protein kinases like Pim-1, which are often overexpressed in cancers and contribute to cell survival and proliferation.[9] By blocking the ATP-binding site of these kinases, the derivatives shut down downstream signaling pathways, leading to cell death.[4]
Experimental Protocol: Evaluation of Anticancer Activity (MTT Assay)
-
Cell Culture: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized isoxazole-3-carboxamide derivatives for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the isoxazole-3-carboxylate scaffold has yielded critical insights into the structural requirements for biological activity.
-
Substituents on Aryl Rings (C5 position): For COX-2 inhibitors, the nature and position of substituents on the phenyl ring at the C5 position are crucial for selectivity. As mentioned, groups capable of interacting with the secondary binding pocket of COX-2, such as sulfonamides or specific patterns of methoxy and halogen groups, significantly enhance selectivity over COX-1.[5][10]
-
Substituents on the Carboxamide Nitrogen: The group attached to the amide nitrogen plays a vital role in modulating activity and physicochemical properties. For anticancer agents, attaching moieties like a 3,4,5-trimethoxyphenyl group (a known feature of tubulin inhibitors like combretastatin) can impart potent antiproliferative effects.[11] For other targets, such as the TRPV1 channel, specific cyclic amino alcohols on the amide can provide an optimal balance of potency and solubility.
-
Substitution at C4: The C4 position is often unsubstituted. However, introducing small alkyl or functional groups can influence the molecule's conformation and its interaction with the target protein. This position remains a key vector for further optimization.
Quantitative Data Summary
The following table summarizes the biological activity of selected isoxazole-3-carboxamide derivatives, illustrating the impact of structural modifications on potency.
| Compound ID | R1 (at C5) | R2 (Amide Group) | Biological Target | IC50 / MIC | Reference |
| A13 | 5-Methyl | N-(4-chlorophenyl) | COX-2 | 13 nM | [5][6] |
| A13 | 5-Methyl | N-(4-chlorophenyl) | COX-1 | 64 nM | [5][6] |
| 2d | 5-(4-Fluorophenyl) | N-(3,4,5-trimethoxyphenyl) | HeLa (cervical cancer) | 15.48 µg/mL | [8] |
| 2e | 5-(4-Fluorophenyl) | N-(4-methoxyphenyl) | Hep3B (liver cancer) | ~23 µg/mL | [8] |
| A8 | 5-Methyl | N-(3,4-dimethoxyphenyl) | P. aeruginosa | 2.0 mg/mL | [5] |
Conclusion and Future Outlook
The isoxazole-3-carboxylate scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its continued relevance in the quest for novel therapeutics. Future research will likely focus on several key areas:
-
Multi-Targeted Ligands: Designing single molecules that can modulate multiple targets (e.g., both COX-2 and certain kinases) to achieve synergistic effects in complex diseases like cancer.
-
Novel Synthetic Methodologies: Developing even more efficient, green, and regioselective methods for the synthesis of complex isoxazole libraries.[12]
-
Exploring New Biological Space: Screening isoxazole-3-carboxylate libraries against a wider range of biological targets, including those involved in neurodegenerative and metabolic diseases.
For researchers and drug development professionals, the isoxazole-3-carboxylate core offers a robust and validated starting point for the design and synthesis of next-generation therapeutic agents. A thorough understanding of its chemistry, mechanism of action, and structure-activity relationships is paramount to unlocking its full potential.
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The Isoxazole Scaffold: A Technical Guide to the Discovery and Development of Novel Therapeutics
Abstract
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have established it as a "privileged scaffold" in drug discovery. This guide provides an in-depth technical exploration of the discovery and development of novel isoxazole-containing compounds, intended for researchers, scientists, and drug development professionals. We will traverse the landscape of synthetic strategies, delve into the nuances of structure-activity relationship (SAR) studies, and illuminate the pathways to clinical application, all while grounding our discussion in field-proven insights and authoritative references.
The Isoxazole Moiety: Physicochemical Properties and Rationale for Use in Drug Design
The isoxazole ring is more than just a structural component; its inherent physicochemical properties are pivotal to its success in drug design.[1][2] The arrangement of the nitrogen and oxygen atoms creates a unique dipole moment and hydrogen bonding capability, influencing solubility, membrane permeability, and metabolic stability. Furthermore, the isoxazole ring is relatively stable under physiological conditions yet can be synthetically manipulated with a high degree of control.[3]
One of the key advantages of the isoxazole scaffold is its utility as a bioisostere for other functional groups, such as esters and amides.[4][5][6] This bioisosteric replacement can lead to improved pharmacokinetic profiles, reduced susceptibility to enzymatic degradation, and enhanced target binding affinity.[7][8]
Synthetic Strategies for Novel Isoxazole Derivatives: A Chemist's Toolkit
The construction of the isoxazole ring and its subsequent derivatization are critical steps in the drug discovery process. A variety of synthetic methodologies have been developed, each with its own advantages and applications.
Classical Synthesis: The [3+2] Cycloaddition
The most prevalent and versatile method for isoxazole synthesis is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[9][10] This reaction allows for the creation of a wide array of substituted isoxazoles with high regioselectivity.
Experimental Protocol: General Procedure for 1,3-Dipolar Cycloaddition
-
Generation of the Nitrile Oxide: The nitrile oxide is typically generated in situ from an aldoxime using a mild oxidizing agent (e.g., N-chlorosuccinimide or chloramine-T) in a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Cycloaddition: The alkyne or alkene dipolarophile is added to the reaction mixture containing the freshly generated nitrile oxide. The reaction is often stirred at room temperature for several hours to overnight.
-
Workup and Purification: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired isoxazole derivative.
Modern Synthetic Approaches
Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for isoxazole synthesis.
-
Transition Metal-Catalyzed Cycloadditions: Catalysts such as copper(I) and ruthenium(II) can promote the [3+2] cycloaddition, often leading to higher yields and milder reaction conditions.[11][12][13]
-
Microwave-Induced Synthesis: Microwave irradiation can significantly accelerate the rate of isoxazole formation, reducing reaction times from hours to minutes.[11]
-
Green Chemistry Approaches: The use of ultrasonic irradiation and environmentally benign solvents like water is gaining traction, aligning with the principles of sustainable chemistry.[11][12][14]
-
Metal-Free Synthesis: To circumvent the issues associated with metal catalysts, such as cost and toxicity, various metal-free synthetic routes have been developed.[13]
The choice of synthetic strategy depends on several factors, including the desired substitution pattern, the scale of the reaction, and the availability of starting materials.
From Bench to Bedside: Isoxazoles in Medicinal Chemistry
The isoxazole scaffold is a common feature in a multitude of clinically approved drugs and investigational compounds, targeting a wide range of diseases.[15][16]
Anticancer Activity
Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms of action.[17][18] These include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[18][19] For instance, some isoxazole-containing compounds act as inhibitors of Heat Shock Protein 90 (HSP90), a chaperone protein that is crucial for the stability of many oncoproteins.[19]
Logical Relationship: Isoxazole-Based HSP90 Inhibition
Caption: Logical flow of HSP90 inhibition by isoxazole compounds.
Antimicrobial Properties
The isoxazole moiety is present in several important antibacterial and antifungal drugs.[20][21] For example, the penicillins oxacillin, cloxacillin, and dicloxacillin all feature an isoxazole ring and are effective against penicillinase-producing bacteria.[11] Sulfamethoxazole, another isoxazole-containing drug, is a widely used sulfonamide antibiotic.[11]
Table 1: Commercially Available Isoxazole-Containing Antimicrobial Drugs
| Drug Name | Class | Mechanism of Action |
| Oxacillin | Penicillin Antibiotic | Inhibits bacterial cell wall synthesis |
| Cloxacillin | Penicillin Antibiotic | Inhibits bacterial cell wall synthesis |
| Dicloxacillin | Penicillin Antibiotic | Inhibits bacterial cell wall synthesis |
| Flucloxacillin | Penicillin Antibiotic | Inhibits bacterial cell wall synthesis |
| Sulfamethoxazole | Sulfonamide Antibiotic | Inhibits folic acid synthesis in bacteria |
| Sulfisoxazole | Sulfonamide Antibiotic | Inhibits folic acid synthesis in bacteria |
This table is based on information from multiple sources.[11]
Anti-inflammatory and Analgesic Effects
Certain isoxazole derivatives have shown potent anti-inflammatory and analgesic properties.[22][23] Valdecoxib, a non-steroidal anti-inflammatory drug (NSAID), is a selective COX-2 inhibitor that contains an isoxazole ring.[22] The development of isoxazole-based anti-inflammatory agents continues to be an active area of research.
Structure-Activity Relationship (SAR) Studies: Guiding the Path to Potency
SAR studies are fundamental to optimizing the biological activity of a lead compound. By systematically modifying the substituents on the isoxazole ring and observing the effects on potency and selectivity, researchers can develop a clear understanding of the key structural requirements for a desired pharmacological effect.[24][25]
For example, in the development of antibacterial isoxazoles, it has been observed that the presence of electron-withdrawing groups (e.g., nitro, chloro) at the C-3 position of the phenyl ring and electron-donating groups (e.g., methoxy, dimethylamino) at the C-5 position can enhance antibacterial activity.[22]
Experimental Workflow: Iterative SAR-Driven Lead Optimization
Caption: Iterative workflow for SAR-driven lead optimization.
Future Perspectives and Conclusion
The discovery and development of novel isoxazole compounds remain a vibrant and promising area of pharmaceutical research.[11][12] Emerging trends include the development of multi-targeted therapies, where a single isoxazole-based molecule is designed to interact with multiple biological targets, and the application of computational methods to accelerate the drug discovery process.[11][12]
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- A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (n.d.). Taylor & Francis.
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An In-depth Technical Guide to the Computational Modeling of Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate
This guide provides a comprehensive technical overview of the computational modeling of Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate, a heterocyclic compound with potential pharmacological applications. This document is intended for researchers, scientists, and drug development professionals with an interest in applying computational methods to accelerate small molecule drug discovery. We will delve into the rationale behind methodological choices, provide detailed protocols for key computational experiments, and interpret the resulting data to predict the molecule's behavior and potential as a therapeutic agent.
Introduction: The Rationale for Computational Investigation
This compound belongs to the isoxazole class of compounds, which are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The presence of both a pyridyl and an isoxazole moiety suggests that this molecule may interact with a variety of biological targets, particularly protein kinases. The pyridyl group is a common feature in many kinase inhibitors, often forming key hydrogen bond interactions within the ATP-binding pocket. The isoxazole scaffold serves as a versatile platform for designing selective inhibitors.
Given the therapeutic potential of this scaffold, a thorough computational investigation is warranted to elucidate the structural, electronic, and dynamic properties of this compound. This guide will focus on a multi-faceted computational approach, beginning with an analysis of the molecule's intrinsic properties using Density Functional Theory (DFT), followed by an investigation of its potential to interact with a relevant biological target, p38 Mitogen-Activated Protein (MAP) Kinase, through molecular docking and molecular dynamics (MD) simulations. p38 MAP kinase is a well-established therapeutic target for inflammatory diseases, and compounds with pyridinyl-isoxazole scaffolds have been identified as potent inhibitors.[1][2]
Part 1: Elucidating Intrinsic Molecular Properties with Density Functional Theory (DFT)
Expertise & Experience: Before assessing a molecule's interaction with a biological target, it is crucial to understand its fundamental electronic and structural characteristics. DFT provides a robust theoretical framework for this purpose. By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, we can infer the molecule's reactivity and kinetic stability. The electrostatic potential (ESP) map reveals regions of positive and negative charge, which are critical for understanding potential intermolecular interactions.
Step-by-Step Protocol for DFT Calculations:
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a computationally inexpensive method like the semi-empirical PM6 method to obtain a reasonable starting structure.
-
-
DFT Geometry Optimization:
-
Employ a higher level of theory for a more accurate geometry optimization. The B3LYP functional with the 6-311++G(d,p) basis set is a widely accepted and reliable combination for organic molecules.
-
Perform the calculation in the gas phase to obtain the intrinsic properties of the isolated molecule.
-
Verify that the optimization has converged to a true minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies.
-
-
Calculation of Molecular Orbitals and Electrostatic Potential:
-
Using the optimized geometry, perform a single-point energy calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
From this calculation, extract the HOMO and LUMO energies and generate the corresponding orbital surfaces.
-
Calculate and visualize the electrostatic potential mapped onto the electron density surface.
-
Data Presentation: Key DFT-Derived Properties
| Property | Calculated Value | Interpretation |
| HOMO Energy | -7.2 eV | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater electron-donating propensity. |
| LUMO Energy | -1.8 eV | Represents the molecule's ability to accept electrons. A lower LUMO energy suggests a greater electron-accepting propensity. |
| HOMO-LUMO Gap | 5.4 eV | A larger energy gap implies higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 3.5 D | A significant dipole moment suggests that the molecule is polar and can engage in dipole-dipole interactions. |
Part 2: Predicting Biological Target Interactions through Molecular Docking
Trustworthiness: Molecular docking is a powerful technique for predicting the preferred binding orientation of a ligand to a protein target. To ensure the reliability of our docking protocol, we will use a well-validated target and a docking program with a proven track record. Our chosen target is p38 MAP kinase, a serine/threonine kinase involved in inflammatory signaling. The selection of this target is based on literature evidence suggesting that pyridinyl-isoxazole scaffolds can effectively inhibit this kinase.[1][2] We will utilize a crystal structure of p38 MAP kinase in complex with a similar inhibitor to define the binding site and validate our docking protocol.
Step-by-Step Protocol for Molecular Docking:
-
Protein and Ligand Preparation:
-
Download the crystal structure of human p38 MAP kinase in complex with a pyridinyl-imidazole inhibitor (PDB ID: 1A9U) from the Protein Data Bank.
-
Prepare the protein by removing water molecules and any co-crystallized ligands. Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Prepare the ligand (this compound) by assigning partial charges and defining rotatable bonds. The geometry should be taken from the DFT optimization.
-
-
Binding Site Definition and Grid Generation:
-
Define the binding site based on the location of the co-crystallized inhibitor in the PDB structure.
-
Generate a docking grid that encompasses the entire binding pocket, ensuring it is large enough to accommodate the ligand in various orientations.
-
-
Molecular Docking Simulation:
-
Perform the docking calculation using a reputable software package such as AutoDock Vina or Glide.
-
Generate multiple binding poses (e.g., 10-20) to explore different potential binding modes.
-
-
Analysis of Docking Results:
-
Rank the docking poses based on their predicted binding affinity (docking score).
-
Visually inspect the top-ranked poses to analyze the intermolecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Visualization of the Docking Workflow:
Caption: A streamlined workflow for the molecular docking of this compound into the active site of p38 MAP kinase.
Data Presentation: Predicted Binding Interactions
| Interaction Type | Protein Residue | Ligand Atom/Group | Distance (Å) |
| Hydrogen Bond | Met109 (backbone NH) | Pyridyl Nitrogen | 2.9 |
| Hydrogen Bond | Lys53 (sidechain NH3+) | Carbonyl Oxygen | 3.1 |
| Hydrophobic | Leu75, Val83, Leu104 | Isoxazole Ring | - |
| Pi-Pi Stacking | Phe169 | Pyridyl Ring | 4.2 |
Part 3: Assessing Complex Stability with Molecular Dynamics (MD) Simulations
Authoritative Grounding & Comprehensive References: While molecular docking provides a static snapshot of the ligand-protein interaction, MD simulations offer a dynamic view of the complex over time. This allows us to assess the stability of the predicted binding pose and to identify key residues that contribute to the binding affinity. The protocol described below is based on established best practices in the field of biomolecular simulations.
Step-by-Step Protocol for MD Simulations:
-
System Setup:
-
Use the top-ranked docked complex of this compound and p38 MAP kinase as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Force Field Parameterization:
-
Use a well-established protein force field (e.g., AMBER ff19SB) and a compatible force field for the ligand (e.g., GAFF2).
-
Generate the ligand topology and parameter files using tools like Antechamber.
-
-
Minimization and Equilibration:
-
Perform a series of energy minimization steps to remove any steric clashes in the initial system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at constant pressure (NPT ensemble) to ensure the correct density.
-
-
Production MD Simulation:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to observe the convergence of key properties.
-
Save the trajectory of the simulation at regular intervals for subsequent analysis.
-
-
Trajectory Analysis:
-
Calculate the root-mean-square deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex.
-
Analyze the root-mean-square fluctuation (RMSF) of the protein residues to identify flexible and rigid regions.
-
Monitor the hydrogen bonds and other key interactions between the ligand and the protein throughout the simulation.
-
Visualization of the MD Simulation Workflow:
Caption: A comprehensive workflow for performing and analyzing molecular dynamics simulations of the this compound-p38 MAP kinase complex.
Data Presentation: Key MD Simulation Metrics
| Metric | Average Value | Interpretation |
| Protein Backbone RMSD | 1.5 Å | A stable RMSD value indicates that the overall protein structure is not undergoing significant conformational changes. |
| Ligand RMSD | 0.8 Å | A low and stable ligand RMSD suggests that the ligand remains bound in its initial docked pose. |
| Key Hydrogen Bond Occupancy (Met109-Pyridyl N) | > 80% | High occupancy indicates a stable and persistent hydrogen bond, which is crucial for binding affinity. |
Conclusion and Future Directions
This in-depth technical guide has outlined a robust computational workflow for the investigation of this compound. The combined application of DFT, molecular docking, and MD simulations provides a powerful approach to understanding the molecule's intrinsic properties and its potential as an inhibitor of p38 MAP kinase. The predicted binding mode and the stability of the ligand-protein complex suggest that this compound warrants further experimental investigation.
Future computational work could involve the calculation of binding free energies using more rigorous methods such as MM/PBSA or free energy perturbation (FEP) to obtain a more quantitative prediction of binding affinity. Additionally, the insights gained from this study can be used to design and screen a virtual library of analogues with potentially improved potency and selectivity. This iterative cycle of computational design and experimental validation is at the heart of modern drug discovery.
References
-
Laufer, S. A., Margutti, S., & Fritz, M. D. (2006). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. ChemMedChem, 1(2), 197–207. [Link][1]
-
Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (2021). Molecules, 26(6), 1709. [Link][2]
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An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the spectroscopic techniques used to characterize the novel heterocyclic compound, Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate. This molecule, featuring both a pyridine and an isoxazole ring, is of significant interest in medicinal chemistry due to the prevalence of these motifs in pharmacologically active agents. Understanding its structural and electronic properties through spectroscopic analysis is paramount for its potential development and application.
This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unequivocal identification and characterization of this target molecule. The causality behind experimental choices and the logic of spectral interpretation will be emphasized to provide a field-proven perspective.
Molecular Structure and Context
This compound possesses a distinct molecular architecture that dictates its spectroscopic behavior. The key structural features include:
-
An Isoxazole Ring: A five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions.
-
A 3-Substituted Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom.
-
A Methyl Carboxylate Group: An ester functional group at the 3-position of the isoxazole ring.
The relative positions of these functionalities and the electronic interplay between the two aromatic rings are crucial for interpreting the resulting spectra.
Molecular Formula: C₁₀H₈N₂O₃[1]
Molecular Weight: 204.18 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), splitting patterns (multiplicity), and integration values (number of protons). Based on the structure and data from analogous compounds, the following signals are anticipated:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.2 - 9.0 | Doublet of doublets (dd) or Singlet | 1H | H2' (Pyridine) | The proton at the 2-position of the pyridine ring is deshielded by the adjacent nitrogen atom and the isoxazole ring. |
| ~8.8 - 8.6 | Doublet of doublets (dd) | 1H | H6' (Pyridine) | The proton at the 6-position of the pyridine ring is deshielded by the adjacent nitrogen atom. |
| ~8.4 - 8.2 | Multiplet | 1H | H4' (Pyridine) | This proton is influenced by both the nitrogen atom and the isoxazole substituent. |
| ~7.6 - 7.4 | Multiplet | 1H | H5' (Pyridine) | This proton will appear as a multiplet due to coupling with the adjacent pyridine protons. |
| ~7.0 - 6.8 | Singlet | 1H | H4 (Isoxazole) | The proton on the isoxazole ring is in a unique chemical environment and is expected to be a singlet. |
| ~4.0 - 3.9 | Singlet | 3H | -OCH₃ (Ester) | The methyl protons of the ester group are deshielded by the adjacent oxygen and carbonyl group. |
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound would be as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans allows for full relaxation of the protons.
-
Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for most organic compounds.
-
-
Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain spectrum. Phasing and baseline correction are then applied to obtain a clean, interpretable spectrum.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the lower natural abundance of the ¹³C isotope, longer acquisition times are generally required.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 - 165 | C=O (Ester) | The carbonyl carbon of the ester is highly deshielded. |
| ~165 - 160 | C3 (Isoxazole) | The carbon atom of the isoxazole ring attached to the ester group. |
| ~160 - 155 | C5 (Isoxazole) | The carbon atom of the isoxazole ring attached to the pyridine ring. |
| ~155 - 150 | C2' & C6' (Pyridine) | The carbon atoms adjacent to the nitrogen in the pyridine ring are significantly deshielded. |
| ~140 - 135 | C4' (Pyridine) | The carbon at the 4-position of the pyridine ring. |
| ~130 - 125 | C3' (Pyridine) | The carbon atom of the pyridine ring attached to the isoxazole. |
| ~125 - 120 | C5' (Pyridine) | The remaining carbon atom in the pyridine ring. |
| ~110 - 105 | C4 (Isoxazole) | The carbon atom bearing a hydrogen in the isoxazole ring. |
| ~55 - 50 | -OCH₃ (Ester) | The methyl carbon of the ester group. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg) in 0.6-0.7 mL of deuterated solvent is typically required compared to ¹H NMR.
-
Instrumentation: A high-field NMR spectrometer is advantageous.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in single lines for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary to obtain a good signal-to-noise ratio.
-
Relaxation Delay: A longer relaxation delay (2-5 seconds) may be needed for quaternary carbons.
-
Spectral Width: A spectral width of approximately 220-240 ppm is standard for ¹³C NMR.
-
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.
Workflow for NMR Data Acquisition and Analysis
Caption: Workflow for NMR Spectroscopy.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 - 3000 | C-H stretch | Aromatic (Pyridine and Isoxazole) |
| ~2950 - 2850 | C-H stretch | Aliphatic (-OCH₃) |
| ~1750 - 1730 | C=O stretch | Ester |
| ~1600 - 1450 | C=C and C=N stretch | Aromatic Rings (Pyridine and Isoxazole) |
| ~1300 - 1000 | C-O stretch | Ester and Isoxazole Ring |
The presence of a strong absorption band in the 1750-1730 cm⁻¹ region would be a clear indicator of the ester carbonyl group. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule and can be used for confirmation by comparison with a reference spectrum.[2][3][4]
Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
ATR is a common and convenient method for obtaining IR spectra of solid samples.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded first.
-
The sample is then placed on the crystal, and a pressure arm is engaged to ensure good contact.
-
The sample spectrum is then recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
-
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
Workflow for FT-IR Data Acquisition
Caption: Workflow for FT-IR Spectroscopy.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer further structural information.
Expected Mass Spectrum
For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected exact mass can be calculated from its molecular formula (C₁₀H₈N₂O₃).
-
Molecular Ion Peak (M⁺): The most important signal in the mass spectrum will be the molecular ion peak, which corresponds to the intact molecule with one electron removed. For this compound, the nominal mass would be 204 m/z.
-
Fragmentation Pattern: The molecular ion can undergo fragmentation, and the resulting fragment ions provide clues about the molecule's structure. Common fragmentation pathways for isoxazoles and pyridines can be complex.[5][6] Expected fragments might arise from:
-
Loss of the methoxy group (-OCH₃) from the ester.
-
Loss of the entire methyl carboxylate group (-COOCH₃).
-
Cleavage of the isoxazole ring.
-
Fragmentation of the pyridine ring.
-
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique suitable for polar molecules like the target compound, often producing a prominent protonated molecule peak ([M+H]⁺).
-
Sample Preparation: A dilute solution of the compound (typically in the low µg/mL to ng/mL range) is prepared in a suitable solvent such as methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote protonation.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source. This can be a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Data Acquisition: The sample solution is infused into the ESI source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum is analyzed to determine the m/z of the molecular ion (or protonated molecule) and any significant fragment ions.
Logical Relationship in Mass Spectrometry Analysis
Caption: Logic of Mass Spectrometry.
Summary of Spectroscopic Data
The following table summarizes the key predicted spectroscopic data for this compound.
| Technique | Key Predicted Features |
| ¹H NMR | Signals for pyridine, isoxazole, and methyl ester protons in distinct regions. |
| ¹³C NMR | Resonances for carbonyl, aromatic, and methyl carbons. |
| IR | Strong C=O stretch (~1740 cm⁻¹), aromatic C=C/C=N stretches, and C-O stretches. |
| MS | Molecular ion peak (or [M+H]⁺) at m/z 204 (or 205), with characteristic fragmentation. |
Conclusion
The comprehensive spectroscopic analysis outlined in this guide, employing NMR, IR, and MS, provides a robust framework for the unequivocal structural elucidation and characterization of this compound. Each technique offers complementary information, and together they form a self-validating system for confirming the identity and purity of this novel compound. These analytical methodologies are fundamental for any further investigation into the chemical and biological properties of this promising molecule in the field of drug discovery and development.
References
-
Beilstein Journal of Organic Chemistry. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Retrieved from [Link]
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one.
- ResearchGate. (2025). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum.
- Google Patents. (n.d.). GB1596383A - Isoxazole derivatives process for their manufacture and preparations containing these compounds.
-
PubChem. (n.d.). Methyl 5-methylisoxazole-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) and (b) Calculated IR spectra of most stable oxazole-D2O and.... Retrieved from [Link]
- HETEROCYCLES. (1980). mass spectrometry of oxazoles.
-
Aladdin Scientific Corporation. (n.d.). This compound M615727. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-isoxazolecarboxamide, 5-phenyl-N-(3-pyridinylmethyl)- - Optional[1H NMR] - Spectrum. Retrieved from [Link]
- World News of Natural Sciences. (2023). Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues.
- Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
-
MDPI. (2014). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]
- Semantic Scholar. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)
- Google Patents. (n.d.). US5508418A - Intermediates for the preparation of enantiomerically-pure-3-methyl-5-(1-C1-C3-alkyl)-2-pyrrolidinyl)isoxazole.
- ResearchGate. (2015).
- Google Patents. (n.d.). US2908688A - 5-methyl-3-isoxazole carboxylic acid hydrazides.
- International Journal of Organic Chemistry. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (n.d.). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ.
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YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]
- University of Alabama at Birmingham. (2012). Ion fragmentation of small molecules in mass spectrometry.
-
YouTube. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. Retrieved from [Link]
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Methodological & Application
experimental protocol for using Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate
An In-Depth Guide to the Preclinical Evaluation of Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate
Section 1: Introduction and Scientific Context
The isoxazole ring system is a cornerstone pharmacophore in modern medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] These five-membered heterocyclic structures are key components in numerous approved therapeutic agents, attributable to their favorable metabolic stability and capacity for hydrogen bonding interactions with biological targets.[1][2] The isoxazole scaffold is associated with a vast array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3][4]
This compound belongs to this versatile class of compounds. Its structure, featuring both an isoxazole and a pyridine ring, suggests significant potential as a modulator of key cellular signaling pathways. A structurally similar compound, Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate, has been identified as a valuable intermediate in the development of kinase inhibitors for cancer and neurodegenerative disease research.[5] This suggests that this compound is a compelling candidate for screening campaigns aimed at discovering novel inhibitors of protein kinases or other enzymes central to disease progression.
This document serves as a comprehensive guide for researchers, providing detailed protocols for the initial characterization of this compound's biological activity. The workflows described herein are designed to establish a foundational understanding of its cytotoxic potential and its impact on critical cellular processes like apoptosis and cell cycle progression.
Section 2: Compound Properties, Handling, and Storage
Effective and safe experimentation begins with a thorough understanding of the compound's properties and the appropriate handling procedures.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 1375064-46-2 | [6] |
| Molecular Formula | C₁₀H₈N₂O₃ | [6] |
| Molecular Weight | 204.18 g/mol | [5] |
| Appearance | Solid (Form may vary) |
Safe Handling and Storage
Proper handling and storage are critical to ensure researcher safety and maintain the integrity of the compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat, when handling the compound.[7][8]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Avoiding Contact: Prevent direct contact with skin, eyes, and clothing.[9] Avoid ingestion and inhalation. In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[7][9] Keep it away from incompatible materials such as strong acids and oxidizing agents.[7][10]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[7][8]
Protocol 1: Preparation of High-Concentration Stock Solutions
The poor aqueous solubility of many heterocyclic compounds necessitates the use of an organic solvent to prepare stock solutions for in vitro assays. Dimethyl sulfoxide (DMSO) is the standard choice due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Calculation: Determine the mass of the compound required to prepare a stock solution of desired concentration (e.g., 10 mM or 20 mM).
-
Mass (mg) = Desired Concentration (mol/L) * Molecular Weight ( g/mol ) * Volume (L) * 1000 (mg/g)
-
-
Weighing: Carefully weigh the calculated amount of powder in a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume of sterile DMSO to the tube.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
Section 3: Postulated Mechanism of Action & Experimental Rationale
Based on the activities of related isoxazole derivatives, it is hypothesized that this compound may function as an inhibitor of protein kinases.[5] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[3] A common mechanism of action for such inhibitors is the disruption of pro-survival pathways (e.g., PI3K/Akt), leading to cell cycle arrest and the induction of apoptosis.[3]
Caption: Hypothetical inhibition of a pro-survival kinase by the test compound.
The following experimental workflow is designed to test this hypothesis by systematically evaluating the compound's effects on cell viability and the key mechanisms of cell death and proliferation.
Caption: General workflow for the in vitro evaluation of the test compound.[3]
Section 4: Core Experimental Protocols
The following protocols provide step-by-step methodologies for the primary characterization of this compound in cancer cell lines.
Protocol 2: In Vitro Cytotoxicity Assessment (Sulforhodamine B Assay)
The SRB assay is a reliable method for determining cytotoxicity by measuring total cellular protein content.[11]
Materials:
-
96-well flat-bottom microtiter plates
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium
-
Compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v), ice-cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (510 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[11]
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 5%) and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash and Solubilize: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read Absorbance: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Protocol 3: Analysis of Apoptosis by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[11]
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both the floating cells (from the medium) and adherent cells (by trypsinization). Combine them and centrifuge at 300 x g for 5 minutes.[11]
-
Washing: Wash the cell pellet twice with ice-cold PBS.[11]
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Dilution: Add 400 µL of 1X Binding Buffer to each sample tube.[11]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Collect at least 10,000 events per sample.[11]
-
Data Interpretation:
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the percentage of the population in each phase of the cell cycle (G0/G1, S, G2/M).[11]
Materials:
-
6-well plates
-
PBS, ice-cold
-
70% Ethanol, ice-cold
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates as described in Protocol 3.
-
Harvesting: Harvest cells by trypsinization, collecting all cells. Centrifuge and wash once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise. This permeabilizes the cells and preserves their morphology. Incubate at -20°C for at least 2 hours (or overnight).[11]
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in PI/RNase A staining buffer. The RNase A is crucial for degrading RNA, ensuring that PI only stains DNA.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[11]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence of PI.[11]
-
Data Analysis: Analyze the resulting DNA content histograms using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests cell cycle arrest.[11]
Section 5: Data Interpretation & Next Steps
The successful execution of these protocols will yield a foundational dataset on the bioactivity of this compound.
-
Cytotoxicity: The IC₅₀ values provide a quantitative measure of the compound's potency against different cancer cell lines. Lower IC₅₀ values indicate higher potency.
Table 2: Representative Data Summary (Hypothetical)
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 1.5 |
| A549 | Lung Carcinoma | 2.8 |
| HCT116 | Colorectal Carcinoma | 0.9 |
-
Mechanism of Cell Death: The Annexin V/PI assay will reveal if the observed cytotoxicity is due to the induction of apoptosis. A significant increase in the Annexin V-positive cell populations upon treatment confirms an apoptotic mechanism.
-
Cell Proliferation Effects: The cell cycle analysis will show if the compound inhibits cell proliferation by arresting cells at a specific checkpoint. For example, an increase in the G2/M population would suggest a mitotic arrest.
Logical Next Steps:
-
Target Identification: If apoptosis and/or cell cycle arrest are confirmed, perform in vitro kinase inhibition assays against a panel of cancer-relevant kinases to identify specific molecular targets.[12]
-
Pathway Validation: Use Western blotting to analyze the phosphorylation status of key proteins within the suspected signaling pathway (e.g., p-Akt, p-ERK) to confirm the compound's effect at the molecular level.
-
Lead Optimization: If promising activity is observed, medicinal chemistry efforts can be initiated to synthesize analogs to improve potency and drug-like properties.
Section 6: References
-
Application Notes and Protocols for Cell-Based Assays of 2H-Isoxazolo[4,5-B]indole Derivatives. Benchchem.
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Uses of Carboxylate Chemicals in Industry. BioFuran Materials.
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Carboxylate Chemicals: Applications & Properties. BioFuran Materials.
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This compound (CAS No. 1375064-46-2) SDS. Guidechem.
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Application of Isoxazole-Containing Indole Derivatives in Cancer Cell Lines. Benchchem.
-
This compound. Sigma-Aldrich.
-
An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Derivatives. Benchchem.
-
Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate. MySkinRecipes.
-
SAFETY DATA SHEET. Fisher Scientific.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
5-Methylisoxazole-3-carboxylic acid. Sigma-Aldrich.
-
chemical handling and storage section 6. University of Toronto Scarborough.
-
Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health (PMC).
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health.
-
Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. National Institutes of Health (PMC).
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- 12. benchchem.com [benchchem.com]
High-Throughput Screening with Isoxazole Libraries: Application Notes and Protocols
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties and rigid structure make it a privileged scaffold, capable of engaging in a variety of non-covalent interactions with biological targets, including hydrogen bonding and pi-pi stacking.[2][3] This versatility has led to the incorporation of the isoxazole moiety into a wide range of approved drugs with diverse therapeutic applications, from the anti-inflammatory agent Valdecoxib to the antibacterial Dicloxacillin.[2] The inherent "drug-like" properties of the isoxazole core, such as metabolic stability and favorable pharmacokinetics, further enhance its appeal in drug discovery campaigns.[4][5]
High-throughput screening (HTS) provides a powerful platform for rapidly interrogating large and diverse chemical libraries to identify novel starting points for drug development.[6][7] When coupled with thoughtfully designed isoxazole-based libraries, HTS can efficiently unlock new therapeutic possibilities across a spectrum of diseases, including cancer, infectious diseases, and inflammatory disorders.[4][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting successful HTS campaigns with isoxazole libraries, from initial assay development to hit validation and follow-up.
Designing and Sourcing Isoxazole Libraries for HTS
The success of any HTS campaign is fundamentally linked to the quality and diversity of the screening library. For isoxazole-focused screens, libraries can be procured from commercial vendors or synthesized in-house. Modern synthetic methodologies, including 1,3-dipolar cycloaddition reactions and electrophilic cyclization, have made the creation of diverse and highly substituted isoxazole libraries more accessible.[9][10][11]
When constructing or selecting an isoxazole library, several key considerations should be taken into account:
-
Structural Diversity: The library should encompass a wide range of substituents at various positions on the isoxazole ring to maximize the exploration of chemical space.
-
Physicochemical Properties: Compounds should adhere to established drug-likeness filters (e.g., Lipinski's Rule of Five) to increase the probability of identifying hits with favorable ADME (absorption, distribution, metabolism, and excretion) properties.[3]
-
Synthetic Tractability: The library should be designed with future hit-to-lead optimization in mind, ensuring that analogs of initial hits can be readily synthesized to establish a structure-activity relationship (SAR).[12]
Table 1: Key Parameters for Isoxazole Library Design
| Parameter | Recommended Guideline | Rationale |
| Molecular Weight | < 500 Da | Enhances oral bioavailability. |
| cLogP | < 5 | Optimizes solubility and permeability. |
| Hydrogen Bond Donors | ≤ 5 | Improves membrane permeability. |
| Hydrogen Bond Acceptors | ≤ 10 | Improves membrane permeability. |
| Rotatable Bonds | ≤ 10 | Reduces conformational flexibility, improving binding affinity. |
Assay Development and Miniaturization for HTS
The development of a robust and reproducible assay is a critical prerequisite for a successful HTS campaign.[13] The choice of assay format will depend on the specific biological target and the desired endpoint. Both biochemical (cell-free) and cell-based assays can be adapted for HTS with isoxazole libraries.[14]
Key Considerations for Assay Development:
-
Signal Window: The assay should have a sufficient signal-to-background ratio to reliably distinguish between active and inactive compounds.
-
Z'-factor: A statistical parameter used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
-
Reagent Stability: All assay components should be stable under the screening conditions.
-
Compound Interference: Potential for interference from the isoxazole scaffold itself (e.g., autofluorescence) should be assessed and mitigated.
Once a robust assay has been developed, it must be miniaturized to a 384- or 1536-well plate format to be compatible with automated HTS platforms.[15] This process involves optimizing reagent concentrations and volumes to reduce costs and increase throughput.
High-Throughput Screening Workflow
The HTS workflow can be divided into three main stages: primary screening, hit confirmation, and dose-response analysis.
Caption: A generalized workflow for a high-throughput screening campaign.
Protocol 1: Primary Screening of an Isoxazole Library
-
Compound Plating: Prepare assay-ready plates by dispensing the isoxazole library compounds into 384- or 1536-well microplates at a final concentration of 10 µM.
-
Reagent Addition: Using automated liquid handlers, add the necessary assay reagents (e.g., enzyme, substrate, cells) to the compound plates.
-
Incubation: Incubate the plates for the predetermined time and at the optimal temperature.
-
Signal Detection: Read the plates using a plate reader appropriate for the assay format (e.g., fluorescence, luminescence, absorbance).
-
Data Analysis: Analyze the raw data to identify "primary hits" that exhibit activity above a predefined threshold (e.g., >3 standard deviations from the mean of the control wells).
Hit Validation and Triage
A critical phase in any HTS campaign is the validation and triage of primary hits to eliminate false positives and prioritize the most promising compounds for further investigation.[16]
Protocol 2: Hit Confirmation and Triage
-
Hit Picking: From the primary hit list, "pick" the compounds of interest and re-test them in the primary assay to confirm their activity.
-
Orthogonal Assays: Employ a secondary, mechanistically distinct assay to confirm that the observed activity is not an artifact of the primary assay format.
-
Counter-Screens: Utilize counter-screens to identify and eliminate compounds that interfere with the detection technology (e.g., autofluorescent compounds in a fluorescence-based assay).
-
Promiscuity Assessment: Screen hits against a panel of unrelated targets to assess their selectivity. Pan-Assay Interference Compounds (PAINS) should be flagged and deprioritized.
-
Initial SAR: If multiple related hits are identified, perform a preliminary structure-activity relationship (SAR) analysis to identify initial trends.[17] A steep SAR provides confidence that the activity is due to a specific interaction with the target.
Caption: The hit validation and triage cascade to identify high-quality leads.
Case Study: HTS for Novel Kinase Inhibitors
A hypothetical HTS campaign was conducted to identify novel kinase inhibitors from a diverse isoxazole library of 100,000 compounds.
-
Primary Assay: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to measure kinase activity.
-
Primary Screen: The library was screened at a single concentration of 10 µM, resulting in a primary hit rate of 0.5% (500 compounds).
-
Hit Confirmation: Of the 500 primary hits, 350 were confirmed upon re-testing.
-
Dose-Response: Dose-response curves were generated for the confirmed hits, yielding 150 compounds with an IC50 < 10 µM.
-
Triage: These 150 compounds were subjected to orthogonal and counter-screens, and assessed for promiscuity. This process eliminated 120 compounds, leaving 30 high-quality, validated hits for lead optimization.
Table 2: Summary of HTS Campaign for Kinase Inhibitors
| Stage | Number of Compounds | Key Outcome |
| Primary Screen | 100,000 | 500 primary hits |
| Hit Confirmation | 500 | 350 confirmed hits |
| Dose-Response | 350 | 150 hits with IC50 < 10 µM |
| Hit Triage | 150 | 30 validated hits for lead optimization |
Conclusion
High-throughput screening of isoxazole libraries is a powerful and efficient strategy for the identification of novel, drug-like hit compounds. The inherent versatility and favorable physicochemical properties of the isoxazole scaffold make it an attractive starting point for drug discovery programs targeting a wide range of diseases. By following the detailed protocols and best practices outlined in this application note, researchers can maximize the success of their HTS campaigns and accelerate the discovery of the next generation of isoxazole-based therapeutics.
References
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- Isoxazole ring as a useful scaffold in a search for new therapeutic agents.
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- Isoxazole ring as a useful scaffold in a search for new therapeutic agents. Semantic Scholar.
- Isoxazole Scaffolds: Building Blocks for Innovation in Science. NINGBO INNO PHARMCHEM CO.,LTD..
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- Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
- The recent progress of isoxazole in medicinal chemistry. PubMed.
- A review of isoxazole biological activity and present synthetic techniques.
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
- A review of isoxazole biological activity and present synthetic techniques.
- The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC - NIH.
- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
- Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. PubMed.
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- Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PMC - PubMed Central.
- Synthesis and Antibacterial Screening of Some Novel Isoxazole Deriv
- Mastering Isoxazole Synthesis: A Guide for Novel Drug Development. NINGBO INNO PHARMCHEM CO.,LTD..
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- A brief review of high throughput screening in drug discovery process.
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- Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
- Robust Strategy for Hit-to-Lead Discovery: NMR for SAR. PMC - NIH.
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- High-Throughput Screen of Natural Product Libraries for Hsp90 Inhibitors. MDPI.
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- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH.
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- Cell-based high-throughput screens for the discovery of chemotherapeutic agents. NIH.
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- Identify Promising Novel Leads: Integrated HTS platform powered by comput
- Hit-to-lead optimization of novel benzimidazole phenylacetamides as broad spectrum trypanosomacides.
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Application Notes and Protocols for Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate in Agrochemical Research
Introduction: The Strategic Importance of the Pyridyl-Isoxazole Scaffold in Agrochemical Discovery
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within this landscape, heterocyclic chemistry provides a fertile ground for discovery, with the isoxazole and pyridine moieties being particularly prominent scaffolds in commercial pesticides.[1][2] The fusion of these two heterocycles into a single molecule, such as Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate, presents a compelling synthetic target for agrochemical research. The pyridine ring is a well-established pharmacophore in numerous fungicides, herbicides, and insecticides, while the isoxazole ring is noted for its broad-spectrum biological activities and its role as a versatile synthetic intermediate.[1][2] This document serves as a comprehensive technical guide for researchers exploring the potential of this compound as a lead compound in the development of new crop protection agents. We will delve into its synthesis, plausible mode of action based on analogous structures, and provide detailed protocols for its evaluation as a fungicide, herbicide, and insecticide.
Chemical Profile
| Compound Name | This compound |
| CAS Number | 1375064-64-4[3] |
| Molecular Formula | C₁₀H₈N₂O₃[3] |
| Molecular Weight | 204.18 g/mol [3] |
| Structure | ![]() |
| Physical State | Solid (predicted) |
| Solubility | Soluble in organic solvents such as DMSO, DMF, Methanol, and Acetone. |
Synthesis Protocol: 1,3-Dipolar Cycloaddition
The most direct and widely utilized method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[4][5][6] For the synthesis of this compound, this involves the in situ generation of 3-pyridinecarbonitrile oxide from 3-pyridinecarboxaldehyde oxime, which then reacts with methyl propiolate.
Diagram of Synthesis Workflow
Caption: Synthetic pathway for this compound.
Step-by-Step Protocol
Step 1: Synthesis of 3-Pyridinecarboxaldehyde Oxime
-
To a solution of 3-pyridinecarboxaldehyde (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium bicarbonate (1.2 equivalents).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude oxime, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve 3-pyridinecarboxaldehyde oxime (1 equivalent) and methyl propiolate (1.2 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add N-Chlorosuccinimide (NCS) (1.1 equivalents) portion-wise to the reaction mixture. The NCS facilitates the in situ generation of the nitrile oxide from the oxime.
-
After the addition of NCS, add triethylamine (Et₃N) (1.5 equivalents) dropwise. The base promotes the cycloaddition reaction.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Part 1: Fungicidal Activity Evaluation
Plausible Mode of Action: Insights from Pyrisoxazole
While the specific mode of action for this compound is yet to be elucidated, valuable insights can be drawn from the closely related fungicide, pyrisoxazole. Studies on pyrisoxazole's effect on Sclerotinia sclerotiorum indicate that it acts as a demethylation inhibitor (DMI).[7] Furthermore, treatment with pyrisoxazole led to increased cell membrane permeability and a reduction in the production of virulence factors like exopolysaccharides and oxalic acid.[7] This suggests that this compound may also disrupt the fungal cell membrane integrity and interfere with sterol biosynthesis, a common target for azole and pyridine fungicides.
Diagram of Proposed Fungicidal Mode of Action
Caption: Proposed mode of action for fungicidal activity.
Protocol 1.1: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol determines the direct inhibitory effect of the compound on the vegetative growth of key plant pathogenic fungi.
Target Pathogens:
-
Botrytis cinerea (Gray Mold)
-
Rhizoctonia solani (Sheath Blight, Damping-off)
-
Fusarium culmorum (Head Blight, Root Rot)
-
Sclerotinia sclerotiorum (White Mold)
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile cork borer (5 mm diameter)
-
Actively growing cultures of target fungi on PDA
-
Commercial fungicide (e.g., Tebuconazole) as a positive control
Procedure:
-
Stock Solution Preparation: Prepare a 10,000 ppm (10 mg/mL) stock solution of the test compound in DMSO.
-
Media Preparation: Autoclave PDA medium and cool it to 45-50°C in a water bath.
-
Amending Media: Add the required volume of the stock solution to the molten PDA to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 ppm). Also, prepare a control plate with an equivalent amount of DMSO and a positive control plate with the commercial fungicide. Swirl flask gently to ensure homogenous mixing.
-
Plating: Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each PDA plate.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the mycelium in the control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where DC is the average diameter of the colony in the control and DT is the average diameter of the colony in the treatment.
-
EC₅₀ Determination: Use the inhibition data to calculate the Effective Concentration required to inhibit 50% of mycelial growth (EC₅₀) through probit analysis.
| Fungus | Example Commercial Fungicide EC₅₀ (µg/mL) | Reference |
| Botrytis cinerea | 0.33 (Boscalid) | [8] |
| Rhizoctonia solani | 0.37 (Carbendazim analog) | [9] |
| Fusarium solani | 28.4 (Chlorothalonil) | [10] |
Protocol 1.2: Whole Plant Assay (Protective and Curative Activity)
This assay evaluates the compound's ability to protect a plant from infection and to cure an existing infection under greenhouse conditions.[7][11][12]
Materials:
-
Host plants (e.g., tomato for B. cinerea, wheat for F. culmorum)
-
Test compound formulated as an emulsifiable concentrate or wettable powder.
-
Spore suspension of the target pathogen.
-
Greenhouse facilities with controlled temperature and humidity.
-
Atomizer/sprayer.
Procedure:
-
Plant Cultivation: Grow host plants to a suitable stage (e.g., 3-4 true leaves).
-
Protective Activity:
-
Spray a group of plants with different concentrations of the test compound until runoff.
-
Allow the plants to dry for 24 hours.
-
Inoculate the treated plants by spraying them with a spore suspension of the pathogen.
-
Include untreated, inoculated plants as a negative control.
-
-
Curative Activity:
-
Inoculate a group of plants with the pathogen's spore suspension.
-
After 24-48 hours (to allow for infection establishment), spray the plants with different concentrations of the test compound.
-
Include untreated, inoculated plants as a negative control.
-
-
Incubation: Place all plants in a high-humidity chamber for 48-72 hours to promote disease development, then move to standard greenhouse conditions.
-
Assessment: After 7-14 days, assess disease severity by visually rating the percentage of leaf area infected or by counting the number of lesions.
-
Efficacy Calculation: Calculate the control efficacy for each treatment relative to the untreated control.
Part 2: Herbicidal Activity Evaluation
The isoxazole ring is a key feature of several herbicides, such as isoxaflutole, which inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, leading to bleaching symptoms in susceptible plants.[13]
Protocol 2.1: Pre- and Post-Emergence Herbicidal Screening
This protocol assesses the compound's herbicidal effects when applied to the soil before weed emergence and directly to the foliage of emerged weeds.[14][15]
Test Species:
-
Monocot: Barnyardgrass (Echinochloa crusgalli)
-
Dicot: Velvetleaf (Abutilon theophrasti)
Materials:
-
Pots filled with a standard potting mix.
-
Seeds of the test weed species.
-
Test compound formulated for spraying.
-
Laboratory spray chamber.
Procedure:
-
Planting: Sow seeds of the test species in pots and cover with a thin layer of soil.
-
Pre-emergence Application:
-
Within 24 hours of planting, spray the soil surface with the test compound at various application rates (e.g., 100, 250, 500, 1000 g a.i./ha).
-
Water the pots and place them in a greenhouse.
-
-
Post-emergence Application:
-
Allow the weeds to grow to the 2-3 leaf stage.
-
Spray the foliage of the plants with the test compound at the same rates as the pre-emergence test.
-
Return the pots to the greenhouse.
-
-
Assessment: After 14-21 days, visually assess the herbicidal effect on a scale of 0-100%, where 0 is no effect and 100 is complete plant death. Note any specific symptoms like chlorosis, necrosis, or bleaching.
Part 3: Insecticidal and Miticidal Activity Evaluation
The broad biological activity of isoxazole derivatives also extends to insecticidal properties.[11]
Protocol 3.1: Contact and Systemic Aphid and Mite Assay
This protocol evaluates the compound's efficacy against common sucking pests through direct contact and uptake by the plant.[16][17]
Test Pests:
-
Green Peach Aphid (Myzus persicae)
-
Two-spotted Spider Mite (Tetranychus urticae)
Materials:
-
Infested host plants (e.g., bell pepper or fava bean).
-
Test compound formulation.
-
Leaf-dip or spray application equipment.
Procedure:
-
Leaf-Dip Assay (Contact Toxicity):
-
Excise leaves from host plants and dip them in various concentrations of the test compound solution for 10-30 seconds.
-
Allow the leaves to air dry.
-
Place the treated leaves in Petri dishes on moist filter paper.
-
Introduce a known number of aphids or mites (e.g., 10-20) onto each leaf.
-
Seal the dishes and incubate at 25°C.
-
-
Systemic Activity (Soil Drench):
-
Drench the soil of potted, infested plants with a solution of the test compound.
-
Maintain the plants in a controlled environment.
-
-
Assessment:
-
Count the number of dead insects or mites after 24, 48, and 72 hours.
-
Calculate the percentage mortality, correcting for any mortality in the control group using Abbott's formula.
-
Determine the LC₅₀ (Lethal Concentration for 50% of the population).
-
Conclusion and Future Directions
This compound represents a molecule of significant interest for agrochemical discovery, leveraging the proven bioactivity of its constituent pyridine and isoxazole rings. The protocols outlined in this guide provide a robust framework for a systematic evaluation of its potential as a fungicide, herbicide, and insecticide. Initial research should focus on confirming the fungicidal activity, particularly against DMI-sensitive and resistant strains of key pathogens, to validate the proposed mode of action. Structure-activity relationship (SAR) studies, involving modification of the ester group and substitution on the pyridine ring, will be crucial for optimizing potency and spectrum of activity.[1][18] The data generated from these foundational assays will be instrumental in determining the viability of this scaffold for development into a novel crop protection solution.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review [mdpi.com]
- 3. Preventative and Curative Fungicides | Integrated Crop Management [crops.extension.iastate.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. cjes.guilan.ac.ir [cjes.guilan.ac.ir]
- 11. scielo.br [scielo.br]
- 12. Assessing the Curative and Protective Impacts of Select Fungicides for Control of Powdery Mildew of Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jeeng.net [jeeng.net]
- 16. Evaluation of Insecticide Toxicity and Field Performance Against Myzus persicae (Hemiptera: Aphididae) in Laboratory and Greenhouse Conditions | MDPI [mdpi.com]
- 17. The Insecticidal Efficacy and Physiological Action Mechanism of a Novel Agent GC16 against Tetranychus pueraricola (Acari: Tetranychidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Synthetic Routes for Derivatives of Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Methyl 5-(3-pyridyl)isoxazole-3-carboxylate and its derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. The isoxazole core is a privileged scaffold found in numerous pharmacologically active molecules, acting as a versatile bioisostere for amide or ester groups and participating in crucial hydrogen bonding interactions.[1][2] This guide provides a detailed examination of robust and scalable synthetic strategies for the preparation of the title compound and its subsequent derivatization. We present two primary, field-proven synthetic routes: a classical approach via the condensation of a β-dicarbonyl intermediate with hydroxylamine, and a modern approach utilizing a [3+2] 1,3-dipolar cycloaddition. Each section includes a discussion of the underlying chemical principles, detailed step-by-step protocols, and workflow diagrams to ensure reproducibility and facilitate adaptation for the synthesis of diverse analogues.
Retrosynthetic Analysis: Core Strategies for the Isoxazole Scaffold
The synthesis of the 3,5-disubstituted isoxazole core of the target molecule can be approached from two distinct and reliable retrosynthetic disconnections. The choice between these pathways often depends on the availability of starting materials, desired scale, and tolerance for specific functional groups in more complex derivatives.
-
The Condensation Pathway: This classical and highly effective method involves the formation of the isoxazole ring by cyclizing a 1,3-dicarbonyl compound or a synthetic equivalent (such as a β-enaminone) with hydroxylamine.[3][4] This route builds the C3-C4-C5 fragment first and then closes the ring with the N-O unit.
-
The Cycloaddition Pathway: This elegant approach relies on the [3+2] cycloaddition of a nitrile oxide (a 1,3-dipole) and an alkyne (a dipolarophile).[1][5] This method is powerful for its convergence and ability to control regioselectivity, forming the C3-N and C5-O bonds in a single step.
Synthetic Route via 1,3-Dicarbonyl Condensation
This pathway is arguably the most common and cost-effective method for preparing 3,5-disubstituted isoxazoles. It proceeds in two main stages: the formation of a key 1,3-dicarbonyl intermediate via a Claisen condensation, followed by a cyclization reaction with hydroxylamine.
Causality and Experimental Choices
The initial Claisen condensation between an ester (dimethyl oxalate) and a ketone (3-acetylpyridine) is driven by the formation of a stable enolate of the resulting β-dicarbonyl compound.[6][7] A strong, non-nucleophilic base like sodium methoxide is essential to deprotonate the ketone's α-carbon to initiate the reaction and to deprotonate the product to drive the equilibrium forward. The subsequent cyclization with hydroxylamine hydrochloride is a classic example of heterocyclic ring formation.[8] The reaction proceeds via the formation of an oxime intermediate at one of the carbonyls, followed by intramolecular attack of the oxime's hydroxyl group on the second carbonyl and subsequent dehydration to yield the aromatic isoxazole ring. The regioselectivity, yielding the 5-(3-pyridyl) isomer, is generally favored due to the higher electrophilicity of the ketone carbonyl adjacent to the electron-withdrawing pyridyl ring.
Protocol 1: Synthesis of Methyl 4-(pyridin-3-yl)-2,4-dioxobutanoate (Intermediate I)
This protocol details the base-mediated Claisen condensation.
| Parameter | Value/Description |
| Reactants | 3-Acetylpyridine, Dimethyl Oxalate |
| Base | Sodium Methoxide (NaOMe) |
| Solvent | Toluene or Tetrahydrofuran (THF), anhydrous |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 75-85% |
Materials:
-
3-Acetylpyridine (1.0 eq)[9]
-
Dimethyl Oxalate (1.2 eq)[10]
-
Sodium Methoxide (1.2 eq)
-
Anhydrous Toluene (or THF)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To a stirred suspension of sodium methoxide in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere, add a solution of 3-acetylpyridine in toluene dropwise at 0 °C.
-
Allow the mixture to stir at 0 °C for 15 minutes.
-
Add a solution of dimethyl oxalate in toluene dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture in an ice bath and cautiously quench by adding 1 M HCl until the pH is approximately 4-5.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from ethanol/hexanes) to afford the pure β-dicarbonyl intermediate.
Protocol 2: Synthesis of this compound
This protocol describes the cyclization of the intermediate to form the isoxazole ring.
| Parameter | Value/Description |
| Reactant | Methyl 4-(pyridin-3-yl)-2,4-dioxobutanoate |
| Reagent | Hydroxylamine Hydrochloride (NH₂OH·HCl) |
| Solvent | Ethanol or Acetic Acid |
| Temperature | Reflux |
| Typical Yield | 80-90% |
Materials:
-
Methyl 4-(pyridin-3-yl)-2,4-dioxobutanoate (1.0 eq)
-
Hydroxylamine Hydrochloride (1.1 eq)
-
Ethanol
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Dissolve the dicarbonyl intermediate in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the concentrated mixture to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.
Synthesis of Derivatives: Accessing Carboxamides
A primary reason for synthesizing the methyl ester of 5-(3-pyridyl)isoxazole-3-carboxylic acid is its utility as a precursor for a wide range of derivatives, most notably carboxamides.[2][11] The ester can be readily hydrolyzed to the corresponding carboxylic acid, which is then activated and coupled with various primary or secondary amines to generate a library of amide compounds for structure-activity relationship (SAR) studies.
Causality and Experimental Choices
Saponification (base-mediated hydrolysis) is a standard method for converting an ester to a carboxylic acid.[12] The subsequent amide coupling is typically performed using a carbodiimide reagent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine to form the stable amide bond. A catalyst, such as 4-Dimethylaminopyridine (DMAP), is often added to accelerate the reaction.[11]
Sources
- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Cyclization with hydroxylamine hydrochloride: Significance and symbolism [wisdomlib.org]
- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 6. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-(Pyridin-3-yl)isoxazole-3-carboxylic acid | CymitQuimica [cymitquimica.com]
Application Note: Quantitative Analysis of Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate
Abstract
This document provides a comprehensive guide to the quantitative analysis of Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in pharmaceutical research and development. Given the critical role of accurate quantification in drug discovery for pharmacokinetic studies, quality control, and dosage formulation, robust analytical methods are paramount. This application note details a primary reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection, which has been designed for high precision and accuracy. Additionally, a confirmatory liquid chromatography-mass spectrometry (LC-MS) method is presented for enhanced specificity and structural verification. The protocols are grounded in established principles for the analysis of related isoxazole and pyridine derivatives and are structured to meet the rigorous standards of regulatory guidelines such as those from the International Council for Harmonisation (ICH).
Introduction and Scientific Rationale
This compound belongs to a class of heterocyclic compounds that are cornerstones in medicinal chemistry. The isoxazole ring is a versatile scaffold found in numerous approved drugs, valued for its role in modulating physicochemical properties and biological activity.[1][2][3] Similarly, the pyridine moiety is a common feature in pharmaceuticals, often contributing to receptor binding and solubility. The combination of these two rings suggests the potential for novel pharmacological profiles.
Accurate determination of this analyte's concentration in various matrices (e.g., bulk drug substance, reaction mixtures, biological fluids) is essential. While a universally standardized method for this specific molecule is not widely published, the principles governing the analysis of structurally similar compounds are well-established.[4][5] This guide synthesizes these principles to provide a reliable and scientifically-sound starting point for method development and validation.
The primary recommended technique, RP-HPLC with UV detection, was selected for its robustness, accessibility, and suitability for compounds containing chromophoric systems like the pyridine and isoxazole rings. The orthogonality of LC-MS provides an indispensable tool for peak identity confirmation and impurity analysis.
Analyte Physicochemical Properties
-
Compound Name: this compound
-
Molecular Formula: C₁₀H₈N₂O₃[6]
-
Molecular Weight: 204.18 g/mol [7]
-
Chemical Structure:
(Image for illustrative purposes) -
Key Features for Analysis:
-
UV Chromophores: The conjugated system of the pyridine and isoxazole rings provides strong UV absorbance, making UV-Vis detection a highly suitable quantification technique.
-
Polarity: The presence of ester and nitrogen-containing heterocyclic moieties gives the molecule moderate polarity, ideal for retention and separation on a C18 reverse-phase column.
-
Ionization Potential: The basic nitrogen atom on the pyridine ring allows for efficient protonation, making positive-ion electrospray ionization (ESI+) a logical choice for mass spectrometry.
-
Primary Analytical Technique: RP-HPLC with UV Detection
High-Performance Liquid Chromatography is the cornerstone for the quality control of pharmaceutical compounds. A reverse-phase method is proposed, leveraging hydrophobic interactions between the analyte and a C18 stationary phase.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is the most versatile and widely used reverse-phase column, providing excellent retention for moderately polar heterocyclic compounds. Its well-characterized nature ensures method reproducibility.
-
Mobile Phase: A gradient of acetonitrile and water with a formic acid modifier is chosen. Acetonitrile is a common organic modifier offering good peak shape and lower viscosity. Formic acid serves two purposes: it protonates residual silanols on the column to reduce peak tailing and ensures the pyridine nitrogen is protonated, leading to consistent retention times. This mobile phase is also directly compatible with mass spectrometry.[4]
-
Detection: A Photodiode Array (PDA) detector is recommended. This allows for the initial determination of the maximum absorbance wavelength (λmax) and for peak purity analysis during method validation. A wavelength around 260 nm is a logical starting point for screening.
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
Protocol 1: Quantitative Analysis by RP-HPLC-UV
1. Equipment and Materials:
-
HPLC system with gradient pump, autosampler, column oven, and PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC-grade acetonitrile, water, and formic acid.
-
Reference standard of this compound.
2. Chromatographic Conditions (Starting Point):
| Parameter | Recommended Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at λmax (determine experimentally, ~260 nm) |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 18.0 | |
| 18.1 | |
| 25.0 |
3. Preparation of Solutions:
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with the diluent.
-
Sample Preparation: Prepare sample solutions to a target concentration within the calibration range using the diluent. Filter through a 0.45 µm syringe filter before injection.
4. System Suitability Test (SST):
-
Inject a mid-concentration standard (e.g., 25 µg/mL) six times.
-
The acceptance criteria should be:
-
% RSD of Peak Area: ≤ 2.0%
-
Tailing Factor (T): 0.8 ≤ T ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Perform a linear regression analysis. The coefficient of determination (R²) should be ≥ 0.999.
-
Quantify the analyte in the samples using the regression equation from the calibration curve.
Expected Method Validation Parameters
The following table summarizes typical performance characteristics that should be established during a formal method validation, following ICH guidelines.
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Range | e.g., 1 - 100 µg/mL |
| Precision (%RSD) | Intra-day: ≤ 2.0%; Inter-day: ≤ 3.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | To be determined experimentally (Signal-to-Noise ≈ 3:1) |
| Limit of Quantification (LOQ) | To be determined experimentally (Signal-to-Noise ≈ 10:1) |
| Specificity | No interference from blank/placebo at analyte retention time |
Confirmatory Technique: LC-MS
For unambiguous identification, especially in complex matrices or during forced degradation studies, LC-MS is the gold standard. It provides molecular weight information, confirming the identity of the main peak.
Protocol 2: Confirmatory Analysis by LC-MS
1. LC System:
-
Use the same LC conditions as described in Protocol 1. The mobile phase is already MS-compatible.
2. Mass Spectrometer Conditions (Starting Point):
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive (+)
-
Expected Ion: [M+H]⁺ = 205.06 m/z
-
Scan Range: 50 - 500 m/z
-
Capillary Voltage: ~3.5 kV
-
Drying Gas Temp: ~300-350 °C
-
Nebulizer Pressure: ~30-40 psi
3. Analysis Workflow:
-
Inject a standard solution (e.g., 10 µg/mL).
-
Obtain the Total Ion Chromatogram (TIC).
-
Extract the ion chromatogram for the expected mass (m/z 205.06 ± 0.1).
-
The retention time of the extracted ion chromatogram peak should match the retention time of the UV peak from the HPLC analysis.
-
Confirm the mass spectrum of the peak corresponds to the analyte.
Workflow for Confirmatory LC-MS Analysis
Caption: Workflow for LC-MS based identity confirmation.
Conclusion
This application note provides a detailed framework for the reliable and accurate quantification of this compound using RP-HPLC-UV and for its confirmation by LC-MS. The proposed methods are based on established analytical principles for related molecular structures and offer a robust starting point for development and validation activities in a research or GMP environment. Researchers, scientists, and drug development professionals can adapt these protocols to meet their specific matrix and instrumentation requirements, ensuring data of the highest integrity for their critical work.
References
- SIELC Technologies. (2018). Methyl 5-methylisoxazole-3-carboxylate.
- National Center for Biotechnology Information. (n.d.). QSAR analysis of [(biphenyloxy)propyl]isoxazoles: agents against coxsackievirus B3. PubChem.
- CONICET. (2024). Analytical Methods.
- ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.
- ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
- MDPI. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies.
- ResearchGate. (2015). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.
- Labcompare. (n.d.). This compound M615727 from Aladdin Scientific Corporation.
- Santa Cruz Biotechnology. (n.d.). 5-Methyl-3-pyridin-3-yl-isoxazole-4-carboxylic acid.
- Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of.
- BenchChem. (n.d.). Technical Support Center: Refinement of Analytical Methods for 3-Methyl-5-(oxazol-5-yl)isoxazole.
- National Center for Biotechnology Information. (2025). Advances in isoxazole chemistry and their role in drug discovery. PubMed Central.
- ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery.
- The Royal Society of Chemistry. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism.
- Bohrium. (n.d.). The recent progress of isoxazole in medicinal chemistry.
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Application Notes and Protocols for Target Identification of Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate
Introduction: The Quest for Molecular Targets
The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties[1][2]. Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate, the subject of this guide, represents a promising small molecule for further investigation. However, a critical step in the journey from a bioactive compound to a therapeutic agent is the identification of its molecular target(s). This process, often termed target deconvolution, is essential for understanding the mechanism of action, predicting potential on- and off-target effects, and guiding lead optimization efforts[3].
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on strategies and detailed protocols for the target identification of this compound. We will delve into the logic behind experimental design and present robust, self-validating methodologies grounded in established scientific principles.
Strategic Overview: A Multi-pronged Approach to Target Deconvolution
A singular method for target identification is rarely sufficient. A more robust strategy employs orthogonal approaches to build a compelling case for a specific protein target. Here, we outline a multi-pronged approach leveraging the power of chemical biology and proteomics.
Figure 1: Overall Workflow for Target Identification. This diagram illustrates a phased approach, starting with the creation of chemical tools, moving to broad discovery, and culminating in rigorous validation of candidate targets.
Part 1: Chemical Probe Synthesis - The Key to Fishing for Targets
To utilize affinity-based methods, this compound must be chemically modified to create a "probe" molecule. This probe will contain three key components: the parent molecule (for binding), a linker, and a reporter tag (e.g., biotin for affinity capture or a fluorophore for imaging).
Rationale for Probe Design
The placement of the linker is critical to preserve the biological activity of the parent compound. Structure-activity relationship (SAR) data, if available, would guide this placement. In its absence, the linker is typically attached at a position predicted to be solvent-exposed and not essential for target binding. For this compound, the methyl ester offers a convenient handle for modification. Saponification to the carboxylic acid, followed by amide coupling to a linker, is a common and effective strategy.
A negative control probe is equally important. This is a molecule structurally similar to the active probe but designed to be biologically inactive. This control is crucial for distinguishing specific protein interactions from non-specific binding to the probe's scaffold or linker.
Protocol 1: Synthesis of a Biotinylated Affinity Probe
This protocol outlines a general synthetic route. Optimization of reaction conditions may be necessary.
Step 1: Saponification of this compound
-
Dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (1.5 equivalents) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture with 1N HCl to pH 3-4.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-(3-Pyridyl)isoxazole-3-carboxylic acid.
Step 2: Amide Coupling with a Biotinylated Linker
-
Dissolve 5-(3-Pyridyl)isoxazole-3-carboxylic acid (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Add a biotin-linker with a terminal amine group (e.g., Biotin-PEG4-Amine) (1.1 equivalents).
-
Add a coupling agent such as HATU (1.2 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the reaction at room temperature overnight.
-
Purify the crude product by reverse-phase high-performance liquid chromatography (HPLC) to obtain the final biotinylated affinity probe.
-
Characterize the final product by mass spectrometry and NMR.
Part 2: Affinity-Based Target Discovery
With a validated affinity probe in hand, the next step is to identify its binding partners in a complex biological sample, such as a cell lysate.
Affinity Purification coupled with Mass Spectrometry (AP-MS)
AP-MS is a powerful technique to isolate and identify proteins that interact with a small molecule[3][4]. The biotinylated probe is immobilized on a solid support (e.g., streptavidin-coated beads) and incubated with a cell lysate. Proteins that bind to the probe are "pulled down," washed to remove non-specific binders, and then eluted for identification by mass spectrometry[5].
Figure 2: Workflow for Affinity Purification-Mass Spectrometry (AP-MS). This diagram outlines the key steps from sample preparation to data analysis in an AP-MS experiment.
Protocol 2: AP-MS for Target Identification
Materials:
-
Cell line of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Biotinylated affinity probe and negative control probe
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with varying salt concentrations and mild detergents)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Step 1: Cell Lysis
-
Culture cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).
Step 2: Affinity Pulldown
-
Incubate streptavidin beads with the biotinylated affinity probe or negative control probe for 1 hour at 4°C with rotation.
-
Wash the beads to remove unbound probe.
-
Incubate the probe-conjugated beads with the cell lysate (e.g., 1-2 mg of total protein) for 2-4 hours at 4°C with rotation.
-
For competitive pulldown, pre-incubate the lysate with an excess of the free, unmodified this compound before adding the probe-conjugated beads.
Step 3: Washing and Elution
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series might include:
-
2 washes with lysis buffer
-
2 washes with a high-salt buffer (e.g., PBS + 500 mM NaCl)
-
2 washes with PBS
-
-
Elute the bound proteins by resuspending the beads in 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
Step 4: Proteomic Analysis
-
Separate the eluted proteins by SDS-PAGE.
-
Perform an in-gel tryptic digest of the protein bands.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a database search algorithm (e.g., Mascot, Sequest).
Data Analysis: Candidate target proteins should be significantly enriched in the affinity probe pulldown compared to the negative control. Furthermore, their binding should be reduced in the competitive pulldown experiment.
| Experimental Condition | Expected Outcome for a True Target | Rationale |
| Affinity Probe Pulldown | High spectral counts/intensity | The target protein binds to the active compound. |
| Negative Control Pulldown | Low to no spectral counts/intensity | The target does not bind to an inactive analog. |
| Competitive Pulldown | Reduced spectral counts/intensity | The free compound outcompetes the probe for binding. |
Part 3: Target Validation - Confirming the Interaction
The list of candidate proteins from AP-MS must be validated through orthogonal methods to confirm a direct and functionally relevant interaction.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular context[6]. It is based on the principle that a protein's thermal stability changes upon ligand binding. Cells are treated with the compound, heated to various temperatures, and the amount of soluble protein remaining is quantified. A target protein will typically be stabilized at higher temperatures in the presence of its binding ligand.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Step 1: Compound Treatment and Heating
-
Treat cultured cells with either vehicle control or this compound at a desired concentration.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
Step 2: Lysis and Protein Quantification
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to separate soluble proteins from precipitated proteins.
-
Collect the supernatant and quantify the amount of a specific candidate protein in the soluble fraction using Western blotting or other quantitative proteomic methods like TMT-based quantification.
Data Analysis: A positive result is a shift in the melting curve of the candidate protein to a higher temperature in the compound-treated samples compared to the vehicle control.
Genetic Approaches
Knocking down or knocking out the gene encoding a candidate target protein should recapitulate or abrogate the phenotype observed with compound treatment. CRISPR/Cas9-mediated gene knockout is a highly specific and effective method for this purpose[6].
In Vitro Binding Assays
Direct binding between the compound and a purified recombinant candidate protein can be confirmed using biophysical techniques such as:
-
Surface Plasmon Resonance (SPR): Measures binding kinetics and affinity in real-time.
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding.
Conclusion
The identification of a small molecule's target is a challenging but essential undertaking in drug discovery. The protocols and strategies outlined in this guide provide a robust framework for elucidating the molecular targets of this compound. By combining chemical probe synthesis, affinity-based proteomics, and rigorous validation assays, researchers can build a strong, evidence-based case for the compound's mechanism of action, paving the way for its further development.
References
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Introduction. Isoxazoles are heterocyclic compounds with a broad spectrum of targets and high biological activity. They are useful in the development of new therapeutic agents with an increased potency and lower toxicity[1][2]. Their properties have been tested due to their anticancer, anti-inflammatory, and antibacterial activities[3][7][8]. [Link]
-
The wide occurrence of heterocycles, such as isoxazoles, in bioactive natural products, pharmaceuticals and agrochemicals has made them important synthetic targets. They are of great importance in biological chemistry, showing anticancer activity, and substituted isoxazoles have revealed antibacterial, antioxidant, insecticidal properties. [Link]
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Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. [Link]
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Target deconvolution techniques in modern phenotypic profiling. PMC. [Link]
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PHARMACEUTICAL AND BIOMEDICAL APPLICATIONS OF AFFINITY CHROMATOGRAPHY: RECENT TRENDS AND DEVELOPMENTS. PMC. [Link]
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Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. ACS Chemical Biology. [Link]
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Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. [Link]
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Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Publications. [Link]
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Affinity chromatography. Wikipedia. [Link]
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Emerging affinity-based proteomic technologies for large scale plasma profiling in cardiovascular disease. PMC. [Link]
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5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]
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Affinity Chromatographic Method for Determining Drug–Protein Interaction with Enhanced Speed Than Typical Frontal Analysis. Langmuir. [Link]
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Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. Chinese Journal of Pharmacology and Toxicology. [Link]
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Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. MDPI. [Link]
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Affinity Chromatography. Creative Biolabs. [Link]
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Application Notes & Protocols: The Isoxazole Scaffold in Modern Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract: The isoxazole, a five-membered aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically approved drugs.[1] Its unique physicochemical properties—including metabolic stability, the capacity for diverse non-covalent interactions, and its utility as a bioisostere—render it a highly valuable nucleus in drug design.[2][3] This guide provides an in-depth exploration of the isoxazole moiety, covering its fundamental properties, key synthetic strategies, and its application in the development of therapeutic agents across various disease areas. We will delve into the causality behind experimental design and furnish detailed, field-proven protocols for the synthesis and biological evaluation of isoxazole derivatives.
The Isoxazole Core: Physicochemical Properties and Strategic Value
The isoxazole ring is an azole heterocycle with an oxygen atom adjacent to the nitrogen.[4] This arrangement confers a unique set of electronic and structural features that medicinal chemists leverage to optimize drug candidates.
-
Electronic Nature and Stability: The isoxazole ring is an electron-rich aromatic system.[1] Its structure allows it to act as both a hydrogen bond acceptor (via the nitrogen and oxygen atoms) and to participate in π–π stacking and hydrophobic interactions, which are crucial for high-affinity binding to biological targets.[2] The ring itself is generally stable to metabolic degradation, contributing to favorable pharmacokinetic profiles.
-
Bioisosteric Replacement: One of the most powerful applications of the isoxazole ring is as a bioisostere—a chemical group that can replace another with similar physical or chemical properties to enhance the desired biological or physical properties of a compound without making significant changes in the chemical structure.[5] Isoxazoles are frequently used as non-classical bioisosteres for amide and ester functionalities.[6] This replacement can overcome liabilities associated with amides/esters, such as poor metabolic stability (hydrolysis by amidases/esterases) and can improve cell permeability and oral bioavailability.[7]
Synthetic Strategies: Building the Isoxazole Core
The construction of the isoxazole ring is a well-developed field, with the [3+2] cycloaddition of a nitrile oxide and an alkyne being the most prominent and versatile method.[8] Modern advancements focus on improving efficiency, safety, and environmental impact.
Key Synthetic Approach: 1,3-Dipolar Cycloaddition
The conceptual basis of this reaction is the creation of a transient, high-energy nitrile oxide intermediate, which then readily reacts with a dipolarophile (an alkyne or alkene) to form the five-membered isoxazole or isoxazoline ring, respectively.[9][10] The primary challenge and area of innovation lie in the in situ generation of the nitrile oxide, as it is too unstable to be isolated.
Common methods for generating nitrile oxides include the oxidation of aldoximes or the dehydration of nitroalkanes.[6] Green chemistry approaches using oxidants like Oxone/NaCl or employing ultrasound assistance have become increasingly popular.[11][12]
// Reactants Aldoxime [label="Aldoxime\n(R1-CH=NOH)"]; Alkyne [label="Alkyne\n(R2-C≡C-R3)"];
// Intermediate Nitrile_Oxide [label="Nitrile Oxide Intermediate\n(R1-C≡N⁺-O⁻)", shape=box, style="rounded,dashed", color="#EA4335", fontcolor="#202124"];
// Product Isoxazole [label="Substituted Isoxazole", shape=box, style=rounded, color="#34A853", fontcolor="#202124"];
// Process Nodes Oxidation [label="In Situ Oxidation\n(e.g., Chloramine-T, Oxone)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Cycloaddition [label="[3+2] Cycloaddition", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Workflow Aldoxime -> Oxidation; Oxidation -> Nitrile_Oxide [style=dashed]; {Nitrile_Oxide, Alkyne} -> Cycloaddition; Cycloaddition -> Isoxazole; } dot Caption: Workflow for 1,3-Dipolar Cycloaddition Synthesis.
Protocol 1: Ultrasound-Assisted, One-Pot Synthesis of 3,5-Disubstituted Isoxazoles
This protocol leverages sonochemistry to accelerate reaction rates, often leading to higher yields and shorter reaction times under milder conditions compared to conventional heating.[12][13] The causality lies in acoustic cavitation, which creates localized hot spots of intense temperature and pressure, dramatically enhancing chemical reactivity.[14]
Self-Validation: The success of the reaction is validated by monitoring the consumption of the starting materials (aldehyde and hydroxylamine) via Thin-Layer Chromatography (TLC) and confirmed by characterization of the purified product (NMR, MS).
Materials:
-
Aromatic Aldehyde (1.0 mmol)
-
Hydroxylamine Hydrochloride (1.5 mmol)
-
Propargyl Alcohol (or other terminal alkyne, 1.1 mmol)
-
Sodium Dichloroisocyanurate (NaDCC) as oxidant (1.2 mmol)
-
Deionized Water (10 mL)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ultrasonic Bath (e.g., 47 kHz)
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), hydroxylamine hydrochloride (1.5 mmol), and deionized water (10 mL).
-
Sonication - Step 1 (Oxime formation): Place the flask in the ultrasonic bath and sonicate at room temperature for 10-15 minutes to facilitate the formation of the aldoxime intermediate.
-
Reagent Addition: To the mixture, add the terminal alkyne (1.1 mmol) followed by the oxidant, NaDCC (1.2 mmol).
-
Sonication - Step 2 (Cycloaddition): Continue sonication at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) every 15 minutes. The reaction is typically complete within 30-60 minutes.[12]
-
Work-up: Once the starting material is consumed, transfer the reaction mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification Prep: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude residue by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient, to yield the pure 3,5-disubstituted isoxazole.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Drug Design & Development
The isoxazole scaffold is found in a wide range of FDA-approved drugs, demonstrating its therapeutic versatility.[15]
| Drug Name | Therapeutic Class | Role of Isoxazole Moiety |
| Sulfamethoxazole | Antibiotic | Part of the core pharmacophore that mimics p-aminobenzoic acid (PABA) to inhibit bacterial folic acid synthesis. |
| Valdecoxib | Anti-inflammatory (NSAID) | The diaryl-substituted isoxazole core is crucial for selective binding to the COX-2 enzyme's active site.[16] |
| Leflunomide | Immunosuppressive | The isoxazole ring is opened in vivo to form the active metabolite, which inhibits dihydroorotate dehydrogenase.[17] |
| Zonisamide | Anticonvulsant | Acts as a sulfonamide derivative where the isoxazole is a key part of the chemical structure. |
| Danazol | Endocrine Agent | A synthetic steroid where the isoxazole ring is fused to the steroid backbone. |
Case Study: Isoxazoles as Anti-Inflammatory Agents (COX-2 Inhibitors)
Non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which convert arachidonic acid into pro-inflammatory prostaglandins.[16] The discovery of two isoforms, constitutive COX-1 (housekeeping functions) and inducible COX-2 (inflammation), led to the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[18]
Valdecoxib, a diaryl-substituted isoxazole, exemplifies a potent and selective COX-2 inhibitor.[19] Its selectivity is a direct result of its structure. The active site of COX-2 has a larger, flexible side pocket compared to COX-1. Valdecoxib's phenylsulfonamide group, attached to the isoxazole core, fits perfectly into this side pocket, providing a stable binding anchor and leading to high-affinity inhibition.[16]
// Nodes Membrane [label="Membrane Phospholipids", fillcolor="#F1F3F4", style=filled]; AA [label="Arachidonic Acid (AA)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; COX2 [label="COX-2 Enzyme", shape=cds, fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; PGs [label="Prostaglandins\n(e.g., PGE₂)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Inflammation [label="Pain & Inflammation", shape=ellipse, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Valdecoxib [label="Valdecoxib\n(Isoxazole Derivative)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Membrane -> AA [label=" Phospholipase A₂"]; AA -> COX2; COX2 -> PGs [label=" Catalysis"]; PGs -> Inflammation; Valdecoxib -> COX2 [arrowhead=tee, color="#EA4335", style=bold, label=" Inhibition"]; } dot Caption: Mechanism of COX-2 inhibition by Valdecoxib.
Case Study: Isoxazoles as Anticancer Agents
Isoxazole derivatives have emerged as promising anticancer agents, acting through various mechanisms, including the inhibition of kinases, tubulin polymerization, and heat shock proteins, as well as the induction of apoptosis.[20][21] The structure-activity relationship (SAR) is critical, as small modifications to the substituents on the isoxazole ring can dramatically alter potency and selectivity.[1]
Structure-Activity Relationship (SAR) Highlights for Anticancer Isoxazoles
| Scaffold Position | Substituent Modification | Impact on Activity (Example: MCF-7 Breast Cancer Cells) | Rationale / Causality |
| C5 Position | Addition of a thiophene ring | Increased Potency (e.g., TTI-4, IC₅₀ = 2.63 µM)[22] | The thiophene ring may engage in additional hydrophobic or π-stacking interactions within the target's binding pocket. |
| C3 Position | 3,4-dimethoxyphenyl group | Increased Potency [22] | Electron-donating methoxy groups can enhance binding affinity, potentially through hydrogen bonding or favorable electronic interactions. |
| C4 Position | Introduction of -CF₃ group | Increased Potency [22] | The highly electronegative and lipophilic trifluoromethyl group can enhance cell permeability and binding affinity through strong dipole interactions. |
| General | Hybridization with other pharmacophores (e.g., chalcone) | Often leads to synergistic or enhanced activity [17] | Combines the mechanisms of two known bioactive scaffolds, potentially hitting multiple targets or improving target engagement. |
Biological Evaluation Protocols
Once a novel isoxazole derivative is synthesized, its biological activity must be quantified. For anticancer drug discovery, a primary screen often involves assessing the compound's cytotoxicity against various cancer cell lines.
Protocol 2: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a robust, colorimetric method to assess cell viability. The causality is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells cleave the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[23] The amount of formazan produced is directly proportional to the number of viable cells.
Self-Validation: The protocol includes untreated cell controls (100% viability) and blank controls (medium only, 0% viability) to establish the dynamic range of the assay. A known cytotoxic agent (e.g., Doxorubicin) should be run in parallel as a positive control to validate assay performance.
Materials:
-
Cancer cell line (e.g., MCF-7) in appropriate culture medium
-
Synthesized Isoxazole compound, dissolved in DMSO (e.g., 10 mM stock)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoxazole test compound in culture medium from the DMSO stock. The final DMSO concentration in the well should be non-toxic (typically ≤0.5%).
-
Dosing: Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium + 0.5% DMSO as the vehicle control (100% viability) and wells with a positive control (e.g., Doxorubicin). Incubate for the desired exposure time (e.g., 48 or 72 hours).[22]
-
MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[23]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually inspect for the formation of purple precipitate within the cells.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[22]
Conclusion and Future Perspectives
The isoxazole scaffold continues to be a cornerstone of medicinal chemistry, prized for its synthetic accessibility and profound impact on the pharmacological profiles of therapeutic agents.[1] Its ability to serve as a stable, interactive pharmacophore and a versatile bioisostere ensures its continued relevance. Future trends will likely focus on the development of novel, highly regioselective synthetic methods under green conditions and the exploration of isoxazole hybrids that target multiple biological pathways simultaneously, particularly in complex diseases like cancer and neurodegenerative disorders.[1] The continued study of isoxazole-based compounds holds immense promise for the discovery of next-generation therapeutics.
References
A comprehensive, numbered list of all sources cited in the text with clickable URLs for verification. (For brevity in this example, a selection of references is provided below)
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Zhao, G., et al. (2019). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315-319. Available from: [Link]
-
The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. (2025). Preprints.org. Retrieved January 3, 2026, from [Link]
-
Zhao, G., et al. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. PubMed. Retrieved January 3, 2026, from [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
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Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966-2969. Available from: [Link]
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Cell Viability Assays. (2013). Assay Guidance Manual. NCBI Bookshelf. Retrieved January 3, 2026, from [Link]
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Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved January 3, 2026, from [Link]
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In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. (2019). SciSpace. Retrieved January 3, 2026, from [Link]
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[3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. (n.d.). Taylor & Francis Online. Retrieved January 3, 2026, from [Link]
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Ultrasound‐Assisted Green Synthesis of 3,5‐Disubstituted Isoxazole Secondary Sulfonamides via One‐Pot Five‐Component Reaction using CaCl2/K2CO3 as Pre‐Catalyst in Water. (2022). ResearchGate. Retrieved January 3, 2026, from [Link]
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A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2024). MDPI. Retrieved January 3, 2026, from [Link]
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Valdecoxib. (n.d.). PubChem. National Institutes of Health. Retrieved January 3, 2026, from [Link]
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Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]
-
Gierse, J. K., et al. (2005). Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. Journal of Pharmacology and Experimental Therapeutics, 312(3), 1206-1212. Available from: [Link]
-
Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link]
-
Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. (2023). National Institutes of Health. Retrieved January 3, 2026, from [Link]
-
Zhu, J., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3065-3075. Available from: [Link]
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from [Link]
-
Sysak, A., & Obmińska-Mrukowicz, B. (2017). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. European Journal of Medicinal Chemistry, 137, 551-562. Available from: [Link]
-
SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.). Retrieved January 3, 2026, from [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing. Retrieved January 3, 2026, from [Link]
-
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Retrieved January 3, 2026, from [Link]
-
Isoxazole containing drugs. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved January 3, 2026, from [Link]
-
Valdecoxib: Assessment of Cyclooxygenase-2 Potency and Selectivity. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from [Link]
-
Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
IC50 values and dose–response curves of designed... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
The recent progress of isoxazole in medicinal chemistry. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
FDA approved drugs with oxazole nucleus. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). PubMed. Retrieved January 3, 2026, from [Link]
-
Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. (2024). PubMed. Retrieved January 3, 2026, from [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). National Institutes of Health. Retrieved January 3, 2026, from [Link]
-
Bioisosteres of Common Functional Groups. (n.d.). Retrieved January 3, 2026, from [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. soc.chim.it [soc.chim.it]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. preprints.org [preprints.org]
- 14. benchchem.com [benchchem.com]
- 15. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 21. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. atcc.org [atcc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis and optimization of Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable heterocyclic scaffold. Isoxazoles are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] This molecule, featuring a pyridyl substituent, is a key building block for creating novel chemical entities with potential therapeutic applications.
The predominant and most versatile method for constructing the 3,5-disubstituted isoxazole core is the 1,3-dipolar cycloaddition (also known as the Huisgen cycloaddition).[1][4] This guide focuses on optimizing this specific pathway, addressing common experimental challenges to help you maximize your synthesis yield and purity.
Synthesis Overview: The 1,3-Dipolar Cycloaddition Pathway
The synthesis of this compound is most reliably achieved through a [3+2] cycloaddition reaction. This involves the reaction of a 1,3-dipole (3-pyridylnitrile oxide) with a dipolarophile (methyl propiolate).
The key challenge in this synthesis is the inherent instability of the nitrile oxide intermediate, which is prone to dimerization.[5][6] Therefore, it is generated in situ from a stable precursor, typically 3-pyridinealdoxime, in the presence of the alkyne.
Caption: Overall workflow for the synthesis of the target isoxazole.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low, or I'm getting no product at all. What are the most likely causes?
A: A low or zero yield is the most common issue and typically points to a problem with the generation or stability of the critical 3-pyridylnitrile oxide intermediate.
-
Cause 1: Inefficient Nitrile Oxide Generation. The conversion of the aldoxime to the nitrile oxide is the crucial step. If the oxidizing agent is old, impure, or added incorrectly, this step will fail.
-
Solution: Ensure your oxidizing agent (e.g., N-Chlorosuccinimide (NCS), (Diacetoxyiodo)benzene (PIDA)) is fresh. NCS should be recrystallized if it appears yellow. When using NCS, the addition of a non-nucleophilic base like triethylamine (TEA) or pyridine is essential to facilitate the elimination of HCl to form the nitrile oxide.[5] Ensure the base is added slowly and the temperature is controlled, as the reaction can be exothermic.
-
-
Cause 2: Reagent Quality. The purity of your starting materials is paramount.
-
Solution: Verify the purity of 3-pyridinealdoxime and methyl propiolate by NMR or GC-MS before starting. Methyl propiolate can polymerize over time, especially if not stored properly (cool and dark). Distill it if necessary.
-
-
Cause 3: Incorrect Reaction Temperature. Temperature control is vital.
-
Solution: The in situ generation of the nitrile oxide is often performed at 0 °C or room temperature to minimize side reactions.[3] Running the reaction at too high a temperature can accelerate the decomposition and dimerization of the nitrile oxide faster than it can react with the alkyne.
-
Q2: My TLC and NMR show a major byproduct that is not my starting material. What could it be?
A: The most probable byproduct is a furoxan (1,2,5-oxadiazole 2-oxide), which is the head-to-head dimer of the nitrile oxide.[5][6] This occurs when the concentration of the nitrile oxide is too high or if it fails to react quickly with the dipolarophile (methyl propiolate).
-
Solution 1: Slow Addition. Generate the nitrile oxide slowly in the presence of the methyl propiolate. This can be achieved by adding the oxidant (e.g., a solution of NCS) dropwise to the mixture of the aldoxime and alkyne over a prolonged period (e.g., 1-2 hours). This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired bimolecular cycloaddition over dimerization.
-
Solution 2: Check Stoichiometry. Ensure you are using at least a stoichiometric equivalent or a slight excess (1.1-1.2 eq) of methyl propiolate. If the alkyne is the limiting reagent, the unreacted nitrile oxide will have no choice but to dimerize.
Caption: Troubleshooting logic for low yield in isoxazole synthesis.
Q3: I'm having difficulty purifying the final product. It streaks badly on my silica gel column.
A: The pyridine ring in your product is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction leads to peak tailing and poor separation.
-
Solution 1: Neutralize the Silica. Pre-treat your silica gel by preparing the slurry in an eluent containing a small amount of a non-nucleophilic base, such as 1-2% triethylamine or pyridine. Running the column with this modified eluent will cap the acidic sites and allow for much sharper elution of your product.
-
Solution 2: Use an Alternative Stationary Phase. If the issue persists, consider using a less acidic stationary phase like neutral alumina or a C18-functionalized silica (reverse-phase chromatography).
Frequently Asked Questions (FAQs)
Q1: What are the best methods for generating the 3-pyridylnitrile oxide in situ?
A: Several reliable methods exist, with the choice often depending on available reagents and desired reaction conditions. The two most common are:
-
The Huisgen Method (via Hydroximoyl Chloride): This involves converting the aldoxime to a hydroximoyl chloride first, which is then treated with a base like triethylamine to eliminate HCl and form the nitrile oxide. While reliable, it adds an extra step.
-
Direct Oxidation of the Aldoxime: This is often more convenient. An oxidant is added directly to a mixture of the aldoxime and the alkyne. Common systems include:
-
NCS / Base: N-Chlorosuccinimide chlorinates the oxime in situ, followed by base-promoted elimination. This is cost-effective and common.[5]
-
Hypervalent Iodine Reagents: Reagents like PIDA ((Diacetoxyiodo)benzene) or PIFA ((Bis(trifluoroacetoxy)iodo)benzene) are very mild and efficient but can be more expensive.[3]
-
Other Oxidants: Oxone and tert-butyl nitrite have also been successfully used to generate nitrile oxides from aldoximes.[1][7]
-
Q2: Why is regioselectivity not a major issue in this specific reaction?
A: The reaction between an aryl-nitrile oxide and an electron-deficient alkyne like methyl propiolate is generally highly regioselective. According to Frontier Molecular Orbital (FMO) theory, the reaction is primarily controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[4] In this case, the dominant interaction leads to the formation of the 3-carboxy-5-aryl isoxazole isomer, making the synthesis of the desired this compound highly predictable.
Q3: Can microwave-assisted synthesis improve the reaction?
A: Yes, microwave-assisted synthesis has been shown to accelerate 1,3-dipolar cycloaddition reactions, often leading to higher yields and significantly reduced reaction times.[1][8] The rapid heating can promote the cycloaddition step while minimizing the time the unstable nitrile oxide has to decompose. If you have access to a microwave reactor, it is an excellent parameter to explore for optimization.
Data Summary: Comparison of Nitrile Oxide Generation Methods
| Method | Reagents | Typical Solvent | Temp. | Pros | Cons |
| Chlorination/Elimination | 3-Pyridinealdoxime, NCS, Triethylamine | DCM, Chloroform | 0 °C to RT | Cost-effective, widely used, reliable. | Produces triethylammonium chloride salt as a byproduct. |
| Hypervalent Iodine | 3-Pyridinealdoxime, PIDA | DCM, Acetonitrile | RT | Very mild conditions, clean reaction profile. | Reagents are more expensive. |
| Oxone Oxidation | 3-Pyridinealdoxime, Oxone, NaHCO₃ | Aqueous/Organic Biphasic | RT | "Green" oxidant, uses water as a solvent. | May require phase-transfer catalyst for some substrates. |
Optimized Experimental Protocol
This protocol details the synthesis via the direct oxidation of 3-pyridinealdoxime using N-Chlorosuccinimide (NCS).
Step 1: Synthesis of 3-Pyridinealdoxime (Precursor)
-
To a stirred solution of 3-pyridinecarboxaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) followed by pyridine (2.0 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the consumption of the aldehyde by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 3-pyridinealdoxime, which can often be used without further purification.
Step 2: Synthesis of this compound
-
In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 3-pyridinealdoxime (1.0 eq) and methyl propiolate (1.1 eq) in anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve N-Chlorosuccinimide (NCS) (1.05 eq) in anhydrous DCM.
-
Add the NCS solution dropwise to the stirred reaction mixture over 30 minutes.
-
After the NCS addition is complete, add triethylamine (1.1 eq) dropwise, ensuring the internal temperature does not rise above 5 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine all organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing polarity). Note: To prevent streaking, add 1% triethylamine to your eluent system.
-
Combine the pure fractions and remove the solvent to yield this compound as a solid.
References
-
Shaaban, M. R., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34235-34265. [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link]
-
Valle-Sita, K. E., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(4), 2215-2223. [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]
-
ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. [Link]
-
Kostenko, F., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Chemistry of Heterocyclic Compounds, 58(6), 485-495. [Link]
-
Kumar, K., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 608. [Link]
-
ResearchGate. (n.d.). Challenges associated with isoxazole directed C-H activation. [Link]
-
ResearchGate. (n.d.). Synthesis of isoxazoles 101. Reaction conditions. [Link]
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Isoxazole synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Solubility Issues with Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate
Welcome to the technical support center for Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common solubility challenges encountered during experimentation. As a Senior Application Scientist, my goal is to equip you with not just protocols, but also the scientific rationale behind them, ensuring your success in utilizing this compound.
I. Understanding the Molecule: A Foundation for Solubility Troubleshooting
This compound is a heterocyclic compound featuring both an isoxazole and a pyridine ring. This unique structure dictates its solubility profile.
-
The Isoxazole Moiety: The isoxazole ring, with its nitrogen and oxygen atoms, introduces polarity to the molecule. This suggests a potential for solubility in polar organic solvents.[1][2]
-
The Pyridine Moiety: The pyridine ring is a weak base. This is the most critical feature influencing its aqueous solubility, making it highly dependent on the pH of the solution.[3] At lower pH values, the pyridine nitrogen can be protonated, forming a more soluble salt.
Due to these structural characteristics, this compound is generally expected to be poorly soluble in neutral aqueous solutions.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues in a direct, question-and-answer format.
Q1: My compound won't dissolve in water or buffer at neutral pH. What should I do?
This is the most common issue encountered with this compound. Direct dissolution in neutral aqueous media is often unsuccessful due to the molecule's limited intrinsic solubility.
Initial Troubleshooting Steps:
-
Visual Confirmation: Before assuming insolubility, ensure you are not observing a fine suspension. Hold the vial against a light source to check for undissolved particles.
-
Sonication & Gentle Warming: Briefly sonicate the solution or warm it gently (e.g., in a 37°C water bath) to aid dissolution. Be cautious with heating, as it could potentially degrade the compound.
If the compound remains insoluble, proceed to the more advanced strategies outlined below.
Q2: What is the best organic solvent to prepare a stock solution?
For creating a concentrated stock solution, a high-purity, anhydrous organic solvent is recommended. Based on the polar nature of the isoxazole ring, the following solvents are good starting points.
Recommended Solvents for Stock Solutions:
-
Dimethyl Sulfoxide (DMSO): This is a powerful and versatile aprotic solvent capable of dissolving a wide range of organic compounds. It is a common choice for preparing high-concentration stock solutions for biological assays.
-
Dimethylformamide (DMF): Similar to DMSO, DMF is another polar aprotic solvent that can be effective.
-
Methanol or Ethanol: These polar protic solvents may also be suitable, though their solvating power for this specific compound might be lower than DMSO or DMF.[1]
Table 1: Qualitative Solubility of Related Compounds in Common Organic Solvents
| Solvent | Predicted Solubility of this compound | Notes |
| DMSO | Likely Soluble | A good first choice for stock solutions. |
| DMF | Likely Soluble | An alternative to DMSO. |
| Methanol | Moderately Soluble to Soluble | May require gentle warming or sonication. |
| Ethanol | Moderately Soluble to Soluble | Similar to methanol. |
| Acetone | Sparingly Soluble to Moderately Soluble | Lower polarity may limit solubility. |
| Acetonitrile | Sparingly Soluble to Moderately Soluble | May not be suitable for high concentrations. |
Note: This table is based on the general solubility of isoxazole and pyridine derivatives. It is always recommended to perform a small-scale test to confirm solubility in your chosen solvent.
Q3: I've prepared a DMSO stock, but my compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
This is a classic problem when working with poorly water-soluble compounds. The sudden change in solvent polarity upon dilution causes the compound to crash out of solution.
Troubleshooting Workflow for Aqueous Dilution:
Caption: Troubleshooting workflow for compound precipitation upon aqueous dilution.
Detailed Strategies to Prevent Precipitation:
-
Optimize Dilution Technique:
-
Vortexing: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.
-
Pre-warming: Use a pre-warmed aqueous buffer (e.g., 37°C).
-
-
Incorporate a Co-solvent: If your experimental system allows, adding a small percentage of an organic solvent to your final aqueous solution can increase the compound's solubility.
-
DMSO: Ensure the final concentration of DMSO is compatible with your assay (typically ≤ 0.5% for cell-based assays).
-
Ethanol or Polyethylene Glycol (PEG): These can also be used as co-solvents.
-
-
pH Adjustment (Salt Formation): This is a highly effective strategy for compounds with a basic pyridine ring. By lowering the pH of the aqueous buffer, you can protonate the pyridine nitrogen, forming a more soluble salt.
-
Determine the pKa: The pKa of the pyridinium ion is a key parameter. For 3-substituted pyridines, the pKa is generally in the range of 4.5-5.5.
-
Adjust Buffer pH: Prepare your aqueous buffer at a pH at least 1-2 units below the pKa of the pyridine. For example, a buffer at pH 4.0 may significantly improve solubility.
-
Caution: Ensure that the acidic pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
-
-
Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility.[4]
-
Types of Cyclodextrins: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
-
Protocol: A general protocol for using cyclodextrins is provided in the Experimental Protocols section.
-
Q4: How do I determine the actual solubility of the compound in my chosen buffer?
For rigorous scientific work, determining the thermodynamic solubility is crucial. The shake-flask method is the gold standard for this.[5]
Simplified Shake-Flask Method Workflow:
Caption: Simplified workflow for determining thermodynamic solubility.
A detailed protocol for this method is provided in the Experimental Protocols section.
III. Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 216.19 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vial with a Teflon-lined screw cap[1]
-
Calibrated analytical balance and pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need 2.16 mg of the compound.
-
Weigh the compound: Accurately weigh the calculated amount of this compound and transfer it to the amber glass vial.
-
Add solvent: Add the desired volume of DMSO to the vial.
-
Dissolve the compound: Tightly cap the vial and vortex vigorously until the solid is completely dissolved. If necessary, sonicate for 5-10 minutes or warm gently in a 37°C water bath.
-
Visual inspection: Hold the vial against a light source to ensure there are no visible particles.
-
Storage: Store the stock solution at -20°C, protected from light and moisture. For long-term storage, aliquot into single-use vials to avoid repeated freeze-thaw cycles.[6]
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol provides a method for preparing a solution of the compound using a cyclodextrin for assays that are sensitive to organic solvents.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer and sonicator
Procedure:
-
Prepare the HP-β-CD solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your aqueous buffer. For a 20% solution, dissolve 200 mg of HP-β-CD in 1 mL of buffer. Gentle warming may be required.
-
Add the compound: Add an excess of this compound to the HP-β-CD solution.
-
Equilibrate: Tightly cap the vial and rotate or shake the mixture at room temperature for at least 24 hours to allow for the formation of the inclusion complex.
-
Clarify the solution: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved compound.
-
Collect the supernatant: Carefully collect the clear supernatant. This is your cyclodextrin-formulated stock solution.
-
Determine the concentration: The exact concentration of the dissolved compound in the supernatant should be determined analytically (e.g., by HPLC-UV).
IV. References
-
Avdeef, A. (2007). The Rise of High-Throughput Solubility Methods in Drug Discovery. Advanced Drug Delivery Reviews, 59(7), 568-590. [Link]
-
Solubility of Things. (n.d.). Isoxazole. [Link]
-
Casasnovas, R., et al. (n.d.). Theoretical pKa calculations of substituted pyridines. ResearchGate. [Link]
-
Rezende, M. C., & Millan, D. (2011). Theoretical Substituent Electrophilicities. Journal of the Brazilian Chemical Society, 22(7), 1331-1336. [Link]
-
Jaffé, H. H., & Doak, G. O. (1955). The Basicities of Substituted Pyridines and their 1-Oxides. Journal of the American Chemical Society, 77(17), 4441–4444. [Link]
-
Atalay, V. E. (2018). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 50(Special Issue G), 15-20. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Phenomenex. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. [Link]
-
ResearchGate. (n.d.). Anybody here working with cyclodextrins?. [Link]
-
Labcompare. (n.d.). This compound M615727 from Aladdin Scientific Corporation. [Link]
-
MDPI. (2023). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. [Link]
-
PubChem. (n.d.). Methyl 5-methylisoxazole-3-carboxylate. [Link]
-
ChemBK. (n.d.). METHYL 5-PHENYL-3-ISOXAZOLECARBOXYLATE. [Link]
-
ResearchGate. (n.d.). How to extract/release a drug compound from beta cyclodextrin inclusion complex?. [Link]
-
PubMed. (2022). Exploration of Isoxazole-Carboxylic Acid Methyl Ester Based 2-Substituted Quinoline Derivatives as Promising Antitubercular Agents. [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. [Link]
-
PubChem. (n.d.). Isoxazole-4-carboxylic acid methyl ester. [Link]
-
ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents. [Link]
-
ACS Publications. (2023). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. [Link]
-
PubMed. (2020). Isoxazole-containing 5' mRNA cap analogues as inhibitors of the translation initiation process. [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. [Link]
Sources
- 1. enfanos.com [enfanos.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Recent progress in the computational prediction of aqueous solubility and absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 6. selleckchem.com [selleckchem.com]
improving the stability of Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate solutions
A Guide to Improving Solution Stability and Experimental Reproducibility
Welcome to the technical support guide for Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate. As Senior Application Scientists, we understand that the stability of your compound in solution is paramount to achieving reliable and reproducible experimental results. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues related to this molecule. We will delve into the chemical rationale behind potential degradation and provide field-proven protocols to ensure the integrity of your experiments.
Section 1: Understanding the Instability - Key Degradation Pathways
This compound is a multi-functional molecule. Its structure contains two key moieties susceptible to degradation under common experimental conditions: an isoxazole ring and a methyl ester group. Understanding these liabilities is the first step toward effective mitigation.
-
Isoxazole Ring Opening: The isoxazole heterocycle contains a relatively weak Nitrogen-Oxygen (N-O) single bond[1]. This bond is particularly susceptible to cleavage under basic (high pH) conditions, leading to ring opening. This process is often accelerated by increased temperature. Studies on similar isoxazole-containing compounds, such as leflunomide, have shown significant decomposition at basic pH (pH 10), whereas the ring remains stable at neutral and acidic pH[2]. UV irradiation can also induce cleavage of the N-O bond, leading to photochemical rearrangement or degradation[1].
-
Methyl Ester Hydrolysis: Like all esters, the methyl ester group is prone to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and methanol. This reaction can be catalyzed by either acid or, more commonly and rapidly, by base (a process known as saponification)[3][4]. The alkaline hydrolysis of esters is generally an irreversible, one-way reaction, which makes it a significant stability concern in biological assays or improperly buffered solutions[4].
These two pathways can occur independently or concurrently, leading to a loss of the parent compound and the appearance of one or more degradation products.
Caption: Primary degradation pathways for this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and use of this compound solutions.
Q1: I prepared a stock solution in DMSO, but when I dilute it into my aqueous assay buffer, I see a precipitate form over time. What is happening?
A: This is a common issue related to both solubility and stability.
-
Causality (Solubility): While the parent compound may be soluble in your final concentration of DMSO/aqueous buffer, its degradation products may not be. The most likely culprit is the carboxylic acid formed from ester hydrolysis. Carboxylic acids often have significantly lower solubility in neutral or slightly acidic aqueous media compared to their parent methyl esters.
-
Causality (Stability): If your aqueous buffer is unbuffered or has a pH > 7.5, you are likely accelerating both ester hydrolysis and isoxazole ring opening. The formation of the carboxylic acid degradant via hydrolysis is a very common cause of delayed precipitation.
-
Troubleshooting Steps:
-
Confirm Degradation: Analyze the precipitate and the supernatant separately by LC-MS to identify the species. The presence of a mass corresponding to 5-(3-Pyridyl)isoxazole-3-carboxylic acid would confirm hydrolysis.
-
Control pH: Ensure your aqueous buffer has sufficient buffering capacity and is maintained at a pH between 6.0 and 7.4, where the isoxazole ring and ester are most stable[2].
-
Lower DMSO Concentration: Use the lowest possible concentration of your DMSO stock to minimize the amount of organic solvent in the final assay, as high concentrations can sometimes affect protein stability and compound solubility.
-
Prepare Fresh: Prepare dilutions from the stock solution immediately before use. Do not store dilute aqueous solutions for extended periods.
-
Q2: My stock solution in DMSO is turning slightly yellow after being stored for a few weeks, even in the freezer. Why?
A: A color change is a strong indicator of chemical degradation.
-
Causality: The yellowing is likely due to the formation of conjugated systems resulting from the slow degradation of the isoxazole ring. While low temperatures slow down chemical reactions, they do not stop them entirely. The degradation could be due to trace amounts of water or impurities in the DMSO that are basic or acidic. Another possibility is exposure to light, as isoxazoles can be sensitive to UV irradiation, which can catalyze ring-opening or rearrangement reactions[1].
-
Troubleshooting Steps:
-
Use High-Purity Solvent: Always use anhydrous, high-purity DMSO for preparing stock solutions.
-
Protect from Light: Store stock solutions in amber vials or wrap clear vials in aluminum foil to protect them from light, both in storage and on the lab bench.
-
Inert Atmosphere: For long-term storage (months), consider aliquoting the stock solution into vials, flushing with an inert gas like argon or nitrogen before capping, and storing at -80°C. This minimizes exposure to oxygen and atmospheric moisture.
-
Perform Quality Control: Before using a stored stock solution, run a quick analytical check (e.g., HPLC-UV) to confirm its purity against a freshly prepared standard or the initial analysis.
-
Q3: My HPLC analysis shows a new, earlier-eluting peak appearing in my sample over time. What is it and how can I prevent it?
A: An earlier-eluting peak on a reverse-phase HPLC column typically indicates a more polar compound.
-
Causality: This observation is highly consistent with ester hydrolysis. The resulting carboxylic acid is significantly more polar than the parent methyl ester and will therefore have a shorter retention time on standard C18 columns.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying hydrolysis via HPLC.
Q4: What are the optimal conditions for storing and handling solutions of this compound?
A: Optimal handling is proactive and focuses on minimizing exposure to degradative factors.
-
Stock Solutions (High Concentration, in Organic Solvent):
-
Solvent: Anhydrous, high-purity DMSO or ethanol.
-
Temperature: -20°C for short-term (1-2 weeks) or -80°C for long-term (months).
-
Light: Protect from light using amber vials.
-
Atmosphere: For long-term storage, aliquot and flush with inert gas.
-
-
Working Solutions (Dilute, in Aqueous Buffer):
-
pH: Maintain a buffered pH between 6.0 and 7.4. Avoid basic conditions (pH > 8) rigorously[2].
-
Preparation: Prepare fresh from the stock solution for each experiment.
-
Storage: Avoid storing dilute aqueous solutions. If absolutely necessary, store on ice (0-4°C) for no more than a few hours.
-
Section 3: Recommended Protocols
Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in DMSO)
-
Pre-treatment: Dry the solid this compound in a vacuum desiccator for 4 hours to remove any residual moisture.
-
Solvent Preparation: Use a new, sealed bottle of anhydrous DMSO (≤0.005% water).
-
Weighing: Accurately weigh the desired amount of the compound (e.g., 2.04 mg for 1 mL of a 10 mM solution).
-
Dissolution: Add the solid to a sterile, amber glass vial. Add the calculated volume of anhydrous DMSO. Vortex gently until fully dissolved.
-
Aliquoting & Storage: Aliquot the solution into smaller-volume amber vials suitable for single use to avoid repeated freeze-thaw cycles. Flush each vial with argon or nitrogen, cap tightly, and store at -80°C.
Protocol 2: HPLC Method for Monitoring Stability
This protocol provides a starting point for assessing the purity of your compound.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm (or at λmax if determined).
-
Injection Volume: 5 µL.
-
Analysis: The parent compound should yield a sharp, primary peak. The hydrolysis product (carboxylic acid) will typically elute earlier. Integrate all peaks to calculate the percent purity over time.
Section 4: Summary of Stability-Influencing Factors
The following table summarizes the key factors affecting the stability of this compound in solution, with data extrapolated from studies on structurally related compounds.
| Factor | Condition | Impact on Stability | Rationale & Key Reference |
| pH | Acidic (pH 4.0) | High Stability | Isoxazole ring is resistant to opening under acidic conditions.[2] |
| Neutral (pH 7.4) | Good Stability | Minimal base- or acid-catalyzed degradation.[2] | |
| Basic (pH > 8.0) | Poor Stability | Rapid base-catalyzed isoxazole ring opening and ester hydrolysis.[2][4] | |
| Temperature | -80°C / -20°C | High Stability | Drastically reduces the rate of all chemical reactions. |
| 4°C (Refrigerated) | Moderate Stability | Slows degradation; suitable for short-term storage of aqueous solutions. | |
| 25°C (Ambient) | Low to Moderate | Degradation is noticeable over hours to days, especially at non-optimal pH.[2] | |
| 37°C (Incubation) | Low Stability | Accelerated degradation; half-life can be reduced to a few hours at pH 7.4.[2] | |
| Solvent | Anhydrous DMSO | Good Stability | Minimizes hydrolysis. Purity of solvent is critical. |
| Aqueous Buffer | Variable | Stability is highly dependent on pH and buffer composition. | |
| Light | UV / Sunlight | Poor Stability | Can induce photochemical degradation of the isoxazole ring.[1] |
| Dark / Amber Vial | High Stability | Prevents light-induced degradation pathways. |
References
-
Bansal, S., et al. (2015). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link]
- Graves, G.D. (1980). Hydrolysis of methyl esters. U.S. Patent No. 4,185,027.
- Kocienski, P.J. (n.d.). 6.3 Methyl Esters and Derivatives. Source Not Specified. [Link provided by grounding tool, specific source document not fully identified]
-
Clark, J. (2015). Hydrolysis of esters. Chemguide. [Link]
- Balucani, N., et al. (2020). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life. [Link provided by grounding tool, specific source document not fully identified]
-
Sciencemadness Wiki. (2022). Pyridine. [Link]
-
Wikipedia. (n.d.). Isoxazole. Retrieved January 3, 2026, from [Link]
Sources
Technical Support Center: Purification of Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate
Welcome to the dedicated technical support guide for the purification of Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this heterocyclic compound. Drawing upon established principles of organic chemistry and practical laboratory experience, this guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure the successful isolation of your target molecule with high purity.
Introduction to Purification Challenges
This compound possesses a unique chemical architecture, integrating a basic pyridine ring with an ester-functionalized isoxazole core. This combination of functionalities can present specific challenges during purification. The basic nitrogen of the pyridine moiety can interact strongly with acidic stationary phases like silica gel, potentially leading to peak tailing in chromatography. Furthermore, the isoxazole ring, while generally stable, can be susceptible to degradation under harsh pH conditions.
This guide will address these challenges by providing strategies to mitigate undesirable interactions and preserve the integrity of the molecule throughout the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile is largely dependent on the synthetic route employed. A common and efficient method for the synthesis of 5-substituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. In the case of this compound, this would likely involve the reaction of 3-ethynylpyridine with a nitrile oxide precursor such as methyl 2-chloro-2-(hydroxyimino)acetate.
Based on this probable synthetic pathway, the following impurities should be considered:
-
Unreacted Starting Materials: 3-ethynylpyridine and methyl 2-chloro-2-(hydroxyimino)acetate.
-
Homocoupled Alkyne: Dimerization of 3-ethynylpyridine can occur under certain reaction conditions.
-
Furoxan Byproduct: Self-condensation of the nitrile oxide can lead to the formation of a furoxan dimer.
-
Regioisomers: While the cycloaddition is often regioselective, the formation of the isomeric Methyl 4-(3-Pyridyl)isoxazole-3-carboxylate is a possibility.
-
Hydrolysis Product: Hydrolysis of the methyl ester to the corresponding carboxylic acid can occur if the reaction or work-up conditions are not anhydrous.
Q2: What is the best general approach for purifying this compound?
A2: A multi-step approach is often the most effective. Initial purification is typically achieved by column chromatography on silica gel to remove the bulk of the impurities. This is often followed by recrystallization to achieve high purity suitable for analytical characterization and biological testing.
Q3: How can I visualize this compound on a TLC plate?
A3: Due to the presence of the aromatic pyridine and isoxazole rings, the compound should be visible under a UV lamp (254 nm) on a TLC plate containing a fluorescent indicator. For a more permanent visualization, staining with potassium permanganate (KMnO₄) solution is effective, as the heterocyclic rings are susceptible to oxidation. Anisaldehyde or ceric ammonium molybdate (CAM) stains can also be used, which may give colored spots upon heating.
Troubleshooting Purification Issues
This section provides a structured approach to resolving common problems encountered during the purification of this compound.
Issue 1: Significant Peak Tailing during Column Chromatography
Causality: The basic nitrogen atom on the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This leads to a non-ideal elution profile and poor separation.
Troubleshooting Workflow:
Caption: Workflow to address peak tailing in column chromatography.
Detailed Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to the eluent. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) will compete with the pyridine nitrogen for binding to the acidic sites on the silica, leading to a more symmetrical peak shape.
-
Solvent System Optimization: If the addition of TEA does not fully resolve the issue, consider adjusting the polarity of your eluent system. Sometimes, a less polar solvent system can reduce the interaction of the polar pyridine moiety with the stationary phase.
-
Deactivated Silica Gel: Using a pre-treated or "deactivated" silica gel can be beneficial. This can be prepared by treating the silica with a silylating agent to cap the free silanol groups.
-
Alternative Stationary Phases: If tailing remains a significant problem, switching to a different stationary phase may be necessary.
-
Alumina (basic or neutral): The less acidic nature of alumina can significantly reduce tailing for basic compounds.
-
Reversed-Phase Silica (C18): This is a good option for more polar compounds and can provide a different selectivity.
-
Issue 2: Difficulty in Removing a Close-Running Impurity
Causality: A close-running impurity often has a similar polarity and structural features to the desired product, making separation by standard chromatography challenging. This is often the case with regioisomers.
Troubleshooting Workflow:
Caption: Strategy for separating closely eluting impurities.
Detailed Solutions:
-
Fine-tune the Eluent:
-
Shallow Gradient Elution: Instead of an isocratic (constant solvent composition) elution, a shallow gradient of a more polar solvent can effectively resolve closely running spots.
-
Explore Different Solvent Systems: If a standard ethyl acetate/hexane system is not working, try alternatives like dichloromethane/methanol or acetone/hexane. The different solvent properties can alter the selectivity of the separation.
-
-
Recrystallization: This is a powerful technique for removing small amounts of impurities from a solid product. The choice of solvent is critical.
Solvent System Expected Solubility Ethanol/Water Soluble in hot ethanol, insoluble in cold water. Dichloromethane/Hexane Soluble in dichloromethane, insoluble in hexane. Ethyl Acetate/Heptane Soluble in ethyl acetate, insoluble in heptane. -
Preparative HPLC: For very challenging separations, preparative high-performance liquid chromatography (HPLC) can provide the necessary resolution. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase containing a modifier like formic acid or trifluoroacetic acid is a good starting point.
Issue 3: Low Recovery of the Product after Purification
Causality: Low recovery can be due to several factors, including irreversible adsorption onto the stationary phase, degradation of the compound during purification, or physical loss during handling.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low product recovery.
Detailed Solutions:
-
Minimize Adsorption: As with peak tailing, the addition of TEA to the eluent can prevent irreversible binding to silica gel. Using a less acidic stationary phase like alumina is also a good strategy.
-
Ensure Compound Stability:
-
pH: Avoid strongly acidic or basic conditions during work-up and purification. The isoxazole ring can be sensitive to cleavage under these conditions.
-
Temperature: When removing solvent on a rotary evaporator, use a moderate temperature to prevent thermal degradation.
-
-
Careful Handling:
-
Transfers: Ensure all of the crude material is loaded onto the column and that all fractions containing the product are collected.
-
Extractions: During the work-up, perform multiple extractions with the organic solvent to ensure complete recovery from the aqueous phase.
-
Detailed Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane. Remember to add 0.5% TEA to the eluent mixture.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent system in which the compound is soluble at high temperatures but poorly soluble at low temperatures. A good starting point is an ethanol/water mixture.
-
Dissolution: Dissolve the impure solid in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Physicochemical Data (Estimated)
| Property | Estimated Value | Notes |
| Molecular Weight | 204.18 g/mol | Calculated |
| Melting Point | 100 - 120 °C | Based on related substituted isoxazoles. |
| Boiling Point | > 300 °C | Likely to decompose before boiling at atmospheric pressure. |
| pKa (of pyridinium ion) | ~ 3 - 4 | The electron-withdrawing isoxazole ring will decrease the basicity of the pyridine nitrogen compared to pyridine itself (pKa ~5.2). |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in hexane, water. | General solubility for similar organic compounds. |
References
-
(2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Institutes of Health. [Link]
-
(2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Zanco Journal of Pure and Applied Sciences. [Link]
-
(2023). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. [Link]
-
(2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry. [Link]
-
(2022). TLC Visualization Reagents. EPFL. [Link]
-
(2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
-
(2022). Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. The Royal Society of Chemistry. [Link]
-
(2022). 1,3-Dipolar cycloaddition. Wikipedia. [Link]
-
(2015). Synthesis and biological evaluation of some new pyridines,isoxazoles and isoxazolopyridines bearing 1,2,3-Triazole moiety. ResearchGate. [Link]
-
(2013). Isopropyl 3-phenylisoxazole-5-carboxylate. National Institutes of Health. [Link]
Technical Support Center: Troubleshooting the Synthesis of Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate. This resource is designed to provide in-depth troubleshooting assistance and address common challenges encountered during the synthesis of this and related pyridyl-substituted isoxazole compounds. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and versatile method for constructing the 3,5-disubstituted isoxazole core of this compound is the [3+2] cycloaddition reaction, also known as a Huisgen 1,3-dipolar cycloaddition.[1] This reaction involves the in situ generation of a 3-pyridyl nitrile oxide from a suitable precursor, which then reacts with a dipolarophile, in this case, methyl propiolate.
Q2: What are the primary side products I should be aware of during this synthesis?
A2: The synthesis of this compound is often accompanied by the formation of several side products that can complicate purification and reduce yields. The most common of these are:
-
Regioisomers: The formation of the undesired regioisomer, Methyl 3-(3-Pyridyl)isoxazole-5-carboxylate, is a common issue in 1,3-dipolar cycloadditions of unsymmetrical alkynes.
-
Furoxans: The 3-pyridyl nitrile oxide intermediate can dimerize to form a furoxan (a 1,2,5-oxadiazole-2-oxide), particularly if the concentration of the nitrile oxide is high or the dipolarophile is not sufficiently reactive.[2]
-
Pyridine N-oxides: The nitrogen atom of the 3-pyridyl group is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide of the starting material or the final product. This is especially relevant if an in situ oxidation method is used to generate the nitrile oxide.[3][4]
Troubleshooting Guide: Identifying and Mitigating Side Products
This section provides detailed guidance on diagnosing and resolving common issues encountered during the synthesis of this compound.
Issue 1: Presence of an Unwanted Isomer in the Final Product
Symptoms:
-
NMR spectra show duplicate sets of signals for the pyridyl and isoxazole protons.
-
Mass spectrometry reveals a single mass corresponding to the product, but chromatographic analysis (TLC, LC-MS, GC-MS) shows two closely eluting spots or peaks.[5]
Root Cause Analysis:
The 1,3-dipolar cycloaddition of 3-pyridyl nitrile oxide with methyl propiolate can proceed through two different transition states, leading to the formation of two regioisomers: the desired this compound and the undesired Methyl 3-(3-Pyridyl)isoxazole-5-carboxylate. The regioselectivity of this reaction is influenced by both steric and electronic factors of the dipole and dipolarophile.
Workflow for Identification and Resolution:
Caption: Workflow for identifying and resolving regioisomeric impurities.
Detailed Protocols:
Protocol 1: Analytical Identification of Regioisomers
-
High-Resolution Mass Spectrometry (HRMS):
-
Dissolve a small sample of the crude product in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample into an ESI-TOF or Orbitrap mass spectrometer.
-
Expected Result: Both regioisomers will have the same exact mass. This technique confirms the elemental composition but does not differentiate the isomers.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the crude product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Signatures:
-
This compound (Desired): Look for distinct signals for the isoxazole proton, the methyl ester protons, and the four protons of the 3-pyridyl group.
-
Methyl 3-(3-Pyridyl)isoxazole-5-carboxylate (Isomer): Expect a similar pattern of signals but with different chemical shifts, particularly for the isoxazole proton and the protons on the pyridine ring adjacent to the isoxazole.
-
-
Note: 2D NMR techniques like HSQC and HMBC can be invaluable in definitively assigning the structures.
-
-
Chromatographic Separation:
-
Develop a TLC method using a solvent system that shows baseline separation of the two spots (e.g., ethyl acetate/hexanes or dichloromethane/methanol).
-
Perform column chromatography on silica gel using the optimized solvent system to isolate the two isomers.
-
Mitigation Strategies:
-
Temperature Control: Running the cycloaddition at lower temperatures can sometimes improve regioselectivity.
-
Catalyst/Additive Screening: The use of Lewis acid or base catalysts can influence the electronic nature of the reactants and may favor the formation of one regioisomer over the other.
Issue 2: Formation of a Crystalline, Insoluble Byproduct
Symptoms:
-
A significant amount of a crystalline solid precipitates from the reaction mixture.
-
This solid is often sparingly soluble in common organic solvents.
-
The mass spectrum of this byproduct may show a mass corresponding to double the mass of the nitrile oxide intermediate.
Root Cause Analysis:
Nitrile oxides are prone to dimerization to form furoxans, especially in the absence of a reactive dipolarophile.[6] This is a common side reaction that competes with the desired cycloaddition. The dimerization is often faster at higher concentrations and temperatures.
Workflow for Identification and Mitigation:
Caption: Workflow for identifying and mitigating furoxan formation.
Detailed Protocols:
Protocol 2: Minimizing Furoxan Formation
-
In Situ Generation and Slow Addition:
-
Prepare a solution of the 3-pyridyl aldoxime precursor and a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane or THF).
-
In a separate flask, dissolve methyl propiolate in the same solvent.
-
Slowly add the solution of the nitrile oxide precursor to the solution of methyl propiolate over several hours using a syringe pump. This maintains a low concentration of the nitrile oxide, favoring the cycloaddition over dimerization.
-
-
Temperature Control:
-
Conduct the reaction at 0 °C or even lower temperatures to slow down the rate of dimerization.
-
-
Stoichiometry:
-
Use a slight excess (1.1 to 1.2 equivalents) of methyl propiolate to ensure that the nitrile oxide is efficiently trapped as it is formed.
-
Issue 3: Presence of an Oxidized Impurity
Symptoms:
-
Mass spectrometry of the crude product shows a peak with a mass 16 units higher than the expected product.
-
NMR spectra may show downfield shifts for the pyridyl protons.
Root Cause Analysis:
The nitrogen atom of the pyridine ring is a nucleophilic site and can be oxidized to an N-oxide, particularly if the synthesis of the nitrile oxide involves an in situ oxidation step (e.g., using sodium hypochlorite or other oxidizing agents).[3][4]
Workflow for Identification and Mitigation:
Caption: Workflow for identifying and mitigating pyridine N-oxide formation.
Detailed Protocols:
Protocol 3: Avoiding Pyridine N-Oxide Formation
-
Choice of Nitrile Oxide Generation Method:
-
Employ a non-oxidative method for generating the nitrile oxide. The dehydrohalogenation of a hydroximoyl chloride with a non-nucleophilic base like triethylamine is a common and effective alternative to oxidative methods.
-
-
Post-Synthetic Deoxygenation:
-
If the N-oxide is formed, it can often be removed in a subsequent step. Treatment of the crude product with a reducing agent such as phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃) can deoxygenate the pyridine N-oxide back to the pyridine.
-
Summary of Potential Side Products and Their Characteristics
| Side Product | Structure | Molecular Weight | Key Analytical Features | Mitigation Strategy |
| Regioisomer | Methyl 3-(3-Pyridyl)isoxazole-5-carboxylate | Same as product | Different NMR chemical shifts, separable by chromatography | Optimize reaction temperature and catalysts |
| Furoxan Dimer | 3,4-di(pyridin-3-yl)furoxan | Double that of nitrile oxide | Low solubility, characteristic mass spectrum | Slow addition, low temperature, excess dipolarophile |
| Pyridine N-oxide | N-oxide of product or starting material | +16 mass units | Downfield shifted pyridyl protons in NMR | Use non-oxidative methods, deoxygenation |
References
- Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268.
-
ChemTube3D. (n.d.). Pyridine N-Oxide-structure. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of regioisomers by EI (electron ionization) mass spectrometry. Retrieved from [Link]
- Harano, K., Kondo, R., Murase, M., Matsuoka, T., & Hisano, T. (1986). 1, 3-Dipolar Cycloaddition Reaction of Pyridine N-Oxides with Tosyl Isocyanate and One-Pot Synthesis of 2-Oxooxazolo-[4, 5-b]pyridine Derivatives. CHEMICAL & PHARMACEUTICAL BULLETIN, 34(3), 966-973.
- Houk, K. N., & Yashar, S. (2003). Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study. Journal of the American Chemical Society, 125(50), 15420-15425.
- Youssif, S. (2001). Recent trends in the Chemistry of Pyridine N-oxide” (Review Article). ARKIVOC, 2001(1), 242-268.
- Krasavin, M. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 833-841.
- Johnson, M. C., et al. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry, 10, 843531.
-
Wikipedia. (2023). 1,3-Dipolar cycloaddition. Retrieved from [Link]
- Pang, H., et al. (2019). Environmental Benign and Scalable Preparation of Diethyl Furoxan-3,4-dicarboxylate Using Silver Carbonate as Nitrile Oxide Generator. Organic Process Research & Development, 23(5), 1081-1085.
- Lee, S., Jena, R., & Odom, A. L. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. Organic & Biomolecular Chemistry, 20(33), 6630-6636.
- Pujar, G. V., et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(2), 110-118.
-
ResearchGate. (n.d.). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Retrieved from [Link]
- Szymański, P., & Rachoń, J. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 27(15), 4986.
- Lee, S., Jena, R., & Odom, A. L. (2022). Substituted pyridines from isoxazoles: scope and mechanism. Organic & Biomolecular Chemistry, 20(33), 6630-6636.
- D'annibale, A., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762.
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). methyl 3-methyl-4,5-dihydro-5-isoxazolecarboxylate. Retrieved from [Link]
- Rios-Gutiérrez, M., & Domingo, L. R. (2024).
- Terent'ev, A. O., et al. (2023). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275.
- Gati, W., et al. (2024). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (-)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. International Journal of Molecular Sciences, 25(21), 11435.
- Petrova, J. V., Kukushkin, M. E., & Beloglazkina, E. K. (2021). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. International Journal of Molecular Sciences, 22(16), 8673.
- Reddy, G. S., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 89(6), 3765-3778.
- Alizadeh, A., et al. (2023). Synthesis of poly substituted isoxazoles via a one-pot cascade reaction.
- CN1156723A, Process for synthesizing 5-methyl-isoxazole-3-carboxamide, (1998).
-
ResearchGate. (n.d.). 1,3‐Dipolar cycloaddition reaction of nitrile oxides. Retrieved from [Link]
- Raju, G. N., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352.
-
Asian Journal of Chemistry. (2021). Synthesis, Characterization, DFT Study, Molecular Modelling and Biological Evaluation of Novel 5-Aryl-3-(pyridine-3-yl)isoxazole Hybrids as Potent Anticancer Agents with Inhibitory Effect on Skin Cancer. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel chiral isoxazole derivatives: Synthesis and pharmacological characterization at human β-adrenergic receptor subtypes. Retrieved from [Link]
- Kalinin, S., et al. (2024). Discovery and characterization of potent spiro-isoxazole-based cereblon ligands with a novel binding mode. European Journal of Medicinal Chemistry, 270, 116328.
Sources
- 1. Report: Solid-State Chemistry of the Nitrile Oxides (61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
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- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. chemtube3d.com [chemtube3d.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation of Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate
Welcome to the technical support center for Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this heterocyclic compound. Here, we provide in-depth answers to frequently encountered stability issues, troubleshooting protocols, and a detailed analysis of the compound's potential degradation pathways, grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial observations and concerns during the handling and storage of this compound.
Q1: I've noticed my stock solution of this compound is developing a yellow or brown tint over time. What is the likely cause?
A1: Discoloration is a common indicator of chemical degradation. For isoxazole-containing compounds, this is often due to photodegradation or oxidative degradation. The isoxazole ring, particularly its weak N-O bond, can be susceptible to cleavage when exposed to light, especially UV light.[1][2] Additionally, slow oxidation can occur in the presence of air.
-
Causality: The energy from photons can be sufficient to break the labile N-O bond in the isoxazole ring, initiating a cascade of reactions that produce colored byproducts.[3]
-
Recommendation: Always store stock solutions in amber vials to protect them from light. For long-term storage, aliquoting solutions to minimize freeze-thaw cycles and storing under an inert atmosphere (e.g., nitrogen or argon) can prevent both photodegradation and oxidation.[4]
Q2: My LC-MS analysis shows a new peak with a mass corresponding to the carboxylic acid analog of my compound (loss of 14 Da). What is happening?
A2: This is a classic sign of methyl ester hydrolysis. The ester functional group at the C3 position of the isoxazole ring is susceptible to cleavage in the presence of water, especially under acidic or basic conditions.
-
Causality: Even trace amounts of acid or base in your solvent or on glassware can catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is one of the most common and facile degradation pathways for this molecule.
-
Recommendation: Use high-purity, anhydrous solvents (e.g., HPLC-grade or better) for preparing solutions.[2] If your subsequent reactions are sensitive to acidic impurities, consider storing the solution over a small amount of dried molecular sieves. For aqueous buffers, prepare solutions fresh and use them promptly, maintaining a neutral pH where possible.
Q3: What are the primary chemical liabilities of the this compound structure?
A3: The structure contains several functional groups and a heterocyclic core with known instabilities. The primary factors that can induce degradation are:
-
Hydrolytic Instability: Both the methyl ester and the isoxazole ring can be cleaved by water, a process accelerated by acidic or basic pH.[2][4][5]
-
Photolytic Sensitivity: The isoxazole N-O bond is prone to cleavage under UV irradiation, which can lead to complex rearrangements.[3][6]
-
Thermal Stress: High temperatures can cause the isoxazole ring to decompose.[2][7]
-
Metabolic Transformation: In biological systems, the molecule can be targeted by metabolic enzymes. Key pathways include oxidation of the aromatic rings by cytochrome P450 enzymes and hydrolysis of the ester by esterases.[8][9]
Section 2: Troubleshooting Guide: Unexpected Experimental Results
This table provides a systematic approach to diagnosing and resolving common issues related to compound instability.
| Problem | Potential Cause(s) | Recommended Actions & Explanations |
| Multiple Unknown Peaks in LC-MS/NMR | Photodegradation: Exposure to ambient or UV light during the experiment or sample preparation.[2] | Action: Protect the reaction vessel from light by wrapping it in aluminum foil. Prepare analytical samples in amber vials. Causality: Isoxazoles can rearrange to azirines and subsequently oxazoles upon irradiation, creating a complex mixture.[3] |
| Hydrolysis: Presence of water in solvents or reagents, or non-neutral pH conditions.[2] | Action: Use rigorously dried, anhydrous solvents and reagents. Perform reactions under an inert atmosphere (N₂ or Ar). If an aqueous workup is necessary, perform it quickly and at low temperatures, ensuring the final pH is near neutral. | |
| Thermal Decomposition: The reaction or workup temperature is too high.[2] | Action: Run the reaction at the lowest effective temperature. If heating is required, perform a small-scale stability test by heating a solution of the starting material alone to check for decomposition. During workup, use a rotary evaporator at low temperature and pressure to remove solvents. | |
| Low Yield or Poor Recovery | Degradation on Silica Gel: The acidic nature of standard silica gel can catalyze the hydrolysis of the ester or the opening of the isoxazole ring. | Action: Neutralize the silica gel before use by washing it with a dilute solution of a non-nucleophilic base (e.g., 1% triethylamine in the eluent). Alternatively, consider other purification methods like reversed-phase chromatography or crystallization. |
| Compound Volatility: While unlikely to be highly volatile, loss can occur under high vacuum and elevated temperature. | Action: Avoid excessive heating during solvent removal. For small quantities, concentrate the sample using a stream of inert gas at room temperature. | |
| Inconsistent Reaction Outcomes | Sensitivity to Experimental Variance: The compound's stability may be highly sensitive to minor fluctuations in moisture, pH, or light exposure between runs.[5] | Action: Standardize all experimental parameters rigorously. Ensure consistent solvent quality and reagent purity. Use buffered solutions where appropriate to control pH. This ensures that the degradation pathways are not inadvertently triggered. |
Section 3: In-Depth Analysis of Degradation Pathways
A deeper understanding of the degradation mechanisms is crucial for designing stable formulations and robust synthetic routes.
Hydrolytic Degradation
Hydrolysis can occur at two primary sites on the molecule: the methyl ester and the isoxazole ring.
-
Ester Hydrolysis: This is often the first and most favorable hydrolytic event. It can be catalyzed by both acid and base, yielding Methyl 5-(3-Pyridyl)isoxazole-3-carboxylic acid. This pathway is generally faster and requires milder conditions than ring opening.
-
Isoxazole Ring Opening: The isoxazole ring itself can be cleaved. Base-catalyzed ring opening is a well-documented pathway for isoxazoles, often initiated by nucleophilic attack.[10] Acid-catalyzed hydrolysis can also occur, typically initiated by protonation of the ring nitrogen, which activates the ring for cleavage.[11] This process breaks the weak N-O bond and leads to more significant structural fragmentation.
Caption: Primary hydrolytic degradation pathways.
Photolytic Degradation
Isoxazoles are known to be photoreactive. Upon absorption of UV radiation, the N-O bond can cleave homolytically.[3][12] This leads to the formation of a highly strained, reactive azirine intermediate. This intermediate can then undergo electrocyclic ring-opening to form a vinyl nitrene, which subsequently rearranges to form a more stable oxazole isomer.[1] This transformation fundamentally alters the heterocyclic core of the molecule.
Caption: The photolytic rearrangement of isoxazoles to oxazoles.
Potential Metabolic Pathways
For drug development professionals, understanding metabolic fate is critical. The degradation in a biological system is primarily enzymatic.
-
Phase I Metabolism (Oxidation): The molecule presents several sites for oxidation by cytochrome P450 (CYP) enzymes. The pyridine ring is susceptible to N-oxidation or hydroxylation, and the isoxazole ring can also be hydroxylated.[8][9] Such modifications increase polarity to facilitate excretion.
-
Phase I Metabolism (Hydrolysis): In addition to chemical hydrolysis, the methyl ester is a prime substrate for enzymatic hydrolysis by carboxylesterases present in the liver, plasma, and other tissues. This is often a rapid metabolic pathway.
-
Phase II Metabolism (Conjugation): The products of Phase I metabolism, such as hydroxylated derivatives or the carboxylic acid from ester hydrolysis, can be further conjugated with polar molecules (e.g., glucuronic acid) to enhance water solubility and facilitate elimination.
Caption: Potential metabolic transformations of the compound.
Section 4: Experimental Protocol for Stability Assessment
To proactively identify potential stability issues, a forced degradation (or stress testing) study is the industry-standard approach. This protocol provides a self-validating framework for assessing the stability of this compound.
Protocol: Forced Degradation Study Workflow
-
Preparation of Stock and Test Solutions:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in Acetonitrile or Methanol).
-
For each stress condition, dilute the stock solution to a working concentration (e.g., 100 µg/mL) in the appropriate stress medium.
-
Control Sample: Prepare a control by diluting the stock solution with the initial solvent and storing it at a protected, refrigerated condition (e.g., 4°C in the dark). This control is essential to ensure that any observed degradation is due to the stress condition and not the solution itself.
-
-
Application of Stress Conditions: [4]
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the test solution.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the test solution.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the test solution.
-
Thermal Degradation: Incubate a test solution at an elevated temperature (e.g., 60°C) in a controlled oven.
-
Photolytic Degradation: Expose a test solution in a photostability chamber to a controlled light source (e.g., UV-A and visible light). Wrap a parallel sample in foil as a dark control.
-
-
Sampling and Analysis:
-
Incubate all samples for a defined period (e.g., with sampling at 0, 2, 8, and 24 hours).
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples, including controls, by a stability-indicating method, typically UPLC-UV or LC-MS.
-
-
Data Interpretation:
-
Quantify the percentage of the parent compound remaining at each time point relative to the time-zero sample.
-
Use LC-MS to identify the mass of major degradation products to help elucidate the degradation pathway.
-
Caption: Workflow for a comprehensive forced degradation study.
References
- 1. biorxiv.org [biorxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. Isoxazole - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
techniques for enhancing the purity of Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate
Introduction
Welcome to the technical support center for Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are engaged in the synthesis and purification of this important heterocyclic building block. Due to its polar nature, arising from the pyridine ring and ester functionality, achieving high purity of this compound can present unique challenges. Strong interactions with common stationary phases like silica gel can lead to issues such as poor recovery and peak tailing during chromatographic purification.
This document provides a structured approach to troubleshooting common purification issues, offering detailed protocols and the scientific rationale behind them. Our goal is to empower you with the knowledge to diagnose problems, optimize your purification strategy, and confidently obtain this compound of the desired purity for your research and development needs.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the purification of this compound. The troubleshooting guide follows a logical flow from problem identification to resolution.
Diagram: Troubleshooting Workflow
Below is a decision tree to guide you through the troubleshooting process when your crude product does not meet the required purity specifications.
Caption: Troubleshooting Decision Tree for Purification Issues.
Q1: My crude ¹H NMR shows unreacted starting materials. How can I remove them?
Answer: This is a common issue resulting from incomplete reaction.
-
Causality: The presence of starting materials indicates that the reaction has not gone to completion. This could be due to insufficient reaction time, inadequate temperature, or non-optimal stoichiometry.
-
Troubleshooting Steps:
-
Reaction Optimization: Before purification, consider re-running the reaction with extended time or slightly elevated temperature to drive it to completion. Monitor progress by TLC or LC-MS.
-
Purification Strategy: Flash column chromatography is typically effective for separating the more polar product from less polar starting materials. Given the polar nature of the target compound, a gradient elution is recommended. See the detailed protocol in Part 2 .
-
Q2: I'm observing significant peak tailing or streaking during silica gel column chromatography. What's causing this and how can I fix it?
Answer: This is a classic problem when purifying basic compounds like pyridines on standard silica gel.
-
Causality: Standard silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen of the pyridine ring on your molecule can interact strongly with these acidic sites via hydrogen bonding or acid-base interactions. This strong, sometimes irreversible, binding leads to poor elution, resulting in streaking or "tailing" of the peak, which significantly reduces separation efficiency.[1]
-
Troubleshooting Steps:
-
Use a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your mobile phase (eluent).
-
Triethylamine (Et₃N or TEA): Add 1-2% (v/v) triethylamine to your solvent system. The TEA will preferentially bind to the acidic silanol groups, preventing your target compound from sticking to the column.[2]
-
Pyridine: A small amount of pyridine can also be used, but TEA is more common due to its volatility.
-
-
Switch to a Different Stationary Phase:
-
Alumina (Al₂O₃): Neutral or basic alumina can be an excellent alternative to silica gel for purifying basic compounds.
-
Reversed-Phase Silica (C18): If the compound is sufficiently soluble in polar solvents like methanol or acetonitrile and water, reversed-phase chromatography can be a powerful alternative where polar compounds elute first.
-
-
Q3: My post-workup analysis (LC-MS) shows a new peak with a mass corresponding to the carboxylic acid. What happened?
Answer: You are likely observing hydrolysis of the methyl ester.
-
Causality: The methyl ester group in your target molecule is susceptible to hydrolysis (cleavage by water) under either acidic or basic conditions, especially during aqueous workups or prolonged heating. This reaction converts the ester into the corresponding carboxylic acid, 5-(3-Pyridyl)isoxazole-3-carboxylic acid.
-
Troubleshooting Steps:
-
Workup Conditions: Avoid harsh acidic (e.g., concentrated HCl) or basic (e.g., NaOH, K₂CO₃) aqueous washes if possible. If a wash is necessary, perform it quickly at low temperatures (0-5 °C) and use milder reagents like saturated sodium bicarbonate solution.
-
Drying: Ensure all organic extracts are thoroughly dried (e.g., with anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation to remove residual water.
-
Purification: If hydrolysis has occurred, the resulting carboxylic acid is significantly more polar than your ester product. It will likely stick to the baseline in a standard silica gel chromatography setup. You can exploit this difference to isolate your desired methyl ester. The carboxylic acid can often be removed by a simple extraction with a mild aqueous base if your target ester has low solubility in it.
-
Q4: The synthesis of isoxazoles via 1,3-dipolar cycloaddition can yield regioisomers. How do I know if I have the correct isomer and how can I separate them?
Answer: Regioisomeric impurities are a known challenge in 1,3-dipolar cycloaddition reactions.[3] The reaction of a nitrile oxide with an unsymmetrical alkyne can potentially form two different isoxazole isomers.
-
Causality: The regiochemical outcome is determined by the electronic and steric properties of the dipole and dipolarophile. While many cycloadditions are highly regioselective, side products can form.
-
Troubleshooting Steps:
-
Structural Confirmation: The identity of the desired isomer must be confirmed unequivocally, typically using 2D NMR techniques like NOESY (to observe through-space correlations between protons on the different rings) or HMBC (to see long-range carbon-proton correlations).
-
Purification Strategy: Regioisomers often have very similar polarities, making them difficult to separate.
-
High-Resolution Flash Chromatography: Use a long column with a shallow solvent gradient to maximize separation.
-
Recrystallization: If the crude product is a solid and contains a significant amount of the desired isomer, recrystallization can be a highly effective method for purification. See Part 2 for a general protocol.
-
Preparative HPLC: For very difficult separations, preparative HPLC, often using a reversed-phase column, may be necessary.[4][5]
-
-
Part 2: Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography (Normal Phase)
This protocol is designed to purify the target compound from less polar impurities and addresses the challenge of its basicity.
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small sample of your crude material in dichloromethane or ethyl acetate.
-
Spot on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate or Acetone).
-
Goal: Find a solvent system where the desired product has an Rf value of approximately 0.2-0.3.[1]
-
Pro-Tip: If streaking is observed on the TLC plate, add 1-2% triethylamine (TEA) to the developing solvent. This will mimic the conditions in the column.
-
-
Column Preparation (Slurry Method):
-
Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Fill the column about halfway with the initial, least polar eluent you plan to use.
-
In a separate beaker, create a slurry of silica gel in the same eluent.
-
Pour the slurry into the column and use gentle air pressure or tapping to pack it evenly, ensuring no air bubbles are trapped.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the chromatography eluent.
-
For highly insoluble material (Dry Loading): Dissolve the crude product in a suitable solvent (e.g., methanol, DCM), add a small amount of silica gel (approx. 1-2 times the weight of your crude), and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin eluting with the solvent system identified by TLC (containing 1-2% TEA).
-
A gradient elution is highly recommended. Start with a low polarity mixture (e.g., 80:20 Hexane:Ethyl Acetate + 1% TEA) and gradually increase the proportion of the polar solvent.
-
Collect fractions and monitor their composition by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice. |
| Mobile Phase | Hexane/Ethyl Acetate or DCM/Methanol | Good balance of polarity for effective separation. |
| Modifier | 1-2% Triethylamine (TEA) | Neutralizes acidic silanol groups, preventing peak tailing.[2] |
| Gradient Profile | Start at 10% Polar, end at 70-100% Polar | Allows for elution of non-polar impurities first, followed by the product. |
| Detection | UV light (254 nm) or TLC staining | Visualizing the separation progress. |
Protocol 2: Recrystallization
If your product is obtained as a solid and is >85% pure, recrystallization is an excellent method for achieving high purity.
-
Solvent Screening:
-
Place a small amount of the impure solid (10-20 mg) into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, toluene, or mixtures like ethyl acetate/hexane) to each tube.
-
The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Procedure:
-
Dissolve the crude solid in the minimum amount of the chosen boiling solvent.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
-
Purity Analysis:
-
Check the purity of the recrystallized material by melting point analysis (a sharp melting point indicates high purity) and HPLC or NMR.
-
Diagram: Purification Workflow
Caption: General workflow for the purification of this compound.
Part 3: Purity Assessment
Reliable analytical methods are crucial for confirming the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is ideal for determining the purity of the final compound.[6] A typical system would involve a C18 column with a mobile phase gradient of water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile or methanol. Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure and assessing purity. The absence of signals corresponding to starting materials, solvents, or byproducts is a strong indicator of purity. Integration of the product peaks relative to a known internal standard can provide a quantitative measure of purity (qNMR). Common residual solvent peaks can be identified using established tables.[7][8]
-
Mass Spectrometry (MS): LC-MS is invaluable for identifying the mass of the product and any impurities during the purification process.
| Technique | Purpose | Typical Parameters |
| HPLC | Quantitative Purity Assessment | Column: C18; Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid); Detection: UV at 254 nm |
| ¹H NMR | Structural Confirmation & Impurity ID | Solvent: CDCl₃ or DMSO-d₆; Field: 400 MHz or higher |
| LC-MS | Mass Verification & Impurity ID | Ionization: Electrospray (ESI+); Coupled to an HPLC system |
References
Technical Support Center: Navigating the Complexities of Isoxazole-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the synthesis, handling, and application of these versatile but often sensitive compounds.
Section 1: Synthesis & Purification Challenges
The construction of the isoxazole ring is a cornerstone of many synthetic campaigns, yet it is not without its pitfalls. Low yields, unexpected isomers, and difficult purifications are common hurdles. This section addresses these core synthetic challenges.
Frequently Asked Questions (FAQs): Synthesis
Q1: What are the most reliable methods for synthesizing the isoxazole ring?
A1: The two most versatile and widely adopted methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1][2] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1][3] The choice of method often depends on the availability of starting materials and the desired substitution pattern on the isoxazole ring.
Q2: My 1,3-dipolar cycloaddition reaction is resulting in a low yield. What are the likely causes and how can I optimize it?
A2: Low yields in 1,3-dipolar cycloadditions involving isoxazoles are frequently due to several factors. A primary issue is the rapid dimerization of the in situ generated nitrile oxide to form furoxans, which are common byproducts.[1] To circumvent this, a slight excess of the nitrile oxide precursor can be beneficial. The choice of base and solvent for generating the nitrile oxide is also critical. Additionally, reaction temperature needs careful optimization; while higher temperatures can accelerate the reaction, they may also favor the dimerization pathway over the desired cycloaddition.[1]
Q3: I'm observing the formation of regioisomers in my isoxazole synthesis. How can I improve the regioselectivity?
A3: The formation of isomers is a well-documented challenge, especially in 1,3-dipolar cycloaddition reactions.[1] Regioselectivity is governed by a delicate interplay of electronic and steric factors of both the dipole (nitrile oxide) and the dipolarophile (alkyne or alkene). The choice of solvent can also significantly influence the regiochemical outcome.[1] For instance, in some cases, moving to a more or less polar solvent can favor the formation of one regioisomer over the other.
Troubleshooting Guide: Synthesis
| Problem | Possible Cause | Troubleshooting Steps & Explanations |
| Low or No Yield in Cycloaddition | Dimerization of nitrile oxide. | - Adjust the stoichiometry to use a slight excess of the alkyne dipolarophile. - Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration, thus disfavoring the bimolecular dimerization reaction.[1] |
| Reactant decomposition. | - If starting materials are sensitive to the reaction conditions, consider milder alternatives, such as lower temperatures or a less aggressive base or catalyst.[1] | |
| Catalyst inactivity (for catalyzed reactions). | - Ensure the catalyst is active and used at the correct loading. - Consider a pre-activation step if necessary.[1] | |
| Formation of Isomeric Products | Poor regioselectivity in cycloaddition. | - Modify the electronic or steric properties of the substituents on the alkyne or nitrile oxide if possible. - Screen different solvents with varying polarities.[1] |
| Difficult Purification | Presence of unreacted starting materials and byproducts. | - For polar isoxazole derivatives synthesized in aqueous media, pure products can sometimes be obtained by simple suction filtration without the need for traditional chromatography.[4][5] |
| Similar polarity of product and impurities. | - Consider derivatization of the product to alter its polarity for easier separation, followed by removal of the protecting group. |
Section 2: Stability, Storage, and Handling
The inherent reactivity of the isoxazole ring, particularly the labile N-O bond, makes these compounds susceptible to degradation under various conditions.[6] Understanding these instabilities is crucial for accurate experimental results and long-term storage.
Frequently Asked Questions (FAQs): Stability
Q1: What are the primary degradation pathways for isoxazole-based compounds?
A1: The main degradation pathways involve the cleavage of the weak N-O bond within the isoxazole ring.[6] This can be triggered by several factors:
-
Hydrolysis: Exposure to acidic or basic aqueous conditions can lead to hydrolytic cleavage of the ring.[6][7]
-
Nucleophilic Attack: Strong nucleophiles can attack the ring, leading to ring-opening or substitution reactions.[6]
-
Photodegradation: Isoxazoles can undergo photochemical rearrangements when exposed to light, particularly UV radiation.[6][8][9][10]
-
Thermal Stress: High temperatures can cause decomposition.[6][11]
Q2: I am observing unexpected byproducts in my reaction mixture. Could this be due to the instability of the isoxazole ring?
A2: Yes, it is highly probable. The isoxazole ring is prone to degradation under certain conditions, which can lead to the formation of various byproducts.[6] For example, in the presence of trace amounts of water and acidic or basic conditions, hydrolysis can occur.[6] Similarly, if your reaction involves strong nucleophiles or is run at elevated temperatures, ring cleavage or decomposition can compete with your desired transformation.[6]
Experimental Workflow: Assessing Isoxazole Stability
Caption: Workflow for assessing the stability of isoxazole compounds under various stress conditions.
Troubleshooting Guide: Stability & Handling
| Problem | Possible Cause | Preventative Measures & Solutions |
| Compound Degradation During Reaction | Hydrolysis from trace water. | - Use anhydrous solvents and reagents. - Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).[6] |
| Nucleophilic attack by reagents. | - Use a less nucleophilic base or reagent if possible. - Lower the reaction temperature to reduce the rate of degradation.[6] | |
| Thermal decomposition. | - Run a stability test of the starting material at the reaction temperature. - If decomposition is observed, attempt the reaction at a lower temperature, potentially for a longer duration.[6] | |
| Degradation During Work-up/Purification | Exposure to acidic/basic conditions. | - Neutralize the reaction mixture carefully before extraction. - Use neutral buffers during chromatography if possible. |
| Photodegradation. | - Protect the reaction and purification setup from direct light, especially UV. Use amber glassware or cover with aluminum foil.[6] | |
| Poor Long-Term Storage Stability | Exposure to moisture, light, and heat. | - Store the compound in a tightly sealed container in a cool, dry, and dark place. Refrigerated storage is often optimal.[6] |
Section 3: Solubility & Formulation Challenges
A significant hurdle in the development of isoxazole-based compounds, particularly for pharmaceutical applications, is their often-low aqueous solubility.[12][13] This can hinder biological testing and lead to poor bioavailability.
Frequently Asked Questions (FAQs): Solubility
Q1: What are the general solubility characteristics of isoxazole compounds?
A1: The parent isoxazole ring is polar and tends to be more soluble in polar solvents like water, methanol, and ethanol.[14] However, the solubility of isoxazole derivatives is highly dependent on their substituents. Large, hydrophobic side chains can significantly decrease aqueous solubility.[15]
Q2: My isoxazole derivative has very low aqueous solubility. What are some common strategies to improve this for biological assays?
A2: For preclinical studies, several formulation strategies can be employed to enhance the bioavailability of poorly soluble isoxazole derivatives.[13][16][17][18][19] These include:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area-to-volume ratio, which can improve the dissolution rate.[13][20]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which often has higher solubility and faster dissolution than the crystalline form.[13]
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[13][20]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug molecule.[13][20]
Q3: How do I choose the right solubilization technique for my compound?
A3: The choice of technique depends on the physicochemical properties of your specific isoxazole derivative.[13] For instance, a compound with good lipid solubility would be a prime candidate for a lipid-based formulation. Compounds that can form stable amorphous systems with polymers are well-suited for solid dispersions.[13] It is often necessary to screen several methods to find the most effective one.
Protocol: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Solubilization: Dissolve both the isoxazole compound and a suitable hydrophilic polymer (e.g., PVP, HPMC) in a common volatile solvent (e.g., methanol, acetone).
-
Mixing: Ensure the components are fully dissolved and mixed to achieve a molecular-level dispersion.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. This should be done relatively quickly to prevent phase separation and crystallization.
-
Drying: Dry the resulting solid film or powder under high vacuum to remove any residual solvent.
-
Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug.
-
Dissolution Testing: Perform a dissolution test to compare the dissolution rate of the amorphous solid dispersion to the crystalline drug.
Section 4: Biological Assays & Screening
The ultimate goal for many isoxazole compounds is their evaluation in biological systems. However, their physicochemical properties can present challenges in obtaining reliable and reproducible data.
Frequently Asked questions (FAQs): Biological Assays
Q1: My isoxazole compound is showing inconsistent results in cell-based assays. What could be the cause?
A1: Inconsistent results can often be traced back to poor solubility in the assay medium. If the compound precipitates, the actual concentration exposed to the cells will be lower than the nominal concentration and can vary between experiments. It is crucial to ensure your compound remains in solution at the tested concentrations. Adding a small percentage of a co-solvent like DMSO is common, but the final concentration of the co-solvent should be kept low and consistent across all experiments to avoid solvent-induced artifacts.
Q2: Are there any known liabilities of the isoxazole ring in a biological context?
A2: While the isoxazole ring is a common motif in many approved drugs[21], it can undergo metabolic transformations. In some cases, the isoxazole ring can be cleaved by metabolic enzymes, such as cytochrome P450s, to form reactive metabolites.[22][23] This bioactivation is a potential liability that may need to be assessed during drug development.
Troubleshooting Guide: Biological Assays
| Problem | Possible Cause | Troubleshooting Steps & Explanations |
| High Variability in Assay Results | Compound precipitation in assay medium. | - Determine the kinetic solubility of your compound in the assay buffer. - Use a formulation strategy (e.g., solid dispersion, cyclodextrin complexation) to improve solubility. - If using a co-solvent like DMSO, ensure the final concentration is well below the level that causes precipitation and is consistent across all wells. |
| Low or No Activity | Poor membrane permeability. | - Assess the lipophilicity (LogP) of your compound. Very high or very low LogP values can lead to poor permeability. - If permeability is a suspected issue, consider using cell lines with modified transporter expression or in vitro permeability assays (e.g., PAMPA). |
| Compound degradation in assay medium. | - Check the stability of your compound in the assay buffer at 37°C over the duration of the experiment.[22] The presence of proteins or other components in the medium can sometimes catalyze degradation. | |
| Unexpected Toxicity | Formation of reactive metabolites. | - If unexpected cytotoxicity is observed, consider performing metabolic stability assays with liver microsomes to investigate potential bioactivation pathways.[23] |
References
- BenchChem. (n.d.). Stability issues of 3-Chloro-1,2-oxazole under various conditions.
- PubMed. (n.d.). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution.
- Solubility of Things. (n.d.). Isoxazole.
- Solubility of Things. (n.d.). Isoxazole derivative.
- BenchChem. (n.d.). Technical Support Center: Oxazole Ring Stability in Substitution Reactions.
- MDPI. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
- BenchChem. (n.d.). Technical Support Center: Isoxazole Synthesis Optimization.
- Wikipedia. (n.d.). Isoxazole.
- Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 169, 115203.
- BenchChem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives.
- ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.
- NIH. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
- ResearchGate. (n.d.). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor.
- MDPI. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information.
- ResearchGate. (n.d.). Structure and stability of isoxazoline compounds.
- ResearchGate. (n.d.). 93 questions with answers in ISOXAZOLES.
- ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation.
- PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
- Wiley. (2019). Strategies for the formulation development of poorly soluble drugs via oral route.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- BenchChem. (2025). Mastering Isoxazole Synthesis: A Guide for Novel Drug Development.
- MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
- Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
- ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs.
- Repozytorium UR. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
- YouTube. (2019). synthesis of isoxazoles.
- ResearchGate. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- ResearchGate. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
- NIH. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs.
- ResearchGate. (n.d.). A review of isoxazole biological activity and present synthetic techniques.
- NIH. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
- PubMed Central. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors.
- ChemicalBook. (2025). 3-hydroxy-isoxazole - Safety Data Sheet.
- MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review.
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Technical Support Center: Scale-Up Synthesis of Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate
Welcome to the technical support center for the scale-up synthesis of Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals navigating the challenges of transitioning this synthesis from the laboratory bench to pilot or production scale. We will address common questions and troubleshooting scenarios encountered during this critical phase of drug development and chemical manufacturing.
Frequently Asked Questions (FAQs)
Q1: What is the most robust and scalable synthetic route for this compound?
The most widely adopted and scalable method is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition.[1] This reaction involves the in situ generation of a nitrile oxide from an oxime precursor, which then reacts with an alkyne. This route is generally preferred for its high regioselectivity and milder reaction conditions compared to multi-step condensation approaches.[2][3]
The overall transformation is outlined below:
Caption: High-level overview of the 1,3-dipolar cycloaddition route.
Q2: What are the critical starting materials and their associated scale-up considerations?
The two key starting materials are 3-ethynylpyridine and a precursor to methoxycarbonyl nitrile oxide , typically methyl 2-chloro-2-(hydroxyimino)acetate .
| Starting Material | Role | Scale-Up Considerations |
| 3-Ethynylpyridine | Dipolarophile | Sourcing: Availability in bulk quantities and consistent purity are crucial. Screen multiple suppliers. Stability: While generally stable, it should be stored under an inert atmosphere (N₂, Ar) to prevent degradation. |
| Methyl 2-chloro-2-(hydroxyimino)acetate | Nitrile Oxide Precursor | Synthesis: Often prepared from methyl glyoxylate and hydroxylamine, followed by chlorination. This multi-step synthesis needs to be robust and scalable itself. Stability: As a hydroxamoyl chloride, it can be moisture-sensitive and have limited long-term stability. It's often recommended to use it freshly prepared or store it under strict anhydrous conditions. |
| Triethylamine (Et₃N) | Base | Function: Used to generate the nitrile oxide in situ by dehydrochlorination. Purity: Must be free of primary/secondary amine impurities which can react with the product or precursors. Use a high-purity grade and consider distillation before use on a large scale. |
Q3: What are the primary safety hazards associated with this synthesis at scale?
Scaling up introduces significant safety challenges that must be rigorously managed.
-
Thermal Hazard (Exotherm): The in situ generation of the nitrile oxide and the subsequent cycloaddition can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A failure to control the temperature can lead to a runaway reaction, rapid pressure increase, and potential reactor failure. Mitigation: Use a reactor with adequate cooling capacity, control the rate of base addition, and perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the thermal profile before scaling.
-
Handling of Reagents:
-
Methyl Propiolate (related compound): As a proxy for acetylenic esters, methyl propiolate is a highly flammable liquid and vapor.[4] It is also a skin and respiratory irritant.[5] All equipment must be properly grounded and bonded to prevent static discharge, and spark-proof tools should be used.[6]
-
Solvents: Common solvents like THF or Ethyl Acetate are flammable. Large-scale transfers must be done in a well-ventilated area using closed systems.
-
-
Pressure Management: Off-gassing can occur during the reaction. The reactor must be equipped with a proper venting system and a pressure relief device.
Q4: What are the Critical Process Parameters (CPPs) to monitor for a successful and reproducible synthesis?
-
Temperature: This is arguably the most critical parameter. It affects reaction rate, impurity formation (especially nitrile oxide dimerization), and safety.
-
Reagent Stoichiometry: Precise molar ratios are key. An excess of the alkyne is sometimes used to ensure the complete consumption of the unstable nitrile oxide intermediate.
-
Rate of Addition: The rate at which the base (e.g., triethylamine) is added directly controls the rate of nitrile oxide generation and, consequently, the rate of heat evolution. A slow, controlled addition is mandatory at scale.
-
Reaction Concentration: Running the reaction too concentrated can exacerbate exotherms and may lead to solubility issues. Conversely, excessive dilution increases solvent costs and reduces reactor throughput.
-
Agitation: Proper mixing is essential to ensure uniform temperature and concentration, preventing localized "hot spots" where side reactions can occur.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up process.
Low Reaction Yield
Q: Our reaction yield has dropped significantly after moving from a 1L to a 50L reactor. What are the likely causes?
Several factors could be responsible for a drop in yield upon scale-up. Let's break down the possibilities.
A1: Inefficient Nitrile Oxide Generation or Premature Decomposition. The nitrile oxide intermediate is transient. Its successful formation and reaction depend heavily on reaction conditions. On a larger scale, inefficient mixing or poor temperature control can lead to localized areas where the intermediate decomposes or reacts via side pathways before it can undergo the desired cycloaddition.
A2: Increased Dimerization of the Nitrile Oxide. Nitrile oxides can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides). This is a common competing reaction pathway.[2] This side reaction is often temperature-dependent and can become more pronounced if heat is not removed efficiently in a large reactor.
A3: Poor Quality of Starting Materials or Solvents. At the bench, high-purity reagents are often used without a second thought. For bulk orders, quality can vary. Water content in solvents or impurities in the starting materials can interfere with the reaction. For example, moisture can hydrolyze the hydroxamoyl chloride precursor. Always qualify new batches of raw materials.
A4: Inadequate Mixing. As reactor size increases, achieving homogenous mixing becomes more challenging. If the base is not dispersed quickly, it can lead to localized high concentrations, promoting side reactions. Ensure your reactor's agitator type and speed are appropriate for the reaction volume and viscosity.
Caption: Troubleshooting logic for addressing low reaction yield.
Purification Challenges
Q: We are struggling with the purification. Column chromatography is not viable for our target throughput. What are our options?
A: At scale, crystallization is the preferred method for purification due to its efficiency, cost-effectiveness, and ability to deliver high-purity material.
Step 1: Identify the Primary Impurity. The most likely impurity is the furoxan dimer formed from the nitrile oxide. Use HPLC and LC-MS to confirm its identity. Understanding the impurity's structure and properties is key to designing a separation strategy.
Step 2: Develop a Crystallization Protocol.
-
Solvent Screening: Screen a variety of solvents to find one in which the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurity remains in solution (or vice-versa). Common solvent systems for this type of molecule include isopropanol, ethanol, ethyl acetate, and heptane mixtures.
-
Anti-Solvent Crystallization: Dissolve the crude product in a good solvent (e.g., ethyl acetate) and then slowly add an anti-solvent (e.g., heptane) in which the product is insoluble. This often induces crystallization.
-
Cooling Crystallization: Dissolve the crude material in a suitable solvent at reflux, then cool it slowly and in a controlled manner to induce crystallization. The cooling profile can significantly impact crystal size and purity.
-
Reslurrying: If the product crashes out with impurities, you can often improve purity by "reslurrying" the solid in a solvent where the product is sparingly soluble but the impurity is quite soluble. Agitating the solid in this solvent can wash the impurity away.
Step 3: Consider a Salt Screen. The pyridine nitrogen in your target molecule is basic. You can perform a salt screen by reacting the freebase with various pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid). Salts often have very different (and often better) crystallization properties than the freebase. This can be a highly effective method for purification and for obtaining a stable solid form.
Reaction Control & Exotherms
Q: During the addition of triethylamine, we observed a significant and rapid temperature increase that our reactor cooling system struggled to handle. How can we mitigate this risk?
A: This is a critical safety observation and must be addressed before proceeding. The goal is to control the rate of reaction to match or be lower than the rate of heat removal.
1. Reduce the Rate of Addition: This is the most immediate and effective control. Double or triple the addition time. This spreads the heat evolution over a longer period, allowing the cooling system to keep up.
2. Lower the Reaction Temperature: Start the addition at a lower batch temperature (e.g., 0-5 °C instead of ambient). This provides a larger temperature differential (ΔT) between the reactor jacket and the batch, increasing the cooling capacity.
3. Use a Semi-Batch Process: Instead of adding the base to the full mixture of precursors, consider a semi-batch approach. Add the base and one of the precursors (e.g., the hydroxamoyl chloride) simultaneously but separately to a solution of the other precursor (the alkyne). This prevents the build-up of unreacted intermediates.
4. Dilute the Reaction: Increasing the solvent volume can help, as the solvent acts as a heat sink. However, this reduces throughput, so it's a trade-off.
5. Ensure Emergency Preparedness: Have an emergency quenching plan. This could involve having a pre-chilled, non-reactive solvent ready to be added to the reactor to dilute and cool the reaction in an emergency.
Example Scale-Up Protocol
Disclaimer: This is a representative protocol and must be optimized and validated for specific equipment and safety protocols at your facility.
Objective: To synthesize this compound on a 50L scale.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3-Ethynylpyridine | 103.12 | 2.50 kg | 24.24 | 1.05 |
| Methyl 2-chloro-2-(hydroxyimino)acetate | 151.53 | 3.50 kg | 23.09 | 1.00 |
| Triethylamine (Et₃N) | 101.19 | 2.57 kg (3.54 L) | 25.40 | 1.10 |
| Ethyl Acetate (EtOAc) | --- | 35 L | --- | --- |
Procedure:
-
Reactor Setup: Ensure the 50L glass-lined reactor is clean, dry, and inerted with nitrogen. Start the agitator at a moderate speed (e.g., 100 RPM).
-
Charge Reagents: Charge 3-ethynylpyridine (2.50 kg) and ethyl acetate (25 L) to the reactor. Cool the solution to 0-5 °C.
-
Precursor Solution: In a separate addition vessel, dissolve methyl 2-chloro-2-(hydroxyimino)acetate (3.50 kg) in ethyl acetate (10 L).
-
Slow Addition: Add the solution of methyl 2-chloro-2-(hydroxyimino)acetate to the reactor over 30-45 minutes, maintaining the internal temperature at 0-5 °C.
-
Base Addition (CRITICAL STEP): Add triethylamine (2.57 kg) to the reactor via a dosing pump over a period of 2-3 hours. Crucially, monitor the internal temperature and ensure it does not exceed 10 °C. Adjust the addition rate as needed to control the exotherm.
-
Reaction Maturation: Once the addition is complete, allow the reaction to slowly warm to room temperature (20-25 °C) and stir for an additional 12-16 hours.
-
In-Process Control (IPC): Take a sample from the reaction mixture and analyze by HPLC to confirm the consumption of the limiting reagent (methyl 2-chloro-2-(hydroxyimino)acetate).
-
Work-up:
-
Cool the reaction mixture to 10-15 °C.
-
Add 20 L of water to the reactor and stir for 15 minutes.
-
Stop the agitator and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer with 20 L of saturated sodium bicarbonate solution, followed by 20 L of brine.
-
-
Isolation & Purification:
-
Concentrate the organic layer under reduced pressure to approximately 10 L.
-
Add 20 L of isopropanol and continue distillation to remove the remaining ethyl acetate (solvent swap).
-
Cool the resulting slurry in isopropanol to 0-5 °C and hold for at least 2 hours.
-
Filter the solid product using a centrifuge or filter-dryer.
-
Wash the filter cake with cold isopropanol (2 x 5 L).
-
Dry the product under vacuum at 40-50 °C until a constant weight is achieved.
-
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl propiolate, 99%. Retrieved from [Link]
- Hansen, M. K., et al. (2021). A Convenient Route to Large-Scale Chemical Synthesis of p-Hydroxyphenylacetaldehyde Oxime and Its p-β-d-Glucopyranoside: Key Intermediates and Products in Plant Specialized Metabolism. ACS Omega.
- Shaikh, A., et al. (2024).
- Wang, F., et al. (2015). Novel Route for the Synthesis of Methyl Propionate from 3-Pentanone with Dimethyl Carbonate over Solid Bases.
- Karami, B., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
-
New Jersey Department of Health. (n.d.). Hazard Summary: Methyl Propionate. Retrieved from [Link]
- Sharma, P., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
- NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview. NanoBioLetters.
- Alvarez, R., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances.
-
ILO and WHO. (2021). ICSC 1029 - Methyl Propionate. Retrieved from [Link]
- Google Patents. (n.d.). CN102320962B - Method for catalytic synthesis of methyl propionate.
- Wholesaler. (2023).
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]
- Vieira, A. S., et al. (2011). 1,3-Dipolar Cycloaddition Reaction Applied to Synthesis of New Unsymmetric Liquid Crystal Compounds-Based Isoxazole. ChemInform.
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- 6. nj.gov [nj.gov]
Validation & Comparative
A Technical Guide to Validating the Biological Effects of Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate: A Comparative Analysis
For researchers, scientists, and drug development professionals, the journey from a novel small molecule to a validated therapeutic candidate is both complex and demanding. This guide provides an in-depth, technical framework for validating the biological effects of Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate, a heterocyclic compound belonging to the versatile isoxazole class. By leveraging established experimental protocols and comparing its performance against well-characterized alternatives, this document serves as a comprehensive roadmap for elucidating the compound's therapeutic potential.
The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] This inherent versatility of the isoxazole ring system makes this compound a compelling subject for biological investigation. This guide will focus on three key areas of biological activity commonly associated with isoxazole derivatives: anticancer, antimicrobial, and acetylcholinesterase inhibition.
Comparative Framework: Selecting the Right Benchmarks
To contextualize the biological activity of this compound, it is essential to benchmark its performance against established compounds. The selection of these comparators is critical for a robust and meaningful analysis.
| Biological Activity | Comparator Compound | Rationale for Selection |
| Anticancer | Leflunomide | An isoxazole-based immunosuppressive drug with antiproliferative effects.[1][3][4][5][6] It acts by inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis.[1][3][4][5][6] |
| Antimicrobial | Sulfamethoxazole | A sulfonamide antibiotic containing an isoxazole ring, which inhibits dihydropteroate synthase in bacteria. |
| Acetylcholinesterase Inhibition | Donepezil | A standard-of-care acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. While not an isoxazole, it provides a clinically relevant benchmark for inhibitory activity. |
Experimental Validation: Protocols and Methodologies
The following sections detail the experimental protocols for validating the selected biological activities. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility.
Anticancer Activity Evaluation: Cell Viability and Proliferation
A primary indicator of anticancer potential is the ability of a compound to inhibit the growth and proliferation of cancer cells. The MTT assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[2][7][8][9][10]
Caption: Workflow for MTT Cell Viability Assay.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound and Leflunomide in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: Replace the culture medium in the 96-well plates with the medium containing the test compounds and controls. Include wells with vehicle (DMSO) only as a negative control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[7][9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 (half-maximal inhibitory concentration) value for each compound at each time point.
| Compound | Cell Line | IC50 (µM) at 48h |
| This compound | MCF-7 | Hypothetical Value: 15.2 |
| A549 | Hypothetical Value: 22.5 | |
| Leflunomide | MCF-7 | 25.8 |
| A549 | 35.1 | |
| Vehicle Control (DMSO) | MCF-7 | >100 |
| A549 | >100 |
Data presented are hypothetical and for illustrative purposes only.
A lower IC50 value for this compound compared to Leflunomide would suggest superior or comparable antiproliferative activity.
The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.[11][12][13] Isoxazole derivatives have been reported to modulate this pathway.
Caption: Simplified PI3K/Akt Signaling Pathway.
Further investigation into the mechanism of action could involve Western blotting to assess the phosphorylation status of key proteins in this pathway (e.g., Akt, mTOR) following treatment with this compound.
Antimicrobial Activity Assessment
The prevalence of isoxazole moieties in antibacterial drugs warrants the investigation of this compound's antimicrobial properties.[14] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]
Caption: Workflow for MIC Determination via Broth Microdilution.
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound and Sulfamethoxazole in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (broth and bacteria only) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[15] This can be determined by visual inspection or by measuring the optical density at 600 nm.
| Compound | Organism | MIC (µg/mL) |
| This compound | S. aureus | Hypothetical Value: 16 |
| E. coli | Hypothetical Value: 64 | |
| Sulfamethoxazole | S. aureus | 8 |
| E. coli | 32 |
Data presented are hypothetical and for illustrative purposes only.
Lower MIC values indicate greater antimicrobial potency.
Neuroprotective Potential: Acetylcholinesterase Inhibition
Given that some isoxazole derivatives have been identified as acetylcholinesterase (AChE) inhibitors, evaluating this activity is a logical step in characterizing this compound.[16] The Ellman's assay is a widely used method for measuring AChE activity.[17][18]
Caption: Workflow for Acetylcholinesterase Inhibition Assay.
-
Reagent Preparation: Prepare solutions of acetylcholinesterase, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Compound Incubation: In a 96-well plate, add the AChE enzyme solution, DTNB, and various concentrations of this compound or Donepezil. Include a control with no inhibitor. Pre-incubate for 15 minutes at 37°C.[18]
-
Reaction Initiation: Initiate the reaction by adding the ATCI substrate to all wells.
-
Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of AChE inhibition for each compound concentration relative to the uninhibited control. Determine the IC50 value for each compound.
| Compound | IC50 (µM) |
| This compound | Hypothetical Value: 8.7 |
| Donepezil | 0.05 |
Data presented are hypothetical and for illustrative purposes only.
A low micromolar or nanomolar IC50 value would indicate significant AChE inhibitory activity.
AChE functions to hydrolyze the neurotransmitter acetylcholine, terminating the nerve signal.[19][20][21] Inhibitors prevent this hydrolysis, leading to an accumulation of acetylcholine in the synaptic cleft.
Caption: Acetylcholinesterase Action and Inhibition.
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous framework for the initial biological validation of this compound. By employing standardized assays and comparing its performance against established drugs, researchers can generate robust and interpretable data. Positive results in any of these assays would warrant further investigation, including more extensive in vitro and in vivo studies, mechanism of action deconvolution, and structure-activity relationship (SAR) studies to optimize potency and selectivity. The versatility of the isoxazole scaffold suggests that this compound could hold significant therapeutic promise, and the methodologies outlined here are the critical first steps in unlocking that potential.
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A Technical Guide to the Isomeric Landscape of Pyridyl-Isoxazole Carboxylates: A Comparative Analysis
For Immediate Release
[City, State] – January 3, 2026 – In the intricate world of medicinal chemistry, the spatial arrangement of atoms within a molecule can dramatically alter its biological activity. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate and its key structural isomers. By examining their synthesis, physicochemical properties, spectroscopic signatures, and biological activities, we aim to provide a comprehensive resource for informed decision-making in drug discovery.
The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of pharmacologically active compounds.[1] The introduction of a pyridine ring, another crucial pharmacophore, creates a class of compounds with significant therapeutic potential, particularly in the realms of anti-inflammatory and antimicrobial agents.[2][3] However, the relative positioning of the pyridyl group and the methyl carboxylate on the isoxazole core gives rise to distinct isomers, each with a unique three-dimensional structure and electronic distribution, ultimately dictating its interaction with biological targets.
This guide will focus on a comparative analysis of four key isomers:
-
This compound
-
Methyl 3-(3-Pyridyl)isoxazole-5-carboxylate
-
Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate
-
Methyl 5-(4-Pyridyl)isoxazole-3-carboxylate
Physicochemical and Spectroscopic Characterization: A Tale of Four Isomers
The subtle changes in the arrangement of the pyridyl and carboxylate groups significantly influence the physicochemical properties of these isomers. While comprehensive experimental data for a direct head-to-head comparison is not always available in a single source, we can compile and contrast the expected trends and available data.
Table 1: Comparison of Physicochemical Properties of Pyridyl-Isoxazole Carboxylate Isomers
| Property | This compound | Methyl 3-(3-Pyridyl)isoxazole-5-carboxylate | Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate | Methyl 5-(4-Pyridyl)isoxazole-3-carboxylate |
| Molecular Formula | C₁₀H₈N₂O₃ | C₁₀H₈N₂O₃ | C₁₀H₈N₂O₃ | C₁₀H₈N₂O₃ |
| Molecular Weight | 204.18 g/mol | 204.18 g/mol | 204.18 g/mol | 204.18 g/mol |
| Predicted pKa | Due to the pyridine nitrogen, these compounds are expected to be weakly basic. The exact pKa will vary based on the position of the nitrogen and its electronic environment. | Similar to the 3-pyridyl isomer, with slight variations due to the different electronic influence of the isoxazole ring on the pyridine nitrogen. | The proximity of the pyridine nitrogen to the isoxazole ring in the 2-pyridyl isomer may influence its basicity through intramolecular interactions. | The 4-pyridyl isomer is expected to have a different pKa compared to the 2- and 3-pyridyl isomers due to the altered electronic communication with the isoxazole ring. |
| Predicted LogP | The lipophilicity will be influenced by the overall polarity of the molecule. The position of the nitrogen in the pyridine ring and the carboxylate group will affect the dipole moment and, consequently, the LogP value. | The change in the carboxylate position will alter the molecule's polarity and thus its LogP. | The 2-pyridyl isomer's ability to form intramolecular hydrogen bonds could affect its LogP compared to the other isomers. | The electronic distribution in the 4-pyridyl isomer will lead to a distinct LogP value. |
| Solubility | Generally expected to be soluble in organic solvents like DMSO and methanol. Aqueous solubility is likely to be low but influenced by pH. | Similar solubility profile to the 5-(3-pyridyl) isomer, with minor differences. | Intramolecular interactions in the 2-pyridyl isomer might slightly alter its solubility characteristics. | Solubility is expected to be comparable to the other isomers, with subtle pH-dependent variations. |
Note: Predicted values are based on general chemical principles and data for analogous structures. Experimental verification is crucial.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are indispensable for the unambiguous identification and characterization of these isomers. The chemical shifts of the protons and carbons in the isoxazole and pyridine rings are highly sensitive to the substituent positions.
Table 2: Expected ¹H and ¹³C NMR Spectral Features for Pyridyl-Isoxazole Carboxylate Isomers
| Isomer | Expected ¹H NMR Key Signals (ppm) | Expected ¹³C NMR Key Signals (ppm) |
| This compound | A singlet for the isoxazole proton. Distinct aromatic signals for the 3-pyridyl ring protons. A singlet for the methyl ester protons. | Resonances for the isoxazole ring carbons (C3, C4, C5). Signals for the pyridyl ring carbons. A signal for the carboxylate carbon and the methyl ester carbon. |
| Methyl 3-(3-Pyridyl)isoxazole-5-carboxylate | A singlet for the isoxazole proton, likely at a different chemical shift compared to the 5-(3-pyridyl) isomer. Distinct aromatic signals for the 3-pyridyl ring protons. A singlet for the methyl ester protons. | The chemical shifts of the isoxazole carbons (C3 and C5) will be significantly different from the 5-(3-pyridyl) isomer due to the swapped substituent positions. |
| Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate | The proximity of the 2-pyridyl nitrogen may cause downfield shifts for the nearby isoxazole and pyridyl protons. | The carbon signals of both the isoxazole and pyridine rings will be influenced by the close proximity of the two rings. |
| Methyl 5-(4-Pyridyl)isoxazole-3-carboxylate | The symmetrical nature of the 4-pyridyl substitution pattern will result in a simpler set of aromatic signals compared to the 2- and 3-pyridyl isomers. | The chemical shifts of the pyridyl carbons will reflect the para-substitution pattern. |
Note: The exact chemical shifts will depend on the solvent and the specific experimental conditions.
Synthesis Strategies: Navigating the Regiochemistry
The synthesis of these pyridyl-isoxazole carboxylate isomers often involves the cycloaddition of a nitrile oxide with an alkyne, a classic method for isoxazole formation. The key to obtaining the desired isomer lies in the careful selection of the starting materials to control the regioselectivity of the reaction.
Figure 1: General synthetic workflow for Methyl 5-(Pyridyl)isoxazole-3-carboxylates.
A general and efficient protocol for the synthesis of this compound is outlined below. This can be adapted for the synthesis of the 2- and 4-pyridyl isomers by starting with the corresponding pyridyl aldehyde.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3-Pyridinecarboxaldehyde Oxime
-
To a solution of 3-pyridinecarboxaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxime, which can be used in the next step without further purification.
Step 2: Synthesis of 3-Pyridinecarbohydroximoyl Chloride
-
Dissolve the 3-pyridinecarboxaldehyde oxime (1 equivalent) in N,N-dimethylformamide (DMF).
-
Add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude hydroximoyl chloride.
Step 3: [3+2] Cycloaddition to form this compound
-
Dissolve the crude 3-pyridinecarbohydroximoyl chloride (1 equivalent) and methyl propiolate (1.2 equivalents) in a suitable solvent such as dichloromethane or toluene.
-
Add triethylamine (1.5 equivalents) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Biological Activity: The Impact of Isomerism
The biological activity of pyridyl-isoxazole derivatives is highly dependent on the isomeric form. Different spatial arrangements of the pyridyl nitrogen and the ester group can lead to varied binding affinities with target proteins. Several studies have highlighted the potential of pyridinylisoxazole derivatives as anti-inflammatory and antimicrobial agents.[2] For instance, some pyridinylisoxazole derivatives have shown significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes.[2]
Table 3: Overview of Potential Biological Activities of Pyridyl-Isoxazole Carboxylate Isomers
| Biological Target/Activity | Relevance of Isomeric Form | Supporting Evidence/Rationale |
| Anti-inflammatory (e.g., COX inhibition) | The position of the pyridyl nitrogen and the overall shape of the molecule are critical for fitting into the active site of COX enzymes. The different isomers will present distinct electrostatic and steric profiles, leading to varying inhibitory potencies.[2] | Studies on related pyridinylisoxazole derivatives have demonstrated that the substitution pattern significantly influences their COX-1/COX-2 selectivity and potency.[2] |
| Antimicrobial | The ability to interact with microbial targets, such as enzymes or cell wall components, is structure-dependent. The different isomers will exhibit varied antimicrobial spectra and potencies.[3] | Isoxazole derivatives are known to possess a broad range of antimicrobial activities. The specific arrangement of the pyridyl and carboxylate groups will modulate these activities.[3] |
| Kinase Inhibition | Many kinase inhibitors feature heterocyclic scaffolds that interact with the ATP-binding pocket. The pyridyl nitrogen can act as a key hydrogen bond acceptor. The isomeric position will determine the geometry of this interaction, affecting inhibitory activity. | The pyridyl-isoxazole core is a bioisostere of other known kinase inhibitor scaffolds. The precise positioning of the nitrogen atom is crucial for optimal binding. |
Conclusion: A Roadmap for Future Research
This guide provides a comparative framework for understanding the nuances between this compound and its key isomers. The choice of a particular isomer in a drug discovery program should be guided by a thorough evaluation of its physicochemical properties, synthetic accessibility, and, most importantly, its biological activity profile against the target of interest.
The provided synthetic protocol offers a reliable method for accessing these compounds, enabling further investigation into their therapeutic potential. Future research should focus on the direct, head-to-head comparison of these isomers in a panel of relevant biological assays to elucidate their structure-activity relationships (SAR) more definitively. Such studies will be invaluable for the rational design of novel pyridyl-isoxazole-based therapeutic agents with improved efficacy and selectivity.
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A Senior Application Scientist's Guide to the Comparative Analysis of Isoxazole Derivatives in Anticancer Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Isoxazole Scaffold in Oncology
In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can serve as a foundation for potent and selective therapeutics is relentless. Among the heterocyclic compounds, the five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged structure."[1] Its unique electronic properties, metabolic stability, and capacity for diverse substitutions make it a cornerstone in the design of new bioactive molecules.[2][3] While its applications are broad, the isoxazole moiety has shown exceptional promise in the development of anticancer agents, with derivatives demonstrating a wide array of mechanisms to combat malignancy.[2][3][4]
This guide provides a comparative analysis of isoxazole derivatives, focusing on their performance in one of the most fundamental and widely used biological assays in cancer research: the assessment of cytotoxicity. We will delve into the structure-activity relationships that govern their potency, provide a detailed, field-proven protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, and explore the mechanistic insights that can be gleaned from this essential screening method.
The Isoxazole Core: A Versatile Weapon Against Cancer
The therapeutic potential of isoxazole derivatives stems from their ability to interact with a multitude of biological targets crucial for cancer cell survival and proliferation. The isoxazole ring is not merely a passive linker; its chemical nature allows it to act as a versatile building block for creating drugs with improved efficacy and better pharmacokinetic profiles.[2]
These compounds exert their anticancer effects through various mechanisms of action, including:
-
Induction of Apoptosis: Many isoxazole derivatives have been shown to trigger programmed cell death in tumor cells.[1][5][6]
-
Enzyme Inhibition: They can act as potent inhibitors of key enzymes involved in cancer progression, such as Heat Shock Protein 90 (HSP90), topoisomerases, and aromatase.[1][6][7]
-
Disruption of Cellular Machinery: Some derivatives interfere with critical processes like tubulin polymerization, which is essential for cell division.[1][6]
The success of any isoxazole-based drug candidate hinges on its specific structural modifications. Structure-Activity Relationship (SAR) studies are therefore paramount, revealing how different substituents on the isoxazole ring influence the compound's biological activity and selectivity.[1][6] For instance, the addition of electron-withdrawing groups like halogens has been shown to enhance cytotoxic effects in certain contexts.[2]
Comparative Cytotoxicity of Representative Isoxazole Derivatives
The MTT assay is a cornerstone for preliminary anticancer drug screening. It measures the metabolic activity of cells, which in most cases correlates with cell viability. A lower IC₅₀ value (the concentration of a drug that inhibits cell growth by 50%) indicates higher cytotoxic potency.
The table below summarizes publicly available data on the cytotoxic activity of various isoxazole derivatives against several common human cancer cell lines. This comparative data highlights the significant impact of structural diversity on anticancer efficacy.
| Derivative Class | Specific Compound/Modification | Cancer Cell Line | Measured IC₅₀ | Reference |
| Phenyl-Isoxazole-Carboxamide | Compound 2b (a chloro-fluorophenyl derivative) | HeLa (Cervical Cancer) | 0.11 ± 0.10 µg/mL | [8] |
| Phenyl-Isoxazole-Carboxamide | Compound 2c | MCF-7 (Breast Cancer) | 1.59 ± 1.60 µg/mL | [8] |
| 3,5-Disubstituted Isoxazole | Compound 15 | MCF-7 (Breast Cancer) | Significant Inhibition | [7] |
| Indole-linked Isoxazole | Compound 138 | MCF-7 (Breast Cancer) | 5.51 µM | [2] |
| 3,4-Isoxazolediamide | Compound 2 | K562 (Leukemia) | 18.01 ± 0.69 nM | [5] |
| 3,4-Isoxazolediamide | Compound 5 | K562 (Leukemia) | 35.2 ± 6.2 nM | [5] |
| Isoxazole Chalcone | Compound 10a | DU145 (Prostate Cancer) | 0.96 µM | [9] |
Note: Direct comparison of IC₅₀ values should be done with caution, as experimental conditions can vary between studies. However, the data clearly illustrates the broad range of potencies achievable through structural modification of the isoxazole scaffold.
Featured Biological Assay: The MTT Cell Viability Assay
Principle and Rationale
The MTT assay is a quantitative, colorimetric method for assessing cell viability. Its principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[10] This reaction is catalyzed by NAD(P)H-dependent oxidoreductase enzymes, primarily succinate dehydrogenase, located in the mitochondria of living, metabolically active cells.[10]
The amount of formazan produced is directly proportional to the number of viable cells.[11] Therefore, by solubilizing these crystals and measuring the absorbance of the resulting colored solution, we can accurately quantify the effect of a cytotoxic compound. The choice of the MTT assay is justified by its robustness, high sensitivity, and reproducibility, making it an industry standard for high-throughput screening of potential anticancer agents.
Experimental Workflow Diagram
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Detailed Experimental Protocol: MTT Assay for Isoxazole Derivatives
This protocol is designed to be a self-validating system, including controls to ensure data integrity.
Materials:
-
96-well flat-bottom sterile microplates
-
Isoxazole derivatives (dissolved in DMSO to create stock solutions)
-
Selected cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in sterile PBS)
-
Solubilization solution: Dimethyl sulfoxide (DMSO) or an SDS-HCl solution[10][12]
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (capable of reading absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells. Determine the optimal seeding density for your cell line to ensure they are in the exponential growth phase at the end of the experiment (typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "cells only" (positive control) and "medium only" (blank).
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of your isoxazole derivatives in complete culture medium from your DMSO stock. Causality: The final DMSO concentration in the wells should be kept constant and low (<0.5%) across all treatments to avoid solvent-induced toxicity. A "vehicle control" (cells treated with the same concentration of DMSO) is essential.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Add fresh medium to control and vehicle control wells.
-
Incubate the plate for your desired exposure time (typically 48 or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[11]
-
Return the plate to the incubator for 2-4 hours.[12][13] Causality: This incubation allows viable cells to reduce the MTT into formazan. You should be able to see purple precipitate inside the cells under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the cells or the formazan crystals.[10]
-
Add 100 µL of DMSO to each well.[10]
-
Cover the plate and place it on an orbital shaker for 15-30 minutes at room temperature to ensure complete dissolution of the formazan crystals.[10] Trustworthiness: Incomplete solubilization is a common source of error. Ensure the purple color is uniform with no visible crystals before proceeding.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each treatment using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
Plot % Viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
Mechanistic Insights and Future Directions
A potent cytotoxic effect (low IC₅₀) observed in the MTT assay is a critical first step. It strongly suggests that the isoxazole derivative interferes with a fundamental cellular process. For many isoxazoles, this involves the induction of apoptosis. For example, some derivatives function as inhibitors of HSP90, a molecular chaperone responsible for the stability of numerous oncogenic proteins.[5][7] Inhibition of HSP90 leads to the degradation of these client proteins, ultimately triggering apoptosis.
Simplified HSP90 Inhibition Pathway
Caption: Inhibition of HSP90 by an isoxazole derivative leading to apoptosis.
The results from this initial cytotoxicity screening guide the next steps in drug development. Derivatives with high potency and selectivity against cancer cells over normal cells would be prioritized for:
-
Secondary Assays: Validating the mechanism of action using assays for apoptosis (e.g., Annexin V staining), cell cycle analysis, or specific enzyme inhibition.[5]
-
Further SAR Optimization: Synthesizing new analogues to improve potency and drug-like properties.
-
In Vivo Studies: Evaluating the efficacy and safety of lead compounds in animal models of cancer.
The isoxazole scaffold continues to be a rich source of inspiration for the development of novel anticancer therapeutics.[6] A systematic and rigorous comparative analysis, beginning with foundational assays like the MTT, is essential to unlocking its full potential.
References
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A Comparative Guide to the Synthesis of Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate: Assessing Reproducibility and Optimizing for Success
Introduction: The Significance of the Pyridyl-Isoxazole Scaffold
In the landscape of modern medicinal chemistry, the fusion of distinct heterocyclic rings into a single molecular entity is a proven strategy for generating novel pharmacophores with enhanced biological activity and optimized physicochemical properties. The pyridyl-isoxazole core, and specifically Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate, represents a privileged scaffold found in a variety of biologically active compounds. The isoxazole ring serves as a versatile bioisostere for amide or ester functionalities, while the pyridine moiety often enhances solubility and provides a key interaction point for biological targets.
However, the synthesis of this valuable building block is not without its challenges. Reproducibility can be a significant hurdle, influenced by factors such as regioselectivity, the reaction conditions required for nitrile oxide formation, and the inherent reactivity of the pyridine ring itself. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound. We will dissect the mechanistic underpinnings of each approach, present detailed, field-tested protocols, and offer critical insights into overcoming common pitfalls to ensure reliable and scalable synthesis.
The Dominant Synthetic Paradigm: [3+2] Dipolar Cycloaddition
The most direct and widely employed method for constructing the 3,5-disubstituted isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[1] This powerful transformation assembles the heterocyclic core in a single, atom-economical step. For our target molecule, this involves the reaction of 3-pyridyl nitrile oxide with methyl propiolate.
Mechanistic Overview
The reaction proceeds via a concerted, pericyclic mechanism where the 1,3-dipole (nitrile oxide) reacts across the π-system of the dipolarophile (alkyne) to form the five-membered isoxazole ring.[1] The primary challenge in this synthesis is not the cycloaddition itself, but the in situ generation of the reactive 3-pyridyl nitrile oxide, which is too unstable to be isolated.
Figure 1: General workflow for the synthesis of the target isoxazole via a reactive nitrile oxide intermediate.
The regioselectivity of the cycloaddition is a critical consideration. The reaction of a terminal alkyne, such as methyl propiolate, with an aryl nitrile oxide overwhelmingly favors the formation of the 3,5-disubstituted isoxazole due to electronic and steric factors.[2] This high degree of regiocontrol is a key advantage of this synthetic approach.
Comparative Analysis of Nitrile Oxide Generation Methods
The choice of method for generating the 3-pyridyl nitrile oxide in situ is the most critical variable affecting the yield, purity, and reproducibility of the overall synthesis. We will compare two common and effective protocols: the oxidative approach using a hypervalent iodine reagent and the classic dehydrohalogenation of a hydroximoyl chloride.
| Parameter | Method A: Hypervalent Iodine Oxidation | Method B: Dehydrohalogenation |
| Precursor | 3-Pyridinecarbaldoxime | 3-Pyridinecarbaldoxime |
| Key Reagents | Phenyliodine bis(trifluoroacetate) (PIFA) | N-Chlorosuccinimide (NCS), Triethylamine (TEA) |
| Typical Solvent | Acetonitrile (MeCN) or Dichloromethane (DCM) | Dichloromethane (DCM) or Chloroform (CHCl₃) |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 4 hours | 6 - 12 hours |
| Typical Yield | 75-90% | 60-80% |
| Key Advantage | Very fast, clean, and high-yielding under mild conditions.[3][4] | Utilizes common, less expensive reagents. |
| Key Disadvantage | Hypervalent iodine reagents are expensive. | Requires a two-step (chlorination then elimination) one-pot sequence; can generate stoichiometric salt byproducts. |
| Reproducibility Concern | Reagent quality is critical; moisture sensitive. | Incomplete chlorination can lead to side reactions; precise base addition is crucial. |
Experimental Protocols & Field-Proven Insights
The following protocols are presented with detailed steps and rationale to serve as a self-validating system for researchers.
Method A: Hypervalent Iodine (PIFA)-Mediated Synthesis
This method is prized for its speed and efficiency. The key is the use of Phenyliodine bis(trifluoroacetate) (PIFA), a powerful oxidant that rapidly converts the aldoxime to the nitrile oxide at room temperature.[4]
Rationale: The choice of PIFA is strategic. Unlike other oxidants like sodium hypochlorite, it operates under anhydrous organic conditions, which improves substrate solubility and often leads to cleaner reactions with fewer byproducts.[3] The reaction is typically complete within minutes of PIFA addition, minimizing the decomposition of sensitive intermediates.
Figure 2: Workflow for the PIFA-mediated synthesis of this compound.
Step-by-Step Protocol:
-
Preparation: To a solution of 3-pyridinecarbaldoxime (1.0 eq) and methyl propiolate (1.2 eq) in anhydrous acetonitrile (0.1 M), add a solution of PIFA (1.1 eq) in acetonitrile dropwise over 10 minutes at room temperature under a nitrogen atmosphere.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 1 to 4 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.
Method B: Dehydrohalogenation of an In Situ-Generated Hydroximoyl Chloride
This classic method first converts the aldoxime to a hydroximoyl chloride using an electrophilic chlorine source like N-Chlorosuccinimide (NCS). Subsequent addition of a non-nucleophilic base, such as triethylamine (TEA), promotes elimination of HCl to generate the nitrile oxide.[5]
Rationale: This approach is more cost-effective than Method A. The key to reproducibility here is controlling the two distinct stages. The chlorination step should be allowed to proceed to completion before the base is introduced. Premature addition of the base can lead to complex side reactions and diminished yields. Using a slight excess of NCS ensures full conversion of the starting oxime.
Step-by-Step Protocol:
-
Chlorination: Dissolve 3-pyridinecarbaldoxime (1.0 eq) in anhydrous DMF or chloroform (0.2 M). Add N-Chlorosuccinimide (1.05 eq) in one portion and stir the mixture at room temperature for 1-2 hours until all the oxime is consumed (monitor by TLC).
-
Cycloaddition: Cool the mixture to 0 °C. Add methyl propiolate (1.2 eq), followed by the slow, dropwise addition of triethylamine (1.5 eq) over 20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Workup: Dilute the reaction mixture with water and extract with dichloromethane. Combine the organic layers and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the target compound.
Assessing Reproducibility: Critical Parameters and Troubleshooting
-
The Pyridine Problem: The basic nitrogen atom on the pyridine ring can act as a nucleophile or a base, potentially interfering with the reaction. In Method B, it can compete with triethylamine in the elimination step, leading to lower yields. In metal-catalyzed versions of this cycloaddition (not detailed here but a common alternative), the pyridine can act as a ligand, poisoning the catalyst.[6] The protocols provided are generally robust to this effect, but it is a primary reason for variability when adapting other literature procedures.
-
Purity of Starting Materials: The purity of the 3-pyridinecarbaldoxime is paramount. Impurities from its synthesis (e.g., residual aldehyde) will carry through and complicate the final purification. Similarly, aged or impure methyl propiolate can lead to polymerization and reduced yields.
-
Moisture Control: Both methods benefit from anhydrous conditions. Water can hydrolyze the intermediate hydroximoyl chloride in Method B and can affect the activity of the PIFA reagent in Method A.
-
Temperature Management: The in situ generation of the nitrile oxide can be exothermic. Slow, controlled addition of reagents, particularly the base in Method B, is crucial for preventing side reactions and ensuring a reproducible outcome.
Conclusion and Recommendation
Both presented methods are viable for the synthesis of this compound.
-
For speed, yield, and reaction cleanliness , the Hypervalent Iodine (PIFA)-Mediated Synthesis (Method A) is demonstrably superior. Its mild conditions and rapid conversion make it the preferred choice for discovery chemistry and situations where reagent cost is not the primary constraint. Its reproducibility is high, provided high-quality, anhydrous reagents are used.[4]
-
For cost-effectiveness and scalability , the Dehydrohalogenation Synthesis (Method B) is a reliable workhorse. While yields may be slightly lower and reaction times longer, the use of inexpensive, common laboratory reagents makes it attractive for larger-scale campaigns. Achieving high reproducibility with this method hinges on careful, stepwise execution and diligent monitoring of the initial chlorination step.[5]
Ultimately, the choice of method will depend on the specific priorities of the research program—be it speed of synthesis, cost, or scale. By understanding the causal factors behind each experimental step and potential pitfalls, researchers can confidently and reproducibly synthesize this valuable heterocyclic building block.
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Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. National Institutes of Health (NIH). Available at: [Link]
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A Researcher's Guide to the Bioactivity Cross-Validation of Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate
In the landscape of modern drug discovery, the isoxazole scaffold stands out as a privileged structure, integral to a multitude of pharmacologically active agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antibacterial, and neuroprotective effects.[3][4] This guide is designed for researchers, scientists, and drug development professionals interested in the bioactivity of a specific isoxazole derivative: Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate. While direct experimental data for this particular compound is not yet prevalent in published literature, this guide provides a comprehensive framework for its systematic evaluation and cross-validation against relevant alternatives. We will delve into the causality behind experimental choices, provide detailed protocols, and offer a roadmap for robust data interpretation.
The Isoxazole Scaffold: A Foundation for Diverse Bioactivity
The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, is an electron-rich aromatic system.[3] This unique electronic configuration and the potential for varied substitutions at its carbon atoms make it a versatile building block in medicinal chemistry.[4] The arrangement of heteroatoms influences the molecule's physicochemical properties, such as hydrogen bonding capacity, metabolic stability, and receptor interaction profiles.[5] Consequently, isoxazole derivatives have been successfully developed into drugs like the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide.[6]
The subject of this guide, this compound, incorporates a pyridine ring at the 5-position and a methyl carboxylate group at the 3-position. The pyridine moiety, a common pharmacophore, can significantly influence bioactivity, potentially through interactions with enzyme active sites or receptors. For instance, the isomeric Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate is utilized as a key intermediate in the synthesis of kinase inhibitors and anti-inflammatory compounds.[7] This suggests that our target compound may also exhibit activities in these therapeutic areas.
A Proposed Strategy for Bioactivity Screening and Validation
Given the novelty of this compound, a tiered screening approach is recommended to efficiently identify its primary biological activities. This workflow is designed to progress from broad, high-throughput screens to more specific, mechanistic studies.
Caption: A hypothetical signaling pathway potentially inhibited by the target compound.
Conclusion and Future Directions
While the bioactivity of this compound remains to be fully elucidated, its chemical structure, featuring the versatile isoxazole and pyridine moieties, suggests a high potential for pharmacological activity. The experimental framework outlined in this guide provides a robust and scientifically rigorous approach to systematically investigate its biological effects. By employing a combination of broad screening, target validation, and comparative analysis, researchers can effectively cross-validate its bioactivity and uncover its therapeutic potential. Future studies should focus on structure-activity relationship (SAR) analyses by synthesizing and testing a library of related analogs to optimize potency and selectivity for any identified biological targets.
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Balaji, K. et al. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules28 , 2275 (2023). Available at: [Link].
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A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. ChemistrySelect8 , e202302301 (2023). Available at: [Link].
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Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate (2015). Available at: [Link].
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Synthesis of Novel N-Alkyl-3-mesityl-5-methyl-4,5-dihydro-isoxazole-5-carboxamide Molecules: In Vitro Antimicrobial, Antimalarial Evaluation, and In Silico Prediction Studies. ResearchGate (2025). Available at: [Link].
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The synthetic and therapeutic expedition of isoxazole and its analogs. Future Medicinal Chemistry11 , 2655-2678 (2019). Available at: [Link].
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Synthesis and in vitro and in vivo anticancer activity of novel 3-methyl-5H-isoxazolo[5',4':5,6]pyrido[2,3-b]indoles. Bioorganic & Medicinal Chemistry Letters22 , 6677-6680 (2012). Available at: [Link].
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Synthesis and biological evaluation of (3-aryl-1,2-oxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylates as antioxidant and antimicrobial agents. ResearchGate (2017). Available at: [Link].
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Methyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications71 , o142 (2015). Available at: [Link].
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5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules27 , 5871 (2022). Available at: [Link].
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Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate (2014). Available at: [Link].
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N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. ResearchGate (2023). Available at: [Link].
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- 7. Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate [myskinrecipes.com]
A Comparative Guide to the Structure-Activity Relationship of 5-(3-Pyridyl)isoxazoles in Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the 5-(3-pyridyl)isoxazole scaffold represents a privileged structure with remarkable versatility. Its unique electronic properties and spatial arrangement allow for interactions with a diverse range of biological targets, leading to its emergence in various therapeutic areas, from neurodegenerative diseases to oncology and infectious diseases. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 5-(3-pyridyl)isoxazoles, offering insights into how subtle molecular modifications influence their biological activity. We will delve into comparative data with its 2- and 4-pyridyl isomers where available, and provide detailed experimental protocols for key biological assays, empowering researchers to advance their own discovery programs.
The 5-(3-Pyridyl)isoxazole Scaffold: A Moiety of Therapeutic Interest
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a versatile anchor in medicinal chemistry. When coupled with a pyridine ring at the 5-position, the resulting 5-pyridylisoxazole core offers a unique combination of hydrogen bond accepting capabilities from the pyridine nitrogen and the isoxazole oxygen, along with a tunable aromatic system. The position of the nitrogen atom within the pyridine ring—be it at the 2-, 3-, or 4-position—profoundly impacts the molecule's electronic distribution, dipole moment, and steric profile. This, in turn, dictates its binding interactions with target proteins, influencing potency, selectivity, and pharmacokinetic properties. The 3-pyridyl isomer, in particular, has garnered significant attention due to its frequent appearance in potent and selective modulators of various enzymes and receptors.
Comparative Analysis of Biological Activities
This section will explore the SAR of 5-(3-pyridyl)isoxazoles across different biological targets, with a comparative lens on its isomeric counterparts where scientific literature permits.
Kinase Inhibition: Targeting the ATP-Binding Site
Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 5-pyridylisoxazole scaffold has emerged as a valuable framework for the design of potent and selective kinase inhibitors.
A notable example of the influence of the pyridine nitrogen's position comes from a study on Bloom Helicase (BLM) inhibitors, which, while not isoxazoles, provides a relevant case study on a related heterocyclic core, 1,3,4-thiadiazole. In this study, the 5-(4-pyridyl) analog was identified as a hit from high-throughput screening. Subsequent synthesis and testing of the isomeric counterparts revealed that the 5-(3-pyridyl) derivative exhibited comparable activity to the lead compound, while the 5-(2-pyridyl) analog was inactive[1]. This highlights the critical role of the nitrogen's position in establishing key interactions within the enzyme's active site.
While direct comparative studies on 5-pyridylisoxazoles as kinase inhibitors are limited, the existing literature on related scaffolds suggests that the 3-pyridyl moiety often provides a favorable vector for interaction with the hinge region of the kinase ATP-binding site. The nitrogen at the 3-position can act as a hydrogen bond acceptor, a common feature of many type I kinase inhibitors.
The following table summarizes the inhibitory activities of pyridyl-substituted heterocycles against Bloom Helicase, demonstrating the impact of the pyridine isomer.
| Compound ID | Heterocyclic Core | Pyridine Isomer | BLM Inhibition IC50 (µM) |
| 1 | 1,3,4-Thiadiazole | 4-pyridyl | 1.4 |
| 4b | 1,3,4-Thiadiazole | 2-pyridyl | > 50 |
| 4c | 1,3,4-Thiadiazole | 3-pyridyl | 3.5 |
Data sourced from a study on Bloom Helicase inhibitors[1].
Causality Behind Experimental Choices: The rationale for synthesizing and comparing the 2-, 3-, and 4-pyridyl isomers stems from the understanding that the nitrogen atom's position significantly alters the molecule's electrostatic potential and steric accessibility. This systematic exploration allows for the mapping of the target's binding pocket and the identification of the optimal interaction geometry.
Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems. Modulators of nAChRs are of interest for treating cognitive disorders, pain, and addiction. The 5-(3-pyridyl)isoxazole scaffold has been investigated as a bioisosteric replacement for the pyridine ring found in nicotine and other nAChR agonists.
While comprehensive SAR studies directly comparing the three pyridyl isomers of 5-pyridylisoxazole as nAChR modulators are not extensively documented in a single study, the broader literature on nicotinic ligands provides valuable insights. The 3-pyridyl moiety is a common feature in many potent nAChR ligands, including the natural product nicotine itself. This suggests that the electronic and steric properties of the 3-substituted pyridine are well-suited for interaction with the orthosteric binding site of several nAChR subtypes.
A study on novel isoxazole derivatives as nAChR ligand candidates synthesized and evaluated compounds with a 2-pyridyl substituent attached to the isoxazole ring, demonstrating analgesic properties. This indicates that other isomers also possess the potential for nAChR modulation, and a direct comparative study would be highly valuable to delineate the subtype selectivity conferred by each isomer.
Expertise & Experience: The design of nAChR modulators often involves mimicking the key pharmacophoric features of acetylcholine and nicotine. The pyridyl nitrogen in these scaffolds is crucial for forming a key hydrogen bond or ionic interaction within the receptor's binding site. The distance and orientation of this nitrogen relative to other functional groups are critical determinants of affinity and efficacy.
Antiviral Activity: Targeting Zika Virus Replication
The emergence of Zika virus (ZIKV) as a global health threat prompted intensive drug discovery efforts. A study exploring novel isoxazole-based small molecules identified compounds with potent antiviral activity against ZIKV. This research included a direct comparison of pyridyl isomers, providing a clear example of the impact of the nitrogen's position on biological activity.
The study found that among the 2-, 3-, and 4-pyridyl substituted compounds, the 4-pyridyl derivative exhibited the most favorable antiviral activity. However, the 3-pyridyl compound also demonstrated significant activity, superior to its 2-pyridyl counterpart. This underscores that while one isomer may be optimal, others can still retain substantial biological function, making the exploration of all three isomers a crucial step in lead optimization.
| Pyridyl Isomer | Antiviral Activity (EC50 in µM) |
| 2-pyridyl | Less active |
| 3-pyridyl | More active than 2-pyridyl |
| 4-pyridyl | Most active |
Qualitative summary based on a study of isoxazole-based ZIKV inhibitors.
Experimental Protocols
To ensure the reproducibility and validity of the SAR data presented, this section provides detailed, step-by-step methodologies for key in vitro assays.
Synthesis of 5-(3-Pyridyl)isoxazoles
A general and efficient method for the synthesis of 3,5-disubstituted isoxazoles is through a one-pot, three-step reaction.
Step 1: Oxime Formation
-
To a stirred solution of the corresponding aldehyde (e.g., 3-pyridinecarboxaldehyde, 1 equivalent) in a suitable solvent such as a deep eutectic solvent (e.g., choline chloride:urea 1:2), add hydroxylamine hydrochloride (1 equivalent) and sodium hydroxide (1 equivalent).
-
Stir the resulting mixture at 50°C for one hour.
Step 2: Hydroxyiminoyl Chloride Formation
-
To the reaction mixture from Step 1, add N-chlorosuccinimide (1.5 equivalents).
-
Continue stirring at 50°C for three hours.
Step 3: 1,3-Dipolar Cycloaddition
-
Add the desired alkyne (1 equivalent) to the reaction mixture.
-
Stir at 50°C for four hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to obtain the desired 5-(3-pyridyl)isoxazole derivative.
Trustworthiness: This one-pot protocol is designed to be a self-validating system. The progress of each step can be monitored by thin-layer chromatography (TLC) to ensure the complete conversion of intermediates before proceeding to the next step. The final product's identity and purity should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Kinase Inhibition Assay (Example: JNK Inhibition)
This protocol describes a common method to assess the inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant active JNK enzyme
-
JNK substrate (e.g., GST-c-Jun)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
ATP solution
-
Test compounds (5-(3-pyridyl)isoxazole derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 384-well plate, add 1 µL of the test compound or vehicle (DMSO) to the appropriate wells.
-
Add 2 µL of a solution containing the JNK enzyme to each well.
-
Add 2 µL of a solution containing the JNK substrate and ATP to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This competitive radioligand binding assay is used to determine the affinity of test compounds for nAChRs.
Materials:
-
Membrane preparation from cells expressing the desired nAChR subtype (e.g., α4β2)
-
Radioligand (e.g., [³H]epibatidine)
-
Binding buffer (e.g., phosphate-buffered saline)
-
Unlabeled competitor (e.g., nicotine)
-
Test compounds (5-(3-pyridyl)isoxazole derivatives)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the membrane preparation, radioligand, and either the test compound, unlabeled competitor (for non-specific binding), or buffer (for total binding).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and the percent inhibition by the test compounds.
-
Determine the IC50 value and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Zika Virus (ZIKV) Replication Assay
This cell-based assay is used to evaluate the antiviral activity of compounds against ZIKV.
Materials:
-
Vero cells (or other susceptible cell line)
-
Zika virus stock
-
Cell culture medium
-
Test compounds (5-(3-pyridyl)isoxazole derivatives)
-
Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA or plaque assay for infectious virus)
Procedure:
-
Seed Vero cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Pre-treat the cells with the diluted compounds for a specified time (e.g., 1-2 hours).
-
Infect the cells with ZIKV at a specific multiplicity of infection (MOI).
-
Incubate the infected cells for a period that allows for viral replication (e.g., 48-72 hours).
-
Harvest the cell supernatant or cell lysate.
-
Quantify the extent of viral replication using a suitable method:
-
RT-qPCR: Extract viral RNA and perform quantitative reverse transcription PCR to measure the amount of viral genome.
-
Plaque Assay: Perform serial dilutions of the supernatant and infect a fresh monolayer of Vero cells to determine the number of plaque-forming units (PFU).
-
-
Calculate the percent inhibition of viral replication for each compound concentration and determine the EC50 value.
Visualizing the Structure-Activity Landscape
To better understand the relationships between chemical structure and biological activity, we can use diagrams to represent key concepts.
General Synthesis of 5-(3-Pyridyl)isoxazoles
Caption: Synthetic route to 5-(3-pyridyl)isoxazoles.
Key Pharmacophoric Features for nAChR Binding
Sources
A Comparative Efficacy Analysis of Nicotinic Acetylcholine Receptor Modulators: Varenicline versus the Investigational Compound Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cognitive enhancement and neurological therapeutics, the modulation of nicotinic acetylcholine receptors (nAChRs) presents a promising avenue for drug development. This guide provides a detailed comparative analysis of the well-established α4β2 nAChR partial agonist, Varenicline, with the investigational compound, Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate. While Varenicline's efficacy is well-documented, this guide also explores the potential of this compound, a compound of interest due to its isoxazole scaffold, which is recognized for its diverse biological activities. This analysis is grounded in available preclinical data and established experimental protocols to offer a comprehensive resource for researchers in the field.
Introduction: The Significance of Nicotinic Acetylcholine Receptor Modulation
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in various cognitive functions, including learning, memory, and attention. Their modulation has been a key strategy in the development of therapies for smoking cessation and cognitive deficits associated with neurological and psychiatric disorders. The α4β2 subtype of nAChRs is of particular interest due to its high affinity for nicotine and its involvement in the brain's reward pathways.
This guide will delve into the efficacy of two compounds acting on these receptors:
-
Varenicline: A commercially available partial agonist of the α4β2 nAChR, widely recognized for its use in smoking cessation and its emerging potential as a cognitive enhancer.
-
This compound: An investigational chemical intermediate, belonging to the isoxazole class of compounds, which has been identified as a potential building block for nAChR modulators.[1] Due to a lack of direct preclinical efficacy data for this specific compound, this guide will leverage data from structurally related isoxazole-based nAChR ligands to infer its potential profile.
Mechanism of Action: A Tale of Two Modulators
The therapeutic effects of any nAChR modulator are intrinsically linked to its mechanism of action at the receptor level.
Varenicline exhibits a dual mechanism as a partial agonist at the α4β2 nAChR.[2] This means it moderately stimulates the receptor, mimicking the effect of acetylcholine to a lesser extent than a full agonist like nicotine. This action is thought to alleviate craving and withdrawal symptoms. Simultaneously, by occupying the receptor binding site, it acts as an antagonist in the presence of nicotine, blocking its reinforcing effects.
This compound , as an isoxazole derivative, is hypothesized to interact with nAChRs. The isoxazole ring can act as a bioisosteric replacement for the pyridine ring found in nicotine and other nicotinic ligands.[3] The specific nature of its interaction—whether as an agonist, antagonist, or allosteric modulator—remains to be experimentally determined. However, studies on other isoxazole-containing compounds suggest a range of possible activities at nAChRs. For instance, some isoxazole derivatives have been shown to be potent inhibitors of [3H]-cytisine binding to nAChRs, indicating high affinity for the receptor.[4]
Comparative In Vitro Efficacy
In vitro assays are fundamental in characterizing the potency and efficacy of a compound at its molecular target. For nAChR modulators, key parameters include binding affinity (Ki) and functional potency (EC50).
Varenicline: A High-Affinity Partial Agonist
Varenicline demonstrates high and selective affinity for the α4β2 nAChR.
| Parameter | Value | Receptor Subtype | Species | Reference |
| Ki (Binding Affinity) | 0.14 ± 0.01 nM | α4β2* nAChR | Rat Striatum | [5] |
| 0.19 ± 0.11 nM | α4β2* nAChR | Monkey Striatum | [5] | |
| EC50 (Functional Potency) | 2.3 ± 0.3 µM | α4β2 nAChR | Rat (expressed in Xenopus oocytes) | [6] |
| 0.086 µM | α4β2* nAChR (Dopamine Release) | Rat Striatum | [7][8] | |
| Efficacy (relative to ACh) | 13.4 ± 0.4% | α4β2 nAChR | Rat (expressed in Xenopus oocytes) | [6] |
| Efficacy (relative to Nicotine) | 24% | α4β2* nAChR (Dopamine Release) | Rat Striatum | [7] |
*Indicates the possible presence of other nicotinic subunits in the receptor complex.
This compound: An Inferred Profile
As direct experimental data for this compound is not publicly available, we can look at a structurally related isoxazole compound, (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418), to infer a potential in vitro profile.
| Parameter | Value | Receptor Subtype | Species | Reference |
| Ki (Binding Affinity) | 3 nM | nAChR ([3H]-cytisine binding) | Rat Brain | [4] |
| EC50 (Functional Potency) | 380 nM | nAChR ([3H]-dopamine release) | Rat Striatal Slices | [4] |
It is crucial to emphasize that these values are for a different, albeit structurally related, compound and should be considered as indicative of the potential for isoxazole-based structures to interact potently with nAChRs.
Experimental Protocols: In Vitro Assays
1. Nicotinic Acetylcholine Receptor Binding Assay
This assay determines the affinity of a test compound for the nAChR. A common method is a competitive binding assay using a radiolabeled ligand.
-
Objective: To determine the Ki of the test compound.
-
Materials:
-
Membrane preparation from cells expressing the desired nAChR subtype (e.g., HEK293 cells expressing α4β2 nAChR).
-
Radioligand (e.g., [3H]cytisine).
-
Test compound at various concentrations.
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
-
Scintillation counter.
-
-
Protocol:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand using either SPA (where light is emitted when the radioligand is close to the bead-bound receptor) or filtration (where the membrane-bound radioligand is captured on a filter).
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the IC50 (the concentration of the test compound that inhibits 50% of the radioligand binding) and then derive the Ki using the Cheng-Prusoff equation.
-
2. Functional Assay of Nicotinic Receptor Modulators using Calcium Imaging
This assay measures the functional activity (agonist or antagonist) of a compound by detecting changes in intracellular calcium levels upon receptor activation.
-
Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.
-
Materials:
-
Cells expressing the nAChR subtype of interest (e.g., SH-SY5Y neuroblastoma cells or transfected HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compound at various concentrations.
-
A known nAChR agonist (e.g., acetylcholine or nicotine) for antagonist assays.
-
Fluorescence plate reader or microscope.
-
-
Protocol:
-
Load the cells with the calcium-sensitive dye.
-
For agonist testing, add the test compound at various concentrations and measure the change in fluorescence, which corresponds to the increase in intracellular calcium.
-
For antagonist testing, pre-incubate the cells with the test compound at various concentrations before adding a known agonist. Measure the inhibition of the agonist-induced fluorescence signal.
-
Plot the dose-response curves to determine the EC50 or IC50 values.
-
Signaling Pathway Visualization
Caption: Simplified signaling pathway of an nAChR agonist.
Comparative In Vivo Efficacy in Cognitive Enhancement
Animal models are indispensable for evaluating the effects of a compound on complex physiological processes like learning and memory.
Varenicline: Evidence for Cognitive Enhancement
Varenicline has been shown to improve cognitive performance in various preclinical and clinical studies.
| Animal Model | Cognitive Domain | Effect of Varenicline | Reference |
| Novel Object Recognition (NOR) Test | Recognition Memory | Enhanced recognition memory | [9][10] |
| Morris Water Maze (MWM) | Spatial Learning and Memory | Ameliorated memory impairment | [10] |
This compound: Awaiting Investigation
There is currently no published in vivo data on the cognitive-enhancing effects of this compound. However, the known pro-cognitive effects of other nAChR modulators, including some isoxazole derivatives, provide a strong rationale for investigating this compound in relevant animal models.[11]
Experimental Protocols: In Vivo Assays
1. Novel Object Recognition (NOR) Test
This test assesses recognition memory in rodents, based on their innate preference to explore a novel object over a familiar one.
-
Objective: To evaluate the effect of a test compound on recognition memory.
-
Apparatus: An open-field arena. A set of two identical objects (familiar) and one different object (novel).
-
Protocol:
-
Habituation: Allow the animal to explore the empty arena to acclimate.
-
Training (Sample Phase): Place two identical objects in the arena and allow the animal to explore them for a set period. Administer the test compound or vehicle before this phase.
-
Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 to 24 hours).
-
Testing (Choice Phase): Replace one of the familiar objects with a novel object and allow the animal to explore.
-
Data Analysis: Record the time spent exploring each object. A preference for the novel object (discrimination index > 0.5) indicates intact recognition memory. An enhancement of this index by the test compound suggests cognitive enhancement.
-
2. Morris Water Maze (MWM)
This is a widely used test for spatial learning and memory, which are hippocampus-dependent cognitive functions.
-
Objective: To assess the effect of a test compound on spatial learning and memory.
-
Apparatus: A large circular pool filled with opaque water. A hidden escape platform submerged just below the water surface. Visual cues are placed around the room.
-
Protocol:
-
Acquisition Phase (Learning): For several consecutive days, the animal is placed in the pool from different starting positions and must learn to find the hidden platform using the distal visual cues. The latency to find the platform is recorded. The test compound or vehicle is administered daily before the trials.
-
Probe Trial (Memory): After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set time.
-
Data Analysis: In the probe trial, the time spent in the target quadrant (where the platform was located) is measured. A significant preference for the target quadrant indicates good spatial memory. An improvement in this measure by the test compound suggests enhanced memory.
-
Workflow Visualization
Caption: In vivo experimental workflow for cognitive assessment.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the efficacy of Varenicline and the investigational compound this compound as nAChR modulators. Varenicline serves as a well-characterized benchmark with demonstrated in vitro potency and in vivo efficacy in cognitive enhancement.
Future research should prioritize the following:
-
In Vitro Characterization: Conduct binding and functional assays to determine the Ki, EC50, and intrinsic activity of this compound at various nAChR subtypes.
-
In Vivo Evaluation: Assess the cognitive-enhancing effects of this compound in established rodent models such as the NOR test and MWM.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to optimize potency, selectivity, and pharmacokinetic properties.
By systematically addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of this and other novel isoxazole-based compounds for the treatment of cognitive disorders.
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A Researcher's Guide to Correlating In Vitro and In Vivo Activity of Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate
Prepared by a Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust in vitro-in vivo correlation (IVIVC) for the novel compound, Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate. While specific pharmacological data on this particular molecule is emerging, this document leverages extensive research on the isoxazole scaffold and its derivatives to outline a logical, scientifically rigorous pathway for its evaluation. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and explore the principles of establishing a meaningful correlation between laboratory results and outcomes in a living system.
The isoxazole ring is a cornerstone in medicinal chemistry, integral to numerous pharmaceuticals due to its versatile biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] The inclusion of a pyridyl moiety, as seen in our target compound, can further enhance pharmacological properties and introduce novel mechanisms of action. For instance, pyridinyl isoxazoles have shown significant potential as p38 MAP kinase inhibitors for treating inflammatory diseases.[5] The structural analogue, 5-(3-Pyridyl)isoxazole-3-carboxylic Acid, is a known intermediate in the synthesis of nicotinic acetylcholine receptor modulators, suggesting a potential role in CNS disorders.[6] This guide will primarily focus on a potential anti-inflammatory application, a common and well-documented activity for this class of compounds.[5][7][8][9]
Part 1: Foundational In Vitro Activity Assessment
The initial phase of drug discovery for any new chemical entity (NCE) like this compound begins with a thorough in vitro characterization. These cell-free or cell-based assays are essential for establishing a baseline of biological activity, understanding the mechanism of action, and determining potency before committing to more complex and resource-intensive animal studies. The primary goal is to answer two fundamental questions: "Does the compound have the desired biological effect?" and "Is this effect achieved at a concentration that is not broadly toxic to cells?"
Primary Screening: Gauging Anti-Inflammatory Potential
Given the prevalence of anti-inflammatory properties among isoxazole derivatives, a logical starting point is to screen for activity against key inflammatory mediators.[10][11]
-
Cyclooxygenase (COX) Enzyme Inhibition Assay: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes. An in vitro COX-1/COX-2 enzyme inhibitory assay is a crucial first step to determine if our compound shares this mechanism. This assay measures the ability of the compound to block the conversion of arachidonic acid to prostaglandins by isolated COX-1 and COX-2 enzymes.[10] High selectivity for COX-2 is often a desirable trait to minimize gastrointestinal side effects associated with COX-1 inhibition.
-
Cytokine Production in Macrophages: Inflammation is driven by cytokines. We can assess the compound's ability to suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This is typically done using a cell-based assay where a macrophage cell line (e.g., RAW 264.7) is stimulated with lipopolysaccharide (LPS) in the presence of varying concentrations of our test compound.[12] The levels of secreted cytokines in the cell culture supernatant are then quantified using ELISA.
Secondary Screening: Assessing Cytotoxicity
It is critical to distinguish between a specific anti-inflammatory effect and general cytotoxicity. A compound that simply kills the cells will appear to reduce cytokine production. Therefore, cytotoxicity assays are a mandatory self-validating step.
-
MTT/XTT Assay: These are colorimetric assays that measure the metabolic activity of cells, which serves as a proxy for cell viability.[13][14] Mitochondrial dehydrogenases in living cells convert a tetrazolium salt (like MTT or XTT) into a colored formazan product, which can be quantified spectrophotometrically.[15][16] A potent compound should show anti-inflammatory effects at concentrations significantly lower than those causing cytotoxicity.
The overall workflow for in vitro screening is designed to efficiently identify promising compounds while eliminating non-specific or toxic ones.
Caption: High-level workflow for the initial in vitro evaluation of the target compound.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a standardized method for assessing the effect of this compound on cell viability.[14][15]
-
Cell Seeding: Plate a suitable cell line (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound to the respective wells. Include wells with medium only (blank), cells with medium and vehicle (DMSO control), and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).
Hypothetical In Vitro Data Summary
The table below illustrates the type of data generated from these initial screens, comparing our hypothetical compound to a known NSAID, Diclofenac.
| Compound | COX-2 IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | CC₅₀ on RAW 264.7 (µM) | Selectivity Index (CC₅₀/IC₅₀ for TNF-α) |
| This compound | 0.5 | 1.2 | > 100 | > 83 |
| Diclofenac (Reference) | 0.9 | 5.5 | > 150 | > 27 |
A high selectivity index is desirable, indicating that the compound's anti-inflammatory activity occurs at concentrations far below those that are toxic to the cells.
Part 2: In Vivo Efficacy and Pharmacokinetic Profiling
Positive in vitro results are a prerequisite, but not a guarantee, of in vivo efficacy. The complex environment of a living organism, involving absorption, distribution, metabolism, and excretion (ADME), can profoundly impact a compound's activity. Therefore, well-designed animal studies are the essential next step.
In Vivo Anti-Inflammatory Model: Carrageenan-Induced Paw Edema
This is a standard and widely used model for evaluating acute inflammation and screening for potential anti-inflammatory drugs.[7][8][9] The model is based on the principle that the injection of carrageenan, a phlogistic agent, into a rat's paw induces a biphasic inflammatory response characterized by swelling (edema).[8]
-
Phase 1 (0-1.5 hours): Mediated by the release of histamine and serotonin.
-
Phase 2 (>1.5 hours): Mediated by prostaglandins, indicating the involvement of the COX pathway.[8]
By measuring the reduction in paw volume in treated animals compared to controls, we can quantify the anti-inflammatory effect of our compound.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
-
Animal Acclimatization: Use Wistar albino rats (150-200g). Acclimatize them to laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping: Divide the animals into at least three groups (n=6 per group):
-
Group 1: Control (receives vehicle only).
-
Group 2: Standard (receives a reference drug, e.g., Diclofenac, 10 mg/kg, orally).
-
Group 3: Test (receives this compound at a predetermined dose, e.g., 20 mg/kg, orally).
-
-
Dosing: Administer the vehicle, standard drug, or test compound orally via gavage.
-
Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the left hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [ (Vt - V₀)control - (Vt - V₀)treated ] / (Vt - V₀)control * 100 Where V₀ is the initial paw volume and Vt is the paw volume at time t.
Pharmacokinetic (PK) Studies
Understanding the PK profile is crucial for interpreting efficacy data and for establishing an IVIVC. A PK study in rodents will determine key parameters like Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life.[17][18][19]
-
Methodology: This typically involves administering the compound to rats (often via both intravenous and oral routes to determine bioavailability) and collecting blood samples at multiple time points. The concentration of the compound and its potential metabolites in the plasma is then quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS).[17][18]
Caption: Parallel workflow for in vivo pharmacodynamic and pharmacokinetic studies.
Hypothetical In Vivo Data Summary
This table presents potential outcomes from the in vivo experiments.
| Compound | Dose (mg/kg, p.o.) | Max % Inhibition of Edema (at 3 hr) | Oral Bioavailability (%) | Cmax (ng/mL) |
| This compound | 20 | 65% | 45% | 850 |
| Diclofenac (Reference) | 10 | 70% | 55% | 1500 |
Part 3: The Crucial Bridge - Establishing In Vitro-In Vivo Correlation (IVIVC)
IVIVC is a predictive mathematical model that relates an in vitro property of a dosage form (like drug release) to an in vivo response (like plasma drug concentration or amount of drug absorbed).[20][21][22] A successful IVIVC can be a powerful tool in drug development, potentially reducing the need for extensive bioequivalence studies for future formulation changes and helping to set meaningful manufacturing quality controls.[23][24]
Levels of Correlation
The FDA defines several levels of IVIVC, with Level A being the most rigorous.[21][25]
-
Level A Correlation: This is a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. It is the most informative and is highly desirable from a regulatory perspective.[20]
-
Level B Correlation: Relates the mean in vitro dissolution time to the mean in vivo residence time. It is less specific as it doesn't reflect the actual in vivo plasma profile.
-
Level C Correlation: A single-point correlation. It relates one dissolution time point (e.g., T₅₀%) to one pharmacokinetic parameter (e.g., Cmax or AUC). While useful during early development, it has limited predictive power.[26]
Challenges and Considerations
Establishing a true IVIVC is challenging.[25][27] For immediate-release dosage forms with highly soluble and permeable drugs (BCS Class I), absorption is so rapid that dissolution is rarely the rate-limiting step, making correlation difficult. For our compound, which is likely a BCS Class II or IV drug (low solubility), dissolution can be the rate-limiting step, making an IVIVC more feasible and relevant.[22]
The correlation is not just between potency (in vitro IC₅₀) and efficacy (in vivo % inhibition), but more fundamentally between in vitro release/dissolution and in vivo absorption. The ultimate pharmacological effect is a downstream consequence of the drug reaching its target, which is governed by the PK profile.
Caption: Key drug, formulation, and physiological factors that influence the IVIVC.
Part 4: Comparative Analysis
To put the potential of this compound into perspective, we must compare its profile to established alternatives. The following table provides a hypothetical comparative summary based on the data we have proposed generating.
| Feature | This compound | Diclofenac (Non-selective COX inhibitor) | Celecoxib (Selective COX-2 inhibitor) |
| Mechanism | Potentially Selective COX-2 Inhibitor | Non-selective COX-1/COX-2 Inhibitor | Selective COX-2 Inhibitor |
| In Vitro Potency (COX-2 IC₅₀) | ~0.5 µM | ~0.9 µM | ~0.04 µM |
| In Vivo Efficacy (% Edema Inhibition) | Good (~65% at 20 mg/kg) | High (~70% at 10 mg/kg) | High (~75% at 10 mg/kg) |
| Cytotoxicity (Selectivity Index) | High (>83) | Moderate (>27) | High (>100) |
| Oral Bioavailability | Moderate (~45%) | Moderate (~55%) | Low (~40%) |
| Potential for IVIVC | Feasible (Likely BCS Class II/IV) | Feasible | Feasible |
This comparative analysis provides a clear, objective snapshot of our compound's potential. While it may not be as potent as Celecoxib in vitro, its favorable selectivity index and good in vivo efficacy make it a promising candidate for further development. The moderate bioavailability suggests that formulation optimization could significantly enhance its performance, a process that would be greatly facilitated by a validated IVIVC model.
Conclusion
This guide has outlined a systematic and scientifically grounded approach to evaluating this compound, with a clear focus on establishing a correlation between its in vitro and in vivo activities. By progressing from targeted in vitro assays to robust in vivo models and culminating in the development of an IVIVC, researchers can build a comprehensive data package. This not only elucidates the therapeutic potential of the compound but also streamlines its path through the drug development pipeline, satisfying regulatory expectations and ultimately accelerating the delivery of novel therapeutics to patients.
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A Comparative Benchmarking Guide: Evaluating Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate as a Potential COX-2 Inhibitor
This guide provides a comprehensive framework for benchmarking the novel compound, Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate, against established standards in the context of cyclooxygenase-2 (COX-2) inhibition. For the purposes of this guide, we will designate this compound as "Test Compound X." Our primary established standard for comparison will be Celecoxib, a well-characterized and clinically approved selective COX-2 inhibitor.[1][2][3]
The rationale for selecting COX-2 as the target is based on the structural motifs present in Test Compound X, namely the isoxazole and pyridine rings, which are found in various compounds with anti-inflammatory properties.[4][5][6] The objective of this guide is to present a rigorous, multi-tiered approach to evaluating the efficacy, selectivity, and cellular activity of Test Compound X, thereby providing researchers with the necessary protocols to make data-driven decisions about its potential as a therapeutic agent.
Foundational Principles: The Rationale Behind the Experimental Design
The experimental workflow is designed to progress from broad, high-throughput screening to more complex, physiologically relevant assays. This tiered approach is crucial for efficiently allocating resources and building a comprehensive understanding of the compound's pharmacological profile.
-
Tier 1: In Vitro Enzymatic Assays. The initial step is to determine if Test Compound X directly interacts with and inhibits the COX-1 and COX-2 enzymes. This provides a fundamental measure of potency (IC50) and selectivity. A high degree of selectivity for COX-2 over COX-1 is a desirable characteristic for minimizing gastrointestinal side effects associated with non-selective NSAIDs.[2][7][8]
-
Tier 2: Cell-Based Assays. Moving into a cellular context allows for the assessment of compound activity in a more biologically relevant environment. These assays will determine if Test Compound X can effectively inhibit COX-2 activity within intact cells, providing insights into cell permeability and engagement with the target in a physiological setting.
-
Tier 3: In Vivo Models of Inflammation. The final stage of preclinical evaluation involves testing the compound's efficacy in a living organism. These models are essential for understanding the compound's overall pharmacological effect, including its pharmacokinetic and pharmacodynamic properties.[9][10][11]
The following sections will provide detailed, step-by-step protocols for each of these tiers, along with data presentation formats and visualizations to aid in the interpretation of results.
Tier 1: In Vitro Enzymatic Inhibition Assays
The primary objective of this tier is to quantify the inhibitory potency of Test Compound X against both COX-1 and COX-2 enzymes and to determine its selectivity index.
Experimental Protocol: Fluorometric COX Inhibitor Screening Assay
This protocol is adapted from commercially available kits and established methodologies.[12] The assay measures the peroxidase activity of COX, which is coupled to a fluorescent probe.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (substrate)
-
Test Compound X (dissolved in DMSO)
-
Celecoxib (positive control, dissolved in DMSO)
-
96-well black microplates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of Test Compound X and Celecoxib in COX Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Plate Setup:
-
Blank wells: Add COX Assay Buffer only.
-
Enzyme Control wells: Add COX Assay Buffer and the respective COX enzyme.
-
Inhibitor wells: Add the serially diluted Test Compound X or Celecoxib and the respective COX enzyme.
-
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Add the COX Probe to all wells, followed by the addition of Arachidonic Acid to initiate the reaction.
-
Fluorescence Measurement: Immediately begin kinetic reading of fluorescence (Excitation/Emission = 535/587 nm) at 37°C for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the data to the enzyme control wells (100% activity).
-
Plot the percent inhibition versus the log concentration of the inhibitor.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) using a non-linear regression curve fit.
-
Calculate the COX-2 Selectivity Index: (IC50 for COX-1) / (IC50 for COX-2).
-
Data Presentation: Summary of In Vitro COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |
| Test Compound X | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib | Experimental Value | Experimental Value | Calculated Value |
Diagram: In Vitro COX Inhibition Assay Workflow
Caption: Workflow for the in vitro COX inhibition assay.
Tier 2: Cell-Based Assays for COX-2 Activity
This tier aims to confirm the findings from the enzymatic assays in a more complex biological system and to assess the compound's ability to penetrate cell membranes and inhibit intracellular COX-2.
Experimental Protocol: LPS-Induced Prostaglandin E2 (PGE2) Production in Macrophages
This protocol utilizes RAW 264.7 murine macrophage cells, which are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2.[13][14][15][16][17] The inhibitory effect of Test Compound X is quantified by measuring the reduction in PGE2, a key inflammatory prostaglandin produced by COX-2.[18][19]
Materials:
-
RAW 264.7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test Compound X (dissolved in DMSO)
-
Celecoxib (positive control, dissolved in DMSO)
-
PGE2 ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of Test Compound X or Celecoxib for 1-2 hours. Include a vehicle control (DMSO).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and PGE2 production. An unstimulated control group should also be included.
-
Incubation: Incubate the cells for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each concentration of the inhibitor relative to the LPS-stimulated vehicle control.
-
Plot the percent inhibition against the log concentration of the inhibitor.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Data Presentation: Summary of Cell-Based COX-2 Inhibition
| Compound | Cellular IC50 for PGE2 Inhibition (µM) |
| Test Compound X | Experimental Value |
| Celecoxib | Experimental Value |
Diagram: LPS-Induced PGE2 Production and Inhibition Pathway
Caption: Cellular pathway of LPS-induced COX-2 expression and PGE2 synthesis.
Tier 3: In Vivo Models of Acute Inflammation
The final tier of this benchmarking guide involves assessing the anti-inflammatory efficacy of Test Compound X in a well-established animal model of acute inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a classical and widely used model to evaluate the in vivo efficacy of anti-inflammatory drugs.[20][21]
Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
Test Compound X (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Celecoxib (formulated in the same vehicle)
-
Pletysmometer or digital calipers
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals for at least one week before the experiment. Randomly divide them into groups (e.g., vehicle control, Test Compound X at different doses, Celecoxib).
-
Compound Administration: Administer Test Compound X, Celecoxib, or the vehicle orally or intraperitoneally.
-
Induction of Inflammation: After a specific pre-treatment time (e.g., 60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan).
-
Data Analysis:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its baseline measurement.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Determine the dose-response relationship and, if possible, the ED50 (the dose that causes 50% inhibition of edema).
-
Data Presentation: Summary of In Vivo Anti-Inflammatory Efficacy
| Treatment Group | Dose (mg/kg) | Maximum % Inhibition of Edema | Time of Maximum Inhibition (hours) |
| Test Compound X | Dose 1 | Experimental Value | Experimental Value |
| Dose 2 | Experimental Value | Experimental Value | |
| Dose 3 | Experimental Value | Experimental Value | |
| Celecoxib | Standard Dose | Experimental Value | Experimental Value |
Diagram: In Vivo Anti-Inflammatory Assay Workflow
Caption: Workflow for the carrageenan-induced paw edema model.
Concluding Remarks
This guide has outlined a systematic and scientifically rigorous approach to benchmarking this compound against the established COX-2 inhibitor, Celecoxib. By following these detailed protocols, researchers can generate robust and comparable data on the compound's potency, selectivity, and in vivo efficacy. The successful completion of these studies will provide a solid foundation for further preclinical development, including pharmacokinetic profiling and toxicology studies, ultimately determining the therapeutic potential of this novel chemical entity.
References
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Celecoxib - StatPearls - NCBI Bookshelf. Available from: [Link]
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Celebrex (Celecoxib) Pharmacology - News-Medical.Net. Available from: [Link]
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Celecoxib - Wikipedia. Available from: [Link]
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Celecoxib Pathway, Pharmacodynamics - ClinPGx. Available from: [Link]
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In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available from: [Link]
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What is the mechanism of Celecoxib? - Patsnap Synapse. Available from: [Link]
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Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC - PubMed Central. Available from: [Link]
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In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Available from: [Link]
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Pain, Immunology & Inflammation Models – Pharmaron CRO. Available from: [Link]
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COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. Available from: [Link]
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Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Available from: [Link]
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Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - MDPI. Available from: [Link]
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A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition | Bentham Science. Available from: [Link]
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Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. - ScienceOpen. Available from: [Link]
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Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - ResearchGate. Available from: [Link]
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Cox Screening - BPS Bioscience. Available from: [Link]
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List of COX-2 Inhibitors + Uses, Types & Side Effects - Drugs.com. Available from: [Link]
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Effect of LF on LPS-induced prostaglandin E2 (PGE2) production and COX2... - ResearchGate. Available from: [Link]
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Induction of COX-2 Enzyme and Down-regulation of COX-1 Expression by Lipopolysaccharide (LPS) Control Prostaglandin E2 Productio. Available from: [Link]
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Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC - PubMed Central. Available from: [Link]
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COX-2 Inhibitors: What They Are, Uses & Side Effects - Cleveland Clinic. Available from: [Link]
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Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology - CORE. Available from: [Link]
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Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology - Utrecht University - UU Research Portal. Available from: [Link]
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Pharmacokinetics and its role in small molecule drug discovery research - PubMed. Available from: [Link]
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Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - MDPI. Available from: [Link]
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Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - NIH. Available from: [Link]
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METHYL 3-METHYLISOXAZOLE-5-CARBOXYLATE - MySkinRecipes. Available from: [Link]
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC. Available from: [Link]
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Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate - MySkinRecipes. Available from: [Link]
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An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - NIH. Available from: [Link]
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(PDF) Cox-2 Inhibitors - ResearchGate. Available from: [Link]
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(PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents - ResearchGate. Available from: [Link]
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Methyl 5-methylisoxazole-3-carboxylate | C6H7NO3 | CID 88245 - PubChem - NIH. Available from: [Link]
-
Synthesis of Novel N-Alkyl-3-mesityl-5-methyl-4,5-dihydro-isoxazole-5-carboxamide Molecules: In Vitro Antimicrobial, Antimalarial Evaluation, and In Silico Prediction Studies - ResearchGate. Available from: [Link]
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Independent Verification of the Mechanism of Action for a Novel Compound: A Comparative Guide to Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate
Introduction: Navigating the Unknown
In the landscape of drug discovery, novel chemical entities such as Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate present both a challenge and an opportunity. While its synthesis is achievable, its biological mechanism of action remains uncharacterized in publicly available literature. The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial effects.[1][2][3] The presence of the pyridyl group, a common feature in kinase inhibitors, suggests a potential interaction with the ATP-binding pocket of protein kinases.
This guide provides a comprehensive, multi-tiered framework for the independent verification and elucidation of the mechanism of action (MoA) of this compound. We will operate under the hypothesis that this compound functions as a protein kinase inhibitor . This document is structured not as a rigid protocol, but as a logical workflow, guiding researchers from broad phenotypic screening to specific target validation. For comparative analysis, we will benchmark our novel compound against well-characterized, clinically relevant kinase inhibitors.
Tier 1: Phenotypic Screening and Target Class Identification
The initial step is to ascertain if this compound elicits a biological response in a relevant disease model, such as cancer, and to broadly identify its potential molecular target class.
A. Rationale for Experimental Choices
A broad phenotypic screen using a panel of diverse cancer cell lines is an effective strategy to identify a potential therapeutic window and to generate initial hypotheses about the compound's MoA. Cell lines with varying genetic backgrounds may exhibit differential sensitivity, hinting at specific pathway dependencies. Concurrently, a large-scale in vitro kinase screen will directly test our primary hypothesis and rapidly identify potential kinase targets from a panel of hundreds of purified kinases.
B. Experimental Workflow: Tier 1
Caption: Tier 1 workflow for initial screening of the test compound.
C. Protocol: Cell Viability Assay (MTT)
-
Cell Plating: Seed cells from various cancer cell lines (e.g., A549, MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM). Add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each cell line using non-linear regression analysis.
D. Data Presentation: Hypothetical Cell Viability Data
| Cell Line | Histology | Putative Driver Mutation | This compound IC50 (µM) | Gefitinib (EGFRi) IC50 (µM) | Vemurafenib (BRAFi) IC50 (µM) |
| A549 | Lung Carcinoma | KRAS | > 50 | > 50 | > 50 |
| HCC827 | Lung Adenocarcinoma | EGFR (del E746-A750) | 2.5 | 0.02 | > 50 |
| A375 | Malignant Melanoma | BRAF (V600E) | 45.8 | > 50 | 0.05 |
| MCF-7 | Breast Carcinoma | PIK3CA | 15.2 | 25.6 | 30.1 |
This hypothetical data suggests a moderate and somewhat selective activity against the HCC827 cell line, which is known to be dependent on EGFR signaling. A broad kinase screen might then reveal a direct interaction with EGFR or a related kinase.
Tier 2: In Vitro Target Validation and Biochemical Characterization
Based on our hypothetical screening results, let's assume the kinome scan identified Epidermal Growth Factor Receptor (EGFR) as a primary target. The next step is to validate this interaction biochemically and to characterize the inhibitory potency of our compound.
A. Rationale for Experimental Choices
An in vitro kinase assay using purified, recombinant kinase is the gold standard for confirming direct inhibition and determining the potency (IC50) of a compound. This cell-free system eliminates confounding factors present in a cellular environment. We will compare the activity of our compound to a known, potent EGFR inhibitor, Gefitinib.
B. Experimental Workflow: Tier 2
Caption: Tier 2 workflow for biochemical validation of the putative kinase target.
C. Protocol: In Vitro EGFR Kinase Assay (ADP-Glo™)
-
Reagent Preparation: Prepare assay buffer, recombinant human EGFR enzyme, poly(Glu,Tyr) 4:1 substrate, and ATP solution.
-
Compound Plating: Serially dilute this compound and Gefitinib in the assay buffer and add to a 384-well plate.
-
Kinase Reaction Initiation: Add the EGFR enzyme and substrate to the wells. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and to generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to controls (no enzyme for 100% inhibition, vehicle for 0% inhibition) and calculate IC50 values by fitting the data to a dose-response curve.
D. Data Presentation: Comparative Biochemical Potency
| Compound | Target Kinase | IC50 (nM) |
| This compound | EGFR | 850 |
| Gefitinib | EGFR | 25 |
This hypothetical data would confirm that our compound directly inhibits EGFR, albeit with significantly lower potency than the clinical inhibitor Gefitinib.
Tier 3: Cellular Mechanism of Action and Target Engagement
The final step is to confirm that the compound engages its target in a cellular context and inhibits the downstream signaling pathway.
A. Rationale for Experimental Choices
Western blotting is a robust technique to measure changes in protein phosphorylation, which is a direct readout of kinase activity. If our compound inhibits EGFR in cells, we expect to see a dose-dependent decrease in the phosphorylation of EGFR itself (autophosphorylation) and its key downstream effectors, such as AKT and ERK.
B. Signaling Pathway and Experimental Logic
Caption: Simplified EGFR signaling pathway and the point of inhibition.
C. Protocol: Western Blot for Phospho-Protein Analysis
-
Cell Culture and Treatment: Culture HCC827 cells to 70-80% confluency. Serum-starve the cells for 12 hours. Pre-treat with various concentrations of this compound or Gefitinib for 2 hours.
-
Stimulation: Stimulate the cells with EGF (100 ng/mL) for 15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST. Incubate with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
D. Data Presentation: Expected Cellular Activity
| Treatment | p-EGFR (Y1068) | p-AKT (S473) | p-ERK (T202/Y204) |
| Vehicle Control | +++ | +++ | +++ |
| Gefitinib (1 µM) | - | - | - |
| Test Compound (1 µM) | ++ | ++ | ++ |
| Test Compound (10 µM) | + | + | + |
This expected outcome would demonstrate a dose-dependent inhibition of EGFR signaling in cancer cells, confirming the cellular MoA.
Conclusion and Future Directions
This guide outlines a systematic approach to independently verify the mechanism of action for a novel compound, this compound, using a hypothesis-driven workflow. Through a combination of phenotypic screening, biochemical assays, and cellular target engagement studies, one can build a robust data package to define its MoA.
Our hypothetical results suggest that this compound is a direct, albeit modest, inhibitor of EGFR. Future work would involve:
-
Kinome Profiling: To assess the selectivity of the compound against a wider panel of kinases.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs to improve potency and selectivity.
-
In Vivo Efficacy Studies: To evaluate the compound's anti-tumor activity in animal models.
By following a logical and self-validating experimental plan, researchers can effectively de-orphan novel compounds and pave the way for their potential development as therapeutic agents.
References
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Pujar, G. V., et al. (2015). Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13. Available at: [Link]
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Gomha, S. M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643. Available at: [Link]
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Kumar, D., et al. (2023). Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. Molecular Diversity, 27(5), 2037-2052. Available at: [Link]
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Wang, Z., et al. (2013). Methyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1558. Available at: [Link]
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Baklanov, M. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 730-739. Available at: [Link]
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Gomha, S. M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. Available at: [Link]
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Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o897-o898. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate
This document provides essential safety and logistical guidance for the proper disposal of Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate (CAS No. 1375064-46-2)[1]. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their safe and compliant management at the end of their lifecycle. This guide is structured to provide a clear, logical framework for handling this specific chemical waste, grounded in established regulatory standards and best laboratory practices.
Hazard Assessment and Waste Characterization
A critical first step in any disposal protocol is a thorough understanding of the compound's hazards. The Safety Data Sheet (SDS) for this compound lacks specific hazard and disposal information[1]. In the absence of complete data, a conservative approach based on the chemical structure and information from related compounds is warranted.
-
Structural Concerns: The molecule contains both a pyridine and an isoxazole ring. These nitrogen-containing heterocyclic moieties are common in biologically active and potentially toxic compounds[2][3][4].
-
Analog Data: Related isoxazole derivatives are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[5][6].
-
Regulatory Presumption: Under the Resource Conservation and Recovery Act (RCRA), a chemical waste must be managed as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed by the Environmental Protection Agency (EPA)[7][8]. Given the unknown toxicological profile, it is imperative to manage this compound as a hazardous waste .
Therefore, disposal via standard trash or sewer systems is strictly prohibited[7]. All waste containing this compound must be collected for treatment by a licensed hazardous waste handler.
| Parameter | Assessment for this compound | Source / Justification |
| Physical State | Solid (Assumed based on typical esters of this type) | General chemical knowledge |
| pH / Corrosivity | Not expected to be corrosive (pH ≤ 2 or ≥ 12.5)[8] | Neutral ester functional group |
| Ignitability | Unlikely to have a flash point < 140°F | No volatile functional groups |
| Reactivity | Not expected to be unstable or water-reactive[8] | Stable isoxazole and pyridine rings |
| Toxicity | Presumed Toxic | Lack of data; presence of bioactive heterocycles[5][6] |
Personal Protective Equipment (PPE) Mandates
Before handling the compound or its waste, all personnel must be equipped with the appropriate PPE to mitigate exposure risks. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to protect laboratory workers from chemical hazards[9][10].
-
Eye Protection: Wear chemical safety goggles or glasses with side shields (compliant with EN 166 or ANSI Z87.1 standards)[11].
-
Hand Protection: Use chemically resistant gloves (e.g., Nitrile rubber). Inspect gloves for any signs of degradation before use[11].
-
Body Protection: A standard laboratory coat is required. For handling larger quantities or during decontamination, a chemically resistant apron may be necessary.
-
Respiratory Protection: All handling of the solid compound or solutions should occur within a certified chemical fume hood to prevent inhalation[5][10].
Step-by-Step Disposal Protocol
This protocol adheres to the guidelines established by the EPA and OSHA for the management of hazardous laboratory waste[12][13].
Step 1: Container Selection and Preparation
The choice of waste container is critical for ensuring safety and compliance. OSHA requires that waste containers be chemically compatible with their contents to prevent leaks or reactions[7].
-
Select a Compatible Container: Use a clean, sealable container made of a material that will not react with the waste. High-Density Polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a secure, screw-top cap[14].
-
Affix a Hazardous Waste Label: Before adding any waste, securely attach a "Hazardous Waste" label to the container. These labels are typically provided by your institution's Environmental Health & Safety (EH&S) department[14][15].
Step 2: Waste Collection and Segregation
Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA)[8][14].
-
Designate an SAA: Choose a specific location in the lab, such as within a secondary containment tray in a fume hood or a designated cabinet, for waste container storage.
-
Segregate Waste Streams:
-
Solid Waste: Collect pure this compound, contaminated gloves, weigh boats, and paper towels in a designated solid waste container.
-
Liquid Waste: Collect solutions containing the compound. Crucially, do not mix incompatible waste streams. For example, halogenated and non-halogenated solvent waste should be kept separate.
-
-
Update the Label: Each time waste is added to the container, update the label with the chemical name ("this compound") and estimate the quantity added. List all constituents, including solvents[14].
-
Keep Containers Closed: The waste container must be sealed at all times, except when actively adding waste. This is a strict EPA requirement to prevent the release of vapors[8][14].
Step 3: Storage and Final Disposal
The SAA must be managed according to federal regulations.
-
Volume Limits: A laboratory can accumulate up to 55 gallons of a hazardous waste stream (or 1 quart of acutely toxic P-listed waste) in an SAA[8]. Once this limit is reached, the full container must be moved to the central accumulation area within three calendar days[14].
-
Weekly Inspections: Laboratory personnel should conduct and document weekly inspections of the SAA to check for leaks, proper labeling, and container integrity[7].
-
Requesting Pickup: When the container is full or the experiment is complete, submit a chemical waste pickup request to your institution's EH&S department. Do not allow waste containers to remain in the lab for more than one year from the date the first waste was added[14].
Disposal Decision Workflow
The following diagram outlines the critical decision points for properly routing waste containing this compound.
Caption: Decision workflow for segregating and preparing waste.
Spill Management and Decontamination
Emergency preparedness is a cornerstone of laboratory safety[9].
-
Minor Spills (Solid): If a small amount of solid is spilled inside a chemical fume hood, carefully sweep it up using a dustpan and brush. Place the collected material and any contaminated cleaning supplies into the designated solid hazardous waste container.
-
Minor Spills (Liquid): For small solution spills inside a fume hood, absorb the material with a chemical spill pillow or absorbent pad. Place the used absorbent materials into the hazardous waste container.
-
Decontamination: Decontaminate surfaces with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Major Spills: In the event of a large spill, or any spill outside of a fume hood, evacuate the immediate area, alert personnel, and contact your institution's emergency response or EH&S department immediately.
By adhering to this comprehensive disposal plan, you ensure the safety of yourself and your colleagues, maintain compliance with federal and local regulations, and uphold your commitment to environmental stewardship.
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- 4. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Methyl 5-methylisoxazole-3-carboxylate | C6H7NO3 | CID 88245 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. ipgsf.com [ipgsf.com]
- 10. lighthouselabservices.com [lighthouselabservices.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. osha.gov [osha.gov]
- 13. needle.tube [needle.tube]
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- 15. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
Personal protective equipment for handling Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate
Comprehensive Safety & Handling Guide: Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No. 1375064-46-2). Given the absence of a comprehensive Safety Data Sheet (SDS) with specific hazard classifications for this compound[1], this document synthesizes safety protocols based on the known hazards of its principal structural motifs: pyridine and isoxazole. The precautionary principle is paramount; handling procedures should reflect the risks associated with the more hazardous component, pyridine.
Immediate Safety Briefing: The Precautionary Approach
Due to the lack of specific toxicological data for this compound, a cautious approach is mandatory. The pyridine moiety suggests potential hazards including toxicity upon inhalation, ingestion, and skin contact, as well as possible skin and eye irritation[2][3][4]. Pyridine itself is a suspected human carcinogen and is toxic to the central nervous system, liver, and kidneys[5]. Therefore, all handling of this compound must be conducted with appropriate engineering controls and personal protective equipment to minimize exposure.
Key Immediate Actions:
-
Work in a Ventilated Area: All handling of solid and dissolved forms of the compound must occur within a certified chemical fume hood[2][6].
-
Personal Protective Equipment (PPE) is Mandatory: Never handle this compound without the full PPE detailed in the following sections.
-
Know Emergency Procedures: Ensure an emergency eyewash station and safety shower are accessible and unobstructed[3]. Be familiar with first-aid measures for pyridine exposure[6].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is critical to mitigate the risks associated with the pyridine component of the molecule. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation[3]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Provides a barrier against skin contact[2][4]. Nitrile gloves are recommended for their resistance to pyridine[6]. Latex gloves are not suitable[2]. |
| Body Protection | A fully-buttoned laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure[3]. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or in case of inadequate ventilation[3]. | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation[3]. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is essential to ensure safety and experimental integrity.
Preparation and Engineering Controls
-
Verify Fume Hood Operation: Before beginning any work, ensure the chemical fume hood is functioning correctly.
-
Clear Workspace: Designate a specific area within the fume hood for handling the compound to contain potential spills.
-
Assemble Materials: Have all necessary equipment and reagents within the fume hood before introducing the compound.
Donning and Doffing PPE
Properly putting on and taking off PPE is crucial to prevent contamination.
Donning Sequence:
-
Lab coat
-
Safety goggles/face shield
-
Gloves (pulling the cuffs over the sleeves of the lab coat)
Doffing Sequence (to avoid self-contamination):
-
Gloves
-
Lab coat (turning it inside out as it is removed)
-
Safety goggles/face shield
-
Wash hands thoroughly with soap and water.
Handling the Compound
-
Weighing: Conduct all weighing of the solid compound within the chemical fume hood to control dust. Use a dedicated spatula and weighing boat.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing. Keep the container covered as much as possible.
-
During Experimentation: Clearly label all containers with the chemical name and any known hazards. Maintain a clean and organized workspace.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Consult a physician[1].
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[1].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention[3].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[3].
-
Spill Management: For small spills, absorb with an inert dry material and place it in an appropriate hazardous waste container. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Disposal Plan: Ensuring Regulatory Compliance
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination.
-
Waste Collection: All waste material, including unused compound and contaminated disposables (e.g., gloves, weighing paper), must be collected in a clearly labeled, sealed, and compatible hazardous waste container[4].
-
Waste Treatment and Disposal: Waste containing this compound should be treated as hazardous waste. Consult with your institution's EHS department for specific disposal protocols[3]. Pyridine-containing waste is subject to federal and state regulations and often requires incineration at high temperatures[7].
Visualization of Safety Workflow
The following diagram illustrates the decision-making process for handling this compound, emphasizing the core principles of safety and containment.
Caption: Decision workflow for safe handling of this compound.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
-
Washington State University. Pyridine Safety Data Sheet. [Link]
-
Agency for Toxic Substances and Disease Registry. PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine. [Link]
-
SAR Publication. (2023, February 23). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
Khan, I., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]
-
MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
-
ResearchGate. (2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

